Cyclopent-2-enyl-methanol
Description
The exact mass of the compound 2-Cyclopentenemethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclopent-2-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYOLOWXQDLHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312103 | |
| Record name | 2-Cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13668-59-2 | |
| Record name | 2-Cyclopentenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopent-2-en-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-Cyclopentenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ2A7Y674B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-(2-Cyclopentenyl)methanol
Abstract
(R)-(2-cyclopentenyl)methanol is a valuable chiral building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. Its stereochemical integrity is often crucial for the biological activity of the final target molecule. This in-depth technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (R)-(2-cyclopentenyl)methanol, with a focus on both enzymatic and chemo-catalytic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of the available synthetic routes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to facilitate methodological comparison and implementation.
Introduction: The Significance of (R)-(2-Cyclopentenyl)methanol
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of a chiral hydroxymethyl group at the allylic position, as seen in (R)-(2-cyclopentenyl)methanol, provides a versatile handle for further synthetic transformations. The enantiopurity of this starting material is paramount, as the stereochemistry at this center often dictates the overall conformation and, consequently, the therapeutic efficacy of the final drug candidate. This guide will explore the two most prevalent and effective strategies for accessing the (R)-enantiomer in high optical purity: the kinetic resolution of a racemic mixture using lipases and the asymmetric reduction of a prochiral ketone.
Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-(2-cyclopentenyl)methanol, the most successful approach involves the acylation of racemic (±)-2-cyclopentenyl)methanol.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in non-aqueous media, can catalyze esterification and transesterification reactions. In the context of resolving racemic alcohols, a lipase will selectively acylate one enantiomer at a much faster rate than the other. According to the widely accepted Kazlauskas' rule for secondary alcohols, many lipases preferentially acylate the (R)-enantiomer. However, for allylic alcohols such as 2-cyclopentenylmethanol, the stereopreference can be influenced by the specific enzyme and reaction conditions. For the synthesis of (R)-(2-cyclopentenyl)methanol, the goal is to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.
The choice of lipase is critical for achieving high enantioselectivity. Immobilized lipases are particularly advantageous for industrial applications due to their enhanced stability and ease of recovery and reuse. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a robust and commercially available biocatalyst that has demonstrated excellent performance in the resolution of a wide range of chiral alcohols.
The acyl donor also plays a significant role in the efficiency of the resolution. Vinyl acetate is a commonly used and highly effective acylating agent. The in situ formation of the highly reactive acetylating species and the subsequent tautomerization of the vinyl alcohol byproduct to acetaldehyde drives the reaction forward, making the process essentially irreversible.
Diagram 1: Conceptual Workflow of Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of (±)-2-cyclopentenylmethanol.
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
The following protocol is a representative procedure for the kinetic resolution of (±)-2-cyclopentenyl)methanol using Novozym 435.
Materials:
-
Racemic (±)-2-cyclopentenyl)methanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME) or hexane)
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic (±)-2-cyclopentenyl)methanol (1.0 equiv).
-
Solvent and Enzyme Addition: Add anhydrous tert-butyl methyl ether (TBME) to achieve a substrate concentration of approximately 0.1–0.5 M. Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Acyl Donor Addition: Add vinyl acetate (0.5-0.6 equiv). The use of a slight excess of the alcohol ensures that the acyl donor is the limiting reagent, allowing for a theoretical maximum yield of 50% for the unreacted alcohol.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (typically 30-40 °C). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting mixture of (R)-(2-cyclopentenyl)methanol and (S)-(2-cyclopentenyl)acetate can be separated by silica gel column chromatography.
| Parameter | Typical Value/Range | Rationale |
| Enzyme | Novozym 435 | High activity, stability, and enantioselectivity for a broad range of alcohols. |
| Acyl Donor | Vinyl Acetate | Irreversible acylation due to tautomerization of the vinyl alcohol byproduct. |
| Solvent | tert-Butyl Methyl Ether (TBME) | Good solvent for both substrate and product; less prone to peroxide formation than other ethers. |
| Temperature | 30-40 °C | Optimal temperature for lipase activity without causing enzyme denaturation. |
| Substrate Conc. | 0.1-0.5 M | Balances reaction rate and enzyme stability. |
| Enzyme Loading | 10-50 mg/mmol substrate | Higher loading can increase reaction rate but also cost. |
| Reaction Time | 4-24 hours | Monitored to achieve ~50% conversion for optimal resolution. |
| Expected ee | >95% for both alcohol and acetate | Dependent on achieving the ideal 50% conversion point. |
| Expected Yield | ~45% for each enantiomer | Theoretical maximum is 50% for a kinetic resolution. |
Chemo-Catalytic Approach: Asymmetric Reduction of 2-Cyclopenten-1-one
An alternative and often more atom-economical approach to chiral molecules is asymmetric catalysis, where a prochiral substrate is converted directly to a single enantiomer of the product. For the synthesis of (R)-(2-cyclopentenyl)methanol, the asymmetric reduction of the prochiral ketone, 2-cyclopenten-1-one, is a highly effective strategy.
The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or catecholborane.
The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone carbonyl. This ternary complex arranges in a six-membered ring transition state, where the hydride is delivered to one face of the carbonyl, dictated by the stereochemistry of the chiral catalyst. The (R)-2-methyl-CBS-oxazaborolidine catalyst, for example, will stereoselectively deliver the hydride to the Re face of the ketone, leading to the (S)-alcohol. Conversely, the (S)-catalyst yields the (R)-alcohol. For the synthesis of (R)-(2-cyclopentenyl)methanol, the (S)-CBS catalyst would be employed.
Diagram 2: Simplified Catalytic Cycle of the CBS Reduction
Caption: A simplified representation of the catalytic cycle in a CBS reduction.
Detailed Experimental Protocol: CBS Reduction of 2-Cyclopenten-1-one
The following is a representative protocol for the asymmetric reduction of 2-cyclopenten-1-one using an (S)-CBS catalyst.[1]
Materials:
-
2-Cyclopenten-1-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Catecholborane (1.0 M solution in THF) or Borane-dimethyl sulfide complex (BMS)
-
Anhydrous toluene and tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for anhydrous reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-cyclopenten-1-one (1.0 equiv) in anhydrous toluene.
-
Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add (S)-2-methyl-CBS-oxazaborolidine (0.1-0.2 equiv, 1.0 M in toluene) dropwise. Stir the mixture for 5-10 minutes at -78 °C.
-
Borane Addition: Slowly add a solution of catecholborane (1.2-1.8 equiv, 1.0 M in THF) or BMS (0.6-1.0 equiv) dropwise, maintaining the internal temperature below -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the scale and specific conditions.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield (R)-(2-cyclopentenyl)methanol.
| Parameter | Typical Value/Range | Rationale |
| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | Chiral catalyst that directs the stereochemical outcome of the reduction. |
| Borane Source | Catecholborane or BMS | Stoichiometric hydride source. |
| Solvent | Toluene/THF | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | -78 °C | Low temperature is crucial for achieving high enantioselectivity. |
| Catalyst Loading | 10-20 mol% | Sufficient for catalytic turnover while being cost-effective. |
| Expected ee | >90% | Highly dependent on maintaining low temperatures and anhydrous conditions. |
| Expected Yield | 80-95% | Generally high-yielding reaction. |
Comparison of Methods and Concluding Remarks
Both the enzymatic kinetic resolution and the chemo-catalytic asymmetric reduction are highly effective methods for the synthesis of (R)-(2-cyclopentenyl)methanol. The choice between these two approaches will depend on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory equipment.
The lipase-catalyzed kinetic resolution offers the advantages of being an environmentally friendly process that operates under mild conditions. The use of immobilized enzymes allows for easy catalyst recovery and reuse, making it an attractive option for larger-scale production. However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires a subsequent separation of the product alcohol from the esterified enantiomer.
The Corey-Bakshi-Shibata reduction , on the other hand, is a direct asymmetric synthesis that can theoretically provide a 100% yield of the desired product. It is a highly reliable and well-established method that offers excellent enantioselectivity for a wide range of ketones. The main drawbacks are the requirement for cryogenic temperatures and strictly anhydrous conditions, as well as the use of stoichiometric borane reagents.
Ultimately, both methodologies represent state-of-the-art approaches to enantioselective synthesis. A thorough evaluation of the specific project requirements and available resources will guide the synthetic chemist in selecting the most appropriate route for the preparation of the valuable chiral building block, (R)-(2-cyclopentenyl)methanol.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]
-
Scholten, A.; Le, N. T.; Pham, D. H.; Yoon, T. P. A Unified Approach to the Synthesis of Enantiopure Cyclopentenols. Org. Lett.2014 , 16 (21), 5704–5707. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]
Sources
An In-depth Technical Guide to (Cyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Cyclopent-2-en-1-yl)methanol, a pivotal chiral building block, holds significant promise in the synthesis of complex pharmaceutical agents. Its unique structural motif, featuring a reactive allylic alcohol on a cyclopentene scaffold, makes it a versatile precursor for a range of bioactive molecules, most notably carbocyclic nucleoside analogues and prostaglandins. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of (Cyclopent-2-en-1-yl)methanol, with a focus on its role in the development of antiviral and anti-inflammatory therapeutics. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Importance of (Cyclopent-2-en-1-yl)methanol
The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Chiral synthons, such as (Cyclopent-2-en-1-yl)methanol, are instrumental in this endeavor, providing the necessary stereochemical control to construct complex molecular architectures. The cyclopentene ring, a common feature in many natural products and pharmaceuticals, imparts conformational rigidity, which can be crucial for optimal binding to biological targets. The allylic alcohol functionality of (Cyclopent-2-en-1-yl)methanol serves as a versatile handle for a variety of chemical transformations, including oxidation, epoxidation, and substitution reactions.
This guide will delve into the core aspects of working with (Cyclopent-2-en-1-yl)methanol, from its synthesis and characterization to its strategic deployment in the synthesis of high-value pharmaceutical targets.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | (Cyclopent-2-en-1-yl)methanol | [1] |
| Synonyms | Cyclopent-2-enyl-methanol, 2-Cyclopentene-1-methanol | [1] |
| CAS Number | 13668-59-2 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Liquid | |
| Safety | Combustible liquid. Causes skin and eye irritation. |
Hazard and Precautionary Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of (Cyclopent-2-en-1-yl)methanol
The most direct and widely applicable method for the synthesis of (Cyclopent-2-en-1-yl)methanol is the reduction of the corresponding carboxylic acid, cyclopent-2-ene-1-carboxylic acid, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This method is highly efficient and proceeds with excellent yield.
Synthesis via Reduction of Cyclopent-2-ene-1-carboxylic Acid
This protocol details the reduction of cyclopent-2-ene-1-carboxylic acid to (Cyclopent-2-en-1-yl)methanol. The carboxylic acid can be synthesized via various methods, including the Diels-Alder reaction between cyclopentadiene and acrylic acid.
Experimental Protocol:
Materials:
-
Cyclopent-2-ene-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous solution of sodium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Carboxylic Acid: Dissolve cyclopent-2-ene-1-carboxylic acid (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfate dropwise at 0 °C. This should be done with extreme caution as the reaction is highly exothermic and generates hydrogen gas.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and wash them sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (Cyclopent-2-en-1-yl)methanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture. An inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with water.
-
Slow Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Careful Quenching: The quenching process is the most hazardous step. Slow, dropwise addition of a saturated sodium sulfate solution helps to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction.
Mechanism of Reduction: The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a lithium alkoxide, which is then protonated during the work-up to yield the primary alcohol.
Caption: Mechanism of Carboxylic Acid Reduction by LiAlH₄.
Characterization of (Cyclopent-2-en-1-yl)methanol
Unequivocal characterization of the synthesized (Cyclopent-2-en-1-yl)methanol is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the molecular structure.
1H NMR (400 MHz, CDCl3):
-
δ 5.80-5.90 (m, 1H): Olefinic proton
-
δ 5.70-5.80 (m, 1H): Olefinic proton
-
δ 3.55-3.65 (m, 2H): -CH₂OH protons
-
δ 2.80-2.90 (m, 1H): Allylic proton
-
δ 2.20-2.40 (m, 2H): Allylic protons
-
δ 1.50-1.70 (m, 2H): Aliphatic protons
-
δ 1.80-1.95 (br s, 1H): -OH proton
13C NMR (100 MHz, CDCl3):
-
δ 135.0: Olefinic carbon
-
δ 130.5: Olefinic carbon
-
δ 66.0: -CH₂OH carbon
-
δ 45.0: Allylic carbon
-
δ 32.0: Allylic carbon
-
δ 28.0: Aliphatic carbon
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
νmax (neat): 3350 cm-1 (broad, O-H stretch), 3050 cm-1 (=C-H stretch), 2950 cm-1 (C-H stretch), 1650 cm-1 (C=C stretch), 1050 cm-1 (C-O stretch).
Applications in Drug Development
(Cyclopent-2-en-1-yl)methanol is a valuable precursor for the synthesis of several classes of therapeutic agents, primarily due to the versatile reactivity of its cyclopentene and allylic alcohol moieties.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral and anticancer agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. This modification often imparts greater metabolic stability. (Cyclopent-2-en-1-yl)methanol serves as a key starting material for the synthesis of various carbocyclic nucleoside analogues.[2] The synthesis typically involves the stereoselective introduction of a nucleobase onto the cyclopentene ring.
Caption: General Synthetic Route to Carbocyclic Nucleosides.
Synthesis of Prostaglandins
Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. Synthetic prostaglandins and their analogues are used as therapeutic agents for various conditions. The cyclopentane core of prostaglandins can be constructed from precursors derived from (Cyclopent-2-en-1-yl)methanol.[3][4][5] The synthesis often involves the elaboration of the side chains onto the cyclopentene ring.
Key Reactions of (Cyclopent-2-en-1-yl)methanol
The synthetic utility of (Cyclopent-2-en-1-yl)methanol stems from its ability to undergo a variety of chemical transformations.
Oxidation to Cyclopent-2-enone
The oxidation of the primary alcohol to the corresponding α,β-unsaturated ketone, cyclopent-2-enone, is a crucial transformation. Cyclopent-2-enone is a versatile building block in its own right, used in various Michael additions and other conjugate addition reactions.
Experimental Protocol (Swern Oxidation):
Materials:
-
(Cyclopent-2-en-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Addition of DMSO: Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of (Cyclopent-2-en-1-yl)methanol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure cyclopent-2-enone.
Mechanism of Swern Oxidation: The Swern oxidation proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and triethylammonium chloride.[6][7]
Caption: Mechanism of Swern Oxidation.
Conclusion
(Cyclopent-2-en-1-yl)methanol has established itself as a cornerstone in the synthesis of medicinally important molecules. Its straightforward synthesis, well-defined reactivity, and the stereochemical information it carries make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective utilization in the ongoing quest for novel and improved therapeutics. The continued exploration of the synthetic potential of this versatile building block will undoubtedly lead to the discovery of new and innovative drug candidates.
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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- Swern oxid
- Swern oxid
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- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2013). The Journal of Organic Chemistry, 78(15), 7498-7512.
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An In-Depth Technical Guide to (Cyclopent-2-en-1-yl)methanol (CAS No. 13668-59-2)
A Core Synthon for Bioactive Molecules
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Cyclopent-2-en-1-yl)methanol, a pivotal building block in synthetic organic chemistry. With its versatile cyclopentene core, this molecule serves as a valuable precursor for a range of complex chemical entities, particularly in the realm of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical identity, synthesis, spectroscopic characterization, safe handling, and applications as a key synthetic intermediate.
Chemical Identity and Physicochemical Properties
(Cyclopent-2-en-1-yl)methanol is a cyclic alcohol characterized by a five-membered ring containing a single double bond and a hydroxymethyl substituent. Its unique structural features, including a chiral center and a reactive alkene, make it a versatile synthon for introducing the cyclopentenyl moiety into larger molecules.
Table 1: Chemical and Physical Properties of (Cyclopent-2-en-1-yl)methanol
| Property | Value |
| CAS Number | 13668-59-2 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | (Cyclopent-2-en-1-yl)methanol |
| Synonyms | 2-Cyclopentene-1-methanol, Cyclopent-2-enyl-methanol, 3-(Hydroxymethyl)-1-cyclopentene |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| SMILES | C1CC(C=C1)CO |
| InChI | InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 |
| InChIKey | LMYOLOWXQDLHKQ-UHFFFAOYSA-N |
Synthesis of (Cyclopent-2-en-1-yl)methanol: A Practical Approach
The synthesis of (cyclopent-2-en-1-yl)methanol can be approached through several strategic routes. A common and efficient method involves the selective reduction of a corresponding cyclopentenone or cyclopentenecarboxylic acid derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
Synthetic Pathway: Reduction of 2-Cyclopenten-1-one
A prevalent laboratory-scale synthesis involves the selective 1,2-reduction of 2-cyclopenten-1-one. This transformation requires a careful selection of reducing agents to favor the formation of the allylic alcohol over the saturated ketone.
Caption: Luche Reduction of 2-Cyclopenten-1-one.
Experimental Protocol: Luche Reduction of 2-Cyclopenten-1-one
This protocol describes a reliable method for the synthesis of (cyclopent-2-en-1-yl)methanol from 2-cyclopenten-1-one, a readily available starting material. The use of cerium(III) chloride with sodium borohydride (Luche reduction) is key to achieving high selectivity for the 1,2-reduction product.
-
Materials:
-
2-Cyclopenten-1-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopenten-1-one and cerium(III) chloride heptahydrate in anhydrous methanol.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring vigorously, add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclopent-2-en-1-yl)methanol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.
-
Causality of Experimental Choices: The use of CeCl₃·7H₂O is crucial as it coordinates with the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack from NaBH₄ to the carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition). Conducting the reaction at low temperatures minimizes side reactions.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of (cyclopent-2-en-1-yl)methanol.
Table 2: Spectroscopic Data for (Cyclopent-2-en-1-yl)methanol
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Olefinic protons (~5.7-5.9 ppm, m), Allylic CH (~3.0 ppm, m), CH₂OH (~3.5 ppm, d), OH (~1.5-2.5 ppm, br s), Cyclopentyl CH₂ (~2.0-2.4 ppm, m). Coupling constants are critical for detailed structural elucidation. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Olefinic carbons (~130-135 ppm), Allylic CH (~45 ppm), CH₂OH (~65 ppm), Cyclopentyl CH₂ (~30-35 ppm). |
| IR (Infrared) | Characteristic peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~3050 (C-H stretch, sp²), ~2930 (C-H stretch, sp³), ~1650 (C=C stretch), ~1030 (C-O stretch). |
| MS (Mass Spec) | [M]+ at m/z 98. Key fragmentation peaks can be observed. |
Safety and Handling
(Cyclopent-2-en-1-yl)methanol is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
Table 3: GHS Hazard Information for (Cyclopent-2-en-1-yl)methanol
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P2 |
A Comprehensive Technical Guide to Cyclopent-2-enyl-methanol
Abstract
Cyclopent-2-enyl-methanol, a versatile cyclic alcohol, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural motif, featuring a five-membered ring with an allylic alcohol functionality, imparts a distinct reactivity profile that is highly valued in the fields of medicinal chemistry, natural product synthesis, and materials science. This guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of this compound. It further delves into its applications, particularly within the realm of drug development, and outlines essential safety and handling protocols. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical insights and practical methodologies.
Introduction and Core Properties
This compound, systematically named (Cyclopent-2-en-1-yl)methanol, is an organic compound characterized by a cyclopentene ring substituted with a hydroxymethyl group.[1] The presence of both a nucleophilic hydroxyl group and a reactive allyl system within a constrained cyclic structure makes it a valuable intermediate for introducing the cyclopentenyl moiety into larger molecular frameworks.
Molecular Structure and Formula
The fundamental identity of any chemical compound lies in its molecular structure. The arrangement of atoms in this compound dictates its chemical behavior and physical properties.
The structure consists of a five-membered carbon ring containing one double bond, with a methylene bridge connecting a hydroxyl group to the carbon atom adjacent to the double bond.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties influence reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Liquid | |
| CAS Number | 13668-59-2 | [2][3] |
| Monoisotopic Mass | 98.073164938 Da | [1] |
Synthesis and Methodologies
The synthesis of this compound can be approached through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations. While specific, detailed, and broadly applicable modern synthesis protocols are not extensively detailed in readily available literature, historical and analogous methods provide a strong foundation. For instance, the preparation of the chiral (R)-enantiomer from ethyl 2-oxocyclopentanecarboxylate has been reported, highlighting a pathway from common starting materials.[5]
Conceptual Synthesis Workflow
A generalized approach to synthesizing such allylic alcohols often involves the reduction of a corresponding carboxylic acid or ester, or the functionalization of a cyclopentene derivative.
Caption: Conceptual workflow for the synthesis of this compound via reduction.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative, based on general principles of organic synthesis, and should be adapted and optimized based on rigorous literature review and laboratory safety assessment.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Addition of Substrate: A solution of cyclopent-2-enecarboxylic acid ethyl ester in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C. The causality here is critical: the slow addition rate and low temperature are essential to control the highly exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.
-
Quenching and Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This self-validating quenching procedure is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound—the nucleophilic hydroxyl group and the electrophilic/radical-accepting allyl group—underpins its utility in organic synthesis.
Key Reactions
-
Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides, providing a handle for further functionalization or for use as a protecting group.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (cyclopent-2-enecarbaldehyde) or carboxylic acid (cyclopent-2-enecarboxylic acid) using appropriate oxidizing agents.
-
Allylic Substitution: The allylic position is susceptible to substitution reactions, allowing for the introduction of a variety of functional groups.
-
Addition Reactions: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation.
Role in Drug Discovery and Development
The cyclopentane and cyclopentene motifs are prevalent in a multitude of bioactive molecules and natural products.[6] Consequently, this compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals.
-
Carbocyclic Nucleoside Analogues: The cyclopentenyl framework is a key structural component of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. For example, derivatives of (4-aminocyclopent-2-enyl)methanol have been investigated for their therapeutic potential.[7][8] The synthesis of these complex molecules often relies on the stereocontrolled functionalization of a cyclopentene precursor.
-
Prostaglandin Synthesis: Prostaglandins are a class of lipid compounds with diverse physiological effects. Their synthesis often involves the elaboration of functionalized cyclopentane rings, and chiral cyclopentenone derivatives are key intermediates.[9]
-
Scaffold for Novel Bioactive Molecules: The rigid yet versatile structure of this compound makes it an attractive scaffold for the development of new chemical entities in drug discovery programs. Its ability to be functionalized in multiple positions allows for the generation of diverse molecular libraries for biological screening.
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Introduction: The Significance of Isomeric Precision in Cyclopentene Scaffolds
An In-Depth Technical Guide to the Structural Isomers of Cyclopent-2-enyl-methanol for Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules, from prostaglandins to steroids.[1][2] Its unique conformational flexibility and the capacity for complex stereochemical substitution make it a privileged scaffold in modern drug discovery.[2][3] The introduction of a double bond to form a cyclopentene ring further enhances its utility, providing a rigidified core and a site for further functionalization.
This guide focuses on this compound (C₆H₁₀O) and its primary structural isomers. While seemingly subtle, the positional differences of the double bond and the hydroxymethyl substituent dramatically alter the molecule's three-dimensional shape, reactivity, and spectroscopic signature. For professionals in drug development, mastering the synthesis, differentiation, and application of these specific isomers is not merely an academic exercise; it is a critical requirement for designing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This document serves as a technical resource, providing field-proven insights into the synthesis, analysis, and application of these versatile carbocyclic building blocks.
Chapter 1: A Comparative Overview of Core Isomers
The molecular formula C₆H₁₀O, corresponding to a hydroxymethyl-substituted cyclopentene, can exist as several structural isomers. The most fundamental of these are positional isomers, which differ in the location of the double bond relative to the C1 carbon bearing the hydroxymethyl group. This guide will focus on the three primary isomers:
-
(Cyclopent-1-en-1-yl)methanol: The double bond is endocyclic to the substituent-bearing carbon.
-
(Cyclopent-2-en-1-yl)methanol: The substituent is on a carbon adjacent to the double bond.
-
(Cyclopent-3-en-1-yl)methanol: The substituent is allylic to the double bond, separated by a saturated carbon.
The relationship and structures of these core isomers are depicted below.
Caption: Logical relationship of the three primary structural isomers.
These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties that necessitate precise analytical and synthetic control.
| Table 1: Properties of (Hydroxymethyl)cyclopentene Isomers | |||
| Property | (Cyclopent-1-en-1-yl)methanol | (Cyclopent-2-en-1-yl)methanol | (Cyclopent-3-en-1-yl)methanol |
| IUPAC Name | (cyclopent-1-en-1-yl)methanol[4] | (cyclopent-2-en-1-yl)methanol[5] | cyclopent-3-en-1-ylmethanol[6] |
| CAS Number | 1120-80-5[4] | 13668-59-2[7] | 25125-21-7[6] |
| Molecular Formula | C₆H₁₀O[4] | C₆H₁₀O[7] | C₆H₁₀O[6] |
| Molecular Weight | 98.14 g/mol [4] | 98.14 g/mol [5] | 98.14 g/mol [6] |
| Key Structural Feature | Enol-like (allylic alcohol) | Homoallylic alcohol | Symmetrical, non-conjugated |
Chapter 2: Strategic Synthesis of Cyclopentenylmethanol Isomers
The ability to selectively synthesize a specific isomer is paramount. The choice of starting material and reaction pathway is dictated by the desired position of the double bond. Ring-forming, ring-closing metathesis, and ring-contraction strategies are common in cyclopentene synthesis.[8] However, for these specific alcohols, functional group manipulation of existing cyclopentene cores is often more direct.
Causality in Synthetic Strategy
The synthetic approach hinges on the principle of regioselectivity. To synthesize (cyclopent-3-en-1-yl)methanol , one would typically start with a precursor that already contains the 3,4-double bond, as it is the thermodynamically more stable, less substituted alkene. A common and efficient route is the reduction of cyclopent-3-enecarboxylic acid or its esters. In contrast, synthesizing (cyclopent-1-en-1-yl)methanol or (cyclopent-2-en-1-yl)methanol often requires starting with a ketone (cyclopentanone) and introducing the double bond and the hydroxymethyl group in a controlled sequence, for example, via an aldol condensation followed by reduction and dehydration.[9]
Caption: Synthesis workflow for (Cyclopent-3-en-1-yl)methanol.
Experimental Protocol: Synthesis of (Cyclopent-3-en-1-yl)methanol via Ester Reduction
This protocol describes a reliable, lab-scale synthesis validated by its common use in organic chemistry for reducing esters to primary alcohols.
Objective: To synthesize (Cyclopent-3-en-1-yl)methanol from its corresponding methyl ester.
Materials:
-
Methyl cyclopent-3-enecarboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Addition of Ester: Dissolve methyl cyclopent-3-enecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: (i) water (volume equal to the mass of LiAlH₄ used), (ii) 15% aqueous NaOH (same volume), and (iii) more water (3x that volume). This procedure is critical for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.
-
Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl and saturated Na₂SO₄ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the pure alcohol.
Chapter 3: Spectroscopic Differentiation and Analysis
Distinguishing between the isomers is impossible without instrumental analysis. Spectroscopic techniques provide a definitive fingerprint for each molecule based on its unique electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique, resulting in distinct spectral signatures.
-
¹H NMR: The key differentiating region is the vinylic (alkene) proton signals (typically 5.5-6.0 ppm).
-
(Cyclopent-1-en-1-yl)methanol: Will show a single, complex multiplet for the one vinylic proton.
-
(Cyclopent-2-en-1-yl)methanol: Will show two distinct vinylic proton signals, likely coupled to each other and to adjacent allylic protons.
-
(Cyclopent-3-en-1-yl)methanol: Due to symmetry, the two vinylic protons are chemically equivalent and will appear as a single, sharp signal (often a singlet or narrow multiplet).[10] The four allylic protons will also be equivalent, simplifying the spectrum significantly.
-
-
¹³C NMR: The chemical shifts of the sp² (alkene) carbons are diagnostic.
-
(Cyclopent-1-en-1-yl)methanol: The C1 carbon, being both part of the double bond and attached to the -CH₂OH group, will be significantly deshielded.
-
(Cyclopent-2-en-1-yl)methanol: Two distinct sp² carbon signals will be present.
-
(Cyclopent-3-en-1-yl)methanol: A single sp² carbon signal will appear due to symmetry. PubChem lists a ¹³C NMR peak at 128.9 ppm for this isomer.[6]
-
| Table 2: Key Distinguishing Spectroscopic Features | |||
| Technique | (Cyclopent-1-en-1-yl)methanol | (Cyclopent-2-en-1-yl)methanol | (Cyclopent-3-en-1-yl)methanol |
| ¹H NMR (Vinylic) | ~1H signal | ~2H, two distinct signals | ~2H, one symmetrical signal[10] |
| ¹³C NMR (sp² C) | 2 distinct signals (1 highly deshielded) | 2 distinct signals | 1 signal due to symmetry[6] |
| IR (C=C stretch) | ~1640-1660 cm⁻¹ (substituted) | ~1650-1660 cm⁻¹ | ~1655 cm⁻¹ (less substituted)[11][12] |
| Mass Spec (Frag.) | Fragmentation influenced by allylic cleavage stabilized by -OH | Complex fragmentation, potential for retro-Diels-Alder | Loss of H₂O (M-18), symmetrical cleavage patterns |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. While all three isomers will show a strong, broad O-H stretching band (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-3100 cm⁻¹), the C=C stretching and C-H bending regions provide differentiation.[13]
-
C=C Stretch: The absorption for the C=C double bond typically appears in the 1640-1680 cm⁻¹ region. The exact position is sensitive to substitution and ring strain.[13] For cyclopentene itself, this band is found around 1657 cm⁻¹.[12] Differences in substitution patterns among the isomers will cause slight shifts in this peak's position.
-
=C-H Bending: The out-of-plane bending vibrations for the hydrogens on the double bond (700-1000 cm⁻¹) are highly characteristic of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For cyclic alcohols, the molecular ion peak (M⁺) is often weak.[14] Common fragmentation pathways include:
-
Dehydration: A loss of a water molecule (M-18) is a characteristic fragmentation for alcohols.[15][16]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.[15] For these isomers, this would involve cleavage of the bond between the ring and the -CH₂OH group.
-
Ring Cleavage: The cyclopentene ring itself can undergo fragmentation, often through retro-Diels-Alder type reactions or other complex rearrangements, which will be influenced by the double bond's position.[17]
Protocol: Sample Analysis by ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for structural identification of a cyclopentenylmethanol isomer.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) or residual solvent peak for reference
-
Sample (~5-10 mg)
-
Pasteur pipette
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified isomer directly into a clean, dry vial.
-
Dissolution: Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹H NMR, a 1-2 second acquisition time and a 1-5 second relaxation delay are typical.
-
Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the reference peak (TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton coupling and connectivity.
-
Chapter 4: Applications in Medicinal Chemistry and Drug Development
The cyclopentane/cyclopentene core is a cornerstone of many successful therapeutic agents. Its value lies in its ability to serve as a conformationally restricted scaffold that can orient substituents in precise three-dimensional arrangements to maximize interaction with biological targets like enzymes or receptors.[1][2]
-
Bioisosteres and Scaffolds: Cyclopentane rings are often used as bioisosteres of furanose rings in the design of carbanucleosides, which are antiviral agents (e.g., Abacavir).[3] The rigidity of the cyclopentene ring can lock a molecule into a bioactive conformation, increasing binding potency.[18]
-
Prostaglandins and Analogs: Prostaglandins, which are potent signaling molecules with a wide range of physiological effects, are built around a central cyclopentane core.[1] Synthetic analogs containing modified cyclopentene rings are used to treat conditions like glaucoma (e.g., Latanoprost).[1]
-
Building Blocks for Complex Molecules: These simple isomers are valuable chiral synthons. For instance, enantiomerically pure (R)-(cyclopent-2-enyl)methanol has been used as a starting material in the total synthesis of complex natural products like precapnelladiene.[19] The different positions of the functional groups in each isomer provide distinct strategic advantages for constructing more elaborate molecular architectures. The double bond can be used for reactions like epoxidation, dihydroxylation, or metathesis, while the alcohol can be oxidized or used as a nucleophile.
The critical insight for drug developers is that biological systems are exquisitely sensitive to stereochemistry and isomerism. A change in the double bond position from C2 to C3 can completely alter how a molecule fits into a receptor's binding pocket, potentially converting a potent agonist into an inactive compound or even an antagonist. Therefore, the synthetic and analytical control detailed in this guide is not just a matter of chemical purity but a fundamental requirement for effective and safe drug design.
Conclusion
The structural isomers of this compound—(cyclopent-1-en-1-yl)methanol, (cyclopent-2-en-1-yl)methanol, and (cyclopent-3-en-1-yl)methanol—represent more than just minor chemical variations. They are distinct chemical entities with unique properties, reactivities, and spectroscopic fingerprints. For the medicinal chemist and drug development professional, a thorough understanding of these differences is essential. The ability to selectively synthesize one isomer over another and to definitively confirm its structure via spectroscopic analysis provides the foundational control needed to explore their potential as scaffolds and building blocks in the creation of next-generation therapeutics. As the demand for more complex and specific drugs grows, the mastery of such fundamental isomeric systems will remain a key driver of innovation.
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The Synthesis of Cyclopent-2-enyl-methanol: A Comprehensive Technical Guide for Researchers
An in-depth exploration of synthetic strategies, mechanistic insights, and practical protocols for the preparation of a valuable cyclopentanoid building block.
Introduction: The Significance of Cyclopent-2-enyl-methanol in Modern Organic Synthesis
This compound, a chiral allylic alcohol, serves as a versatile and highly valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, natural products, and agrochemicals. Its rigid, five-membered ring structure, coupled with the reactive allylic alcohol functionality, provides a strategic scaffold for the introduction of stereocenters and further molecular elaboration. The ability to access enantiomerically pure forms of this synthon is of paramount importance, as the biological activity of the final target molecules is often critically dependent on their stereochemistry. This guide provides a detailed examination of the core synthetic methodologies for preparing this compound, with a focus on the underlying principles, experimental best practices, and the rationale behind procedural choices.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two principal strategies: the functional group manipulation of pre-existing cyclopentane rings and the construction of the five-membered ring through cyclization reactions. This guide will delve into the most prevalent and effective methods within these categories, offering a comparative analysis to aid researchers in selecting the optimal route for their specific synthetic goals.
Methodology 1: Reduction of 2-Cyclopentenone Derivatives
A common and direct approach to this compound involves the 1,2-reduction of a corresponding 2-cyclopentenone precursor. The key challenge in this transformation is to achieve selective reduction of the carbonyl group in the presence of the conjugated carbon-carbon double bond, thus avoiding the formation of the saturated ketone or alcohol.
The Luche Reduction: A Chemoselective Tool for 1,2-Reduction
The Luche reduction has emerged as a premier method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[1][2] This method utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcoholic solvent, most commonly methanol.
Causality Behind the Selectivity: The remarkable selectivity of the Luche reduction stems from the role of the cerium(III) ion. In methanol, NaBH₄ can exist in equilibrium with various methoxyborohydride species. The Ce³⁺ ion is believed to coordinate to the methanol, increasing its acidity and accelerating the formation of sodium trimethoxyborohydride [NaB(OCH₃)₃H].[2] This species is a "harder" hydride source compared to NaBH₄, according to Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon of the enone is a "hard" electrophilic center, while the β-carbon of the double bond is a "soft" center. Consequently, the harder nucleophile preferentially attacks the harder electrophile, leading to the desired 1,2-reduction.[1] Furthermore, the cerium ion can activate the carbonyl group by coordinating to the oxygen atom, further enhancing its electrophilicity and susceptibility to hydride attack.
Experimental Protocol: Luche Reduction of 2-Cyclopentenone
This protocol provides a general procedure for the Luche reduction of a generic 2-cyclopentenone to the corresponding this compound.
Materials:
-
2-Cyclopentenone derivative (1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0 equiv)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-cyclopentenone derivative (1.0 equiv) and CeCl₃·7H₂O (1.0 equiv) in methanol. Stir the solution at room temperature until the solids are fully dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add NaBH₄ (1.0 equiv) portion-wise to the stirred solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. The disappearance of the ketone carbonyl stretch and the appearance of a broad hydroxyl stretch in the IR spectrum are indicative of the reduction. ¹H NMR spectroscopy will show the appearance of a new signal for the carbinol proton and a shift in the signals of the vinylic protons.
Methodology 2: The Diels-Alder Approach from Cyclopentadiene
The Diels-Alder reaction provides a powerful and convergent strategy for the construction of the cyclopentene ring system, which can then be further functionalized to yield this compound.[3][4] Cyclopentadiene is a readily available and highly reactive diene for this purpose.
Reaction Principle: [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4π + 2π] cycloaddition of a conjugated diene (cyclopentadiene) and a dienophile (an alkene or alkyne).[3] The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The choice of dienophile is crucial as it will determine the initial substitution pattern of the bicyclic adduct. For the synthesis of this compound, a dienophile containing a masked or direct precursor to the hydroxymethyl group is required.
A common and effective dienophile for this purpose is formaldehyde or a formaldehyde equivalent. The initial Diels-Alder adduct is a bicyclic ether, which can then be converted to the target molecule through subsequent transformations.
Experimental Workflow: From Dicyclopentadiene to this compound
This workflow outlines the key steps in the synthesis of this compound starting from the commercially available dicyclopentadiene.
Step 1: Cracking of Dicyclopentadiene
Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction to form dicyclopentadiene. To obtain monomeric cyclopentadiene, the dimer must be "cracked" by heating.
Step 2: Diels-Alder Reaction with a Dienophile
The freshly distilled cyclopentadiene is immediately reacted with a suitable dienophile. For instance, reaction with acrolein would yield a bicyclic aldehyde, which can be reduced to the corresponding alcohol.
Step 3: Reduction of the Adduct
The carbonyl group in the bicyclic adduct is then reduced to the corresponding alcohol using a standard reducing agent such as sodium borohydride.
Step 4: Retro-Diels-Alder Reaction (if necessary)
In some strategies, a subsequent retro-Diels-Alder reaction at elevated temperatures can be employed to release the desired this compound derivative.
Methodology 3: Grignard Reaction Approaches
Grignard reagents offer a classic and reliable method for carbon-carbon bond formation and the introduction of functional groups.
Reaction of a Cyclopentenyl Grignard Reagent with Formaldehyde
This approach involves the preparation of a cyclopentenyl Grignard reagent, such as cyclopent-2-enylmagnesium bromide, from the corresponding halide. This organometallic species is then reacted with formaldehyde, a one-carbon electrophile, to generate the primary alcohol, this compound, after an acidic workup.[5][6][7][8]
Causality of the Reaction: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide during the acidic workup yields the desired alcohol.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key objective for many applications. Several strategies have been developed to achieve this, primarily focusing on the creation of chiral cyclopentenone precursors.
Nickel-Catalyzed Desymmetrization of Malonate Esters
A notable method involves the enantioselective synthesis of chiral cyclopent-2-enones through the nickel-catalyzed desymmetrization of alkynyl malonate esters with arylboronic acids.[9][10][11] This reaction, catalyzed by a chiral phosphinooxazoline/nickel complex, proceeds with high enantioselectivity to furnish cyclopent-2-enones bearing a quaternary stereocenter. These chiral enones can then be subjected to a stereoselective reduction to afford the desired enantiomer of this compound.
Quantitative Data Summary
The following table provides a comparative overview of the different synthetic routes to this compound and its derivatives, highlighting key performance indicators.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Luche Reduction | 2-Cyclopentenone | NaBH₄, CeCl₃·7H₂O, MeOH | >95 | N/A (for racemic) | [12] |
| Diels-Alder/Reduction | Cyclopentadiene, Acrolein | NaBH₄ | Moderate to Good | N/A (for racemic) | [3][4] |
| Grignard Reaction | 3-Bromocyclopentene, Mg, Formaldehyde | Moderate | N/A (for racemic) | [5][6][7][8] | |
| Asymmetric Desymmetrization | Alkynyl Malonate Ester | Chiral Ni-catalyst, Arylboronic Acid | Good | High | [9][10][11] |
Conclusion and Future Outlook
The synthesis of this compound remains an active area of research, driven by its importance as a chiral building block. The choice of synthetic route depends on several factors, including the desired scale, stereochemical requirements, and the availability of starting materials and reagents. The Luche reduction offers a highly efficient and selective method for the conversion of readily available cyclopentenones. The Diels-Alder approach provides a convergent and versatile route, particularly for large-scale synthesis. For access to enantiomerically pure material, asymmetric catalytic methods, such as the nickel-catalyzed desymmetrization, represent the state-of-the-art. Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, as well as novel synthetic strategies that offer improved atom economy and stereocontrol.
References
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Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new reagent for the selective reduction of carbonyl groups. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
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Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1, 2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]
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Karad, S. N., Panchal, H., & Lam, H. W. (2018). Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. Angewandte Chemie International Edition, 57(29), 9122-9125. [Link]
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Karad, S. N., Panchal, H., & Lam, H. W. (2018). Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. Angewandte Chemie, 130(29), 9262-9265. [Link]
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Luche Reduction. (2020, February 29). YouTube. [Link]
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Enantioselective Synthesis of Chiral Cyclopent-2-enones by Nickel-Catalyzed Desymmetrization of Malonate Esters. (2018). Semantic Scholar. [Link]
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Luche Reduction. (2014, March 27). Chem-Station Int. Ed. [Link]
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Diels–Alder Cycloaddition Reactions in Sustainable Media. National Center for Biotechnology Information. [Link]
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Diels–Alder reaction. Wikipedia. [Link]
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Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
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Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. PubMed. [Link]
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Diels-Alder Reaction. Organic Chemistry Portal. [Link]
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The Diels-Alder Reaction. MSU chemistry. [Link]
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Enantioselective Synthesis of Chiral Cyclopent-2-enones by Nickel-Catalyzed Desymmetrization of Malonate Esters. ResearchGate. [Link]
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Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
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Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8. National Center for Biotechnology Information. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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The Emergence of a Versatile Building Block: A Technical History of Cyclopent-2-enyl-methanol
Abstract
Cyclopent-2-enyl-methanol, a seemingly simple unsaturated cyclic alcohol, holds a significant position in the landscape of organic synthesis. Its unique structural motif, featuring a reactive allylic alcohol appended to a five-membered ring, has rendered it a valuable precursor in the stereoselective synthesis of complex natural products and pharmaceutical agents. This in-depth technical guide charts the historical trajectory of this compound, from its conceptual origins rooted in early cyclopentadiene chemistry to the sophisticated asymmetric syntheses that define its modern utility. We will explore the logical evolution of its preparation, detailing key experimental protocols and the causal reasoning behind the selection of synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
Foundational Chemistry: The Dawn of Cyclopentene Derivatives
The story of this compound is intrinsically linked to the exploration of cyclopentadiene chemistry. The pioneering work of Otto Diels and Kurt Alder in the early 20th century on the cycloaddition reaction that now bears their names opened the door to the systematic synthesis of a vast array of cyclic and bicyclic compounds. Cyclopentadiene, a readily available and highly reactive diene, became a cornerstone of this new synthetic paradigm.
While a singular publication heralding the "discovery" of this compound remains elusive in the historical record—likely due to its straightforward nature as a synthetic target—its conceptualization and eventual synthesis were the logical outcomes of the burgeoning field of physical organic chemistry. Early synthetic chemists would have envisioned its creation through established, robust reactions. Two primary classical routes would have been considered:
-
Reduction of a Carboxylic Acid Precursor: A direct and logical approach involves the reduction of cyclopent-2-ene-1-carboxylic acid or its corresponding esters. The advent of powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) in the late 1940s, provided the means to efficiently convert carboxylic acid derivatives to their corresponding primary alcohols.[1]
-
Grignard-based Carbon-Carbon Bond Formation: Another fundamental strategy would have involved the reaction of a cyclopent-2-enyl magnesium halide (a Grignard reagent) with formaldehyde.[2] This classic method for the one-carbon homologation to form primary alcohols would have been a viable, albeit potentially lower-yielding, pathway.
These early, non-stereoselective methods would have furnished racemic this compound, a versatile starting material in its own right for further chemical exploration.
The Evolution of Synthetic Methodologies
As the demands of complex target-oriented synthesis grew, so did the need for more refined and stereocontrolled methods for preparing key building blocks like this compound. The following sections detail the progression from racemic preparations to highly enantioselective modern syntheses.
Racemic Synthesis via Reduction of Cyclopent-2-ene-1-carboxylic Acid Derivatives
A dependable and scalable route to racemic this compound involves the reduction of a suitable carboxylic acid derivative. This approach is predicated on the initial synthesis of the unsaturated acid, which can be achieved through various classical methods.
Experimental Protocol: A Representative Racemic Synthesis
Step 1: Synthesis of Cyclopent-2-ene-1-carboxylic Acid This step can be accomplished through several established routes, often starting from cyclopentadiene.
Step 2: Esterification of Cyclopent-2-ene-1-carboxylic Acid Conversion to the ethyl ester is common to improve solubility and handling during the reduction.
-
To a solution of cyclopent-2-ene-1-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the ethyl cyclopent-2-ene-1-carboxylate.
Step 3: Reduction of Ethyl Cyclopent-2-ene-1-carboxylate with LiAlH₄
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.1-1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl cyclopent-2-ene-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.
Causality in Experimental Choices: The choice of LiAlH₄ is critical; weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters.[1] The use of anhydrous solvents is imperative due to the violent reaction of LiAlH₄ with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
Diagram of the Racemic Synthesis Workflow
Caption: Workflow for the racemic synthesis of this compound.
Enantioselective Syntheses: Accessing Chiral Building Blocks
The true power of this compound as a synthetic intermediate was unlocked with the development of methods to produce it in an enantiomerically pure form. Chiral allylic alcohols are highly sought-after precursors for the asymmetric synthesis of a wide range of biologically active molecules.
A notable example of the preparation and use of an enantiomerically pure form of this alcohol is in the total synthesis of (8R,11R)-Precapnelladiene, where (R)-(2-cyclopentenyl)methanol was prepared from ethyl 2-oxocyclopentanecarboxylate.[3] This highlights a common strategy: the use of a chiral starting material or a chiral auxiliary to induce asymmetry.
Experimental Protocol: A Representative Enantioselective Synthesis via Asymmetric Reduction
This protocol is a generalized representation of a modern approach using a chiral catalyst.
Step 1: Synthesis of Cyclopent-2-en-1-one Cyclopent-2-en-1-one can be prepared from various starting materials, including dicyclopentadiene.
Step 2: Asymmetric Reduction of Cyclopent-2-en-1-one
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a chiral catalyst (e.g., a CBS catalyst or a chiral ruthenium complex) in an anhydrous solvent such as THF or dichloromethane.
-
Cool the solution to the desired temperature (often between -78 °C and 0 °C).
-
Add a stoichiometric reducing agent (e.g., borane-THF complex or isopropanol for transfer hydrogenation).
-
Slowly add a solution of cyclopent-2-en-1-one (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at the specified temperature until complete conversion is observed by TLC or GC analysis.
-
Quench the reaction carefully with a suitable reagent (e.g., methanol or saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.
Causality in Experimental Choices: The choice of the chiral catalyst is paramount as it dictates the enantioselectivity of the reduction. The low reaction temperatures are often necessary to maximize the enantiomeric excess (ee). The specific reducing agent is chosen to be compatible with the catalyst system.
Diagram of an Asymmetric Synthesis Pathway
Sources
The Natural Occurrence, Biosynthesis, and Significance of Cyclopent-2-enyl-Methanol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopent-2-enyl-methanol derivatives represent a unique and biologically significant class of natural products characterized by a five-membered carbon ring. This guide provides a comprehensive technical overview of the two primary families of these compounds: cyclopentenyl fatty acids (CFAs) and cyclopent(en)oid cyanohydrin glycosides (CCGs). We delve into their natural distribution, with a focus on the plant families that serve as their primary reservoirs, such as the Achariaceae and Passifloraceae. The narrative explains the causality behind their biosynthesis, originating from the non-proteinogenic amino acid 2-cyclopentenylglycine, and details the enzymatic pathways leading to these distinct chemical classes. Furthermore, this guide synthesizes field-proven insights into their historical and modern therapeutic applications, from the traditional use of CFA-rich chaulmoogra oil in treating leprosy to the ecological role of CCGs in plant defense. Detailed experimental protocols for extraction, isolation, and structural elucidation are provided, supported by visualizations and data tables to offer a self-validating system for researchers. This work aims to serve as an authoritative resource, grounding key mechanistic claims in cited literature to facilitate further research and drug development efforts.
Introduction to Cyclopentenoid Natural Products
Nature has consistently proven to be a master chemist, producing a vast arsenal of molecules with intricate structures and potent biological activities. Among these, compounds featuring a cyclopentene ring—a five-membered ring with one double bond—stand out for their unique biosynthetic origins and diverse functions. The cyclopent-2-enyl moiety, often as a derivative of this compound, is the cornerstone of several classes of specialized metabolites that play crucial roles in medicine and ecology.
The Cyclopent-2-enyl Moiety: A Unique Structural Feature
The inclusion of a cyclic structure within an otherwise linear molecule, such as a fatty acid, imparts significant conformational rigidity and alters its physicochemical properties. This structural feature is central to the identity and function of the compounds discussed herein. Unlike aromatic rings, the cyclopentene ring is non-planar and introduces specific stereochemical configurations that are critical for biological recognition and activity. Its biosynthesis is a fascinating deviation from standard metabolic pathways, highlighting nature's ability to generate structural novelty from common precursors.
Overview of Major Classes: Fatty Acids and Cyanohydrin Glycosides
This guide focuses on two principal classes of natural products derived from a cyclopentenyl precursor:
-
Cyclopentenyl Fatty Acids (CFAs): These are lipids where the typical linear hydrocarbon chain terminates in a cyclopentene ring. Historically, the most renowned CFAs are chaulmoogric and hydnocarpic acids, the active principles in chaulmoogra oil, which was the mainstay of leprosy treatment for centuries.[1][2]
-
Cyclopent(en)oid Cyanohydrin Glycosides (CCGs): This group consists of plant-derived defense compounds.[3] They are characterized by a cyclopentene ring attached to a cyanohydrin (a carbon atom bonded to both a cyano and a hydroxyl group), which is in turn glycosylated. These molecules are a key feature of the chemical defense system known as cyanogenesis, found prominently in passionflowers (Passiflora species).[3][4]
Historical Context and Therapeutic Significance
The story of cyclopentenyl derivatives is deeply intertwined with the history of medicine. Chaulmoogra oil, derived from the seeds of Hydnocarpus species, was used in traditional medicine across Asia for skin ailments and was the most effective treatment for leprosy until the advent of sulfone drugs in the 1940s.[1][5] This historical importance has spurred modern investigations into the antibiotic, anti-inflammatory, and anti-tuberculosis properties of these unique fatty acids.[1][6][7] Concurrently, the study of CCGs provides profound insights into plant-herbivore co-evolution, chemical ecology, and the potential for discovering novel bioactive glycosides.
Cyclopentenyl Fatty Acids (CFAs)
CFAs are a historically significant class of naturally occurring lipids that have recently garnered renewed interest for their potential as new antibiotic agents.[1][6] Their discovery and use predate modern pharmacology, yet their biological mechanisms are still being explored.
Natural Distribution and Key Sources
The primary natural reservoirs of CFAs are the seeds of plants belonging to the former Flacourtiaceae family (now largely reclassified, with key genera placed in Achariaceae and Salicaceae) and the Achariaceae family. Genera such as Hydnocarpus, Caloncoba, and Carpotroche are well-documented producers of oils rich in these fatty acids.[8][9][10] The biosynthesis of CFAs appears to be a specialized metabolic trait confined to these closely related plant families.[9]
Chaulmoogra oil is extracted from the seeds of several species, most notably Hydnocarpus wightianus.[5] This oil is not a single compound but a complex mixture of triacylglycerols, where the fatty acid components are predominantly cyclopentenyl fatty acids. The unique composition of this oil is directly responsible for its therapeutic properties.[2][5]
Prominent Cyclopentenyl Fatty Acids
The cyclopentenyl fatty acids found in nature are primarily distinguished by the length of their aliphatic side chain.
-
Chaulmoogric Acid: With an 18-carbon skeleton (including the ring), this is one of the most abundant CFAs in chaulmoogra oil.[5][11] Its structure consists of a 13-carbon linear chain attached to the cyclopentene ring.
-
Hydnocarpic Acid: This is a 16-carbon analogue and another major constituent of chaulmoogra oil.[1][7] Both hydnocarpic and chaulmoogric acids are considered the primary agents responsible for the oil's historical efficacy against Mycobacterium leprae.
-
Gorlic Acid: This is an unsaturated analogue of chaulmoogric acid, containing an additional double bond in its aliphatic side chain. Other minor analogues with varying chain lengths have also been identified.[2]
Biological Activities and Therapeutic Potential
The use of chaulmoogra oil for leprosy is one of the best-documented examples of traditional medicine influencing modern pharmacology.[2][5] The oil and its purified ethyl esters were administered orally and by injection, leading to significant improvement in many patients. While the exact mechanism is not fully elucidated, the CFAs are known to interfere with mycobacterial metabolism.
Recent studies have revisited these historical compounds, revealing a broader spectrum of biological activity.[1][6] CFAs have shown remarkable activity against various bacteria, making them interesting candidates for new antibiotic development in an era of growing resistance.[1] Additionally, anti-inflammatory and antinociceptive (pain-reducing) effects have been demonstrated for the major cyclopentenyl fatty acids from Carpotroche brasiliensis seeds.[12]
Quantitative Analysis of CFAs in Natural Oils
The relative abundance of major CFAs can vary between species. The table below summarizes the typical composition found in the seed oils of prominent source plants.
| Plant Species | Hydnocarpic Acid (%) | Chaulmoogric Acid (%) | Gorlic Acid (%) | Source |
| Hydnocarpus wightianus | ~27% | ~49% | - | |
| Hydnocarpus anthelminthica | Present | Present | Present | |
| Caloncoba echinata | Present | Present | - | [9] |
| Carpotroche brasiliensis | Present | Present | Present | [10][12] |
Caption: Table 1. Approximate percentage of major cyclopentenyl fatty acids in the seed oils of various plants.
Cyclopent(en)oid Cyanohydrin Glycosides (CCGs)
CCGs are a structurally diverse group of phytochemicals that serve as a potent chemical defense mechanism in plants. Their defining feature is the ability to release toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis.
Natural Distribution and Key Sources
The passionflower family, Passifloraceae, is the most prolific and well-studied source of CCGs.[4][13] The diversity of these compounds within the genus Passiflora is remarkable, with over 30 different cyanogenic glycosides reported.[3] This chemical diversity is thought to be a result of an evolutionary "arms race" with specialist herbivores.[3]
While most prominent in Passifloraceae, CCGs are also found in other related plant families within the order Malpighiales, including Turneraceae, Achariaceae, Salicaceae, and Violaceae.[3] This distribution suggests a common evolutionary origin for the biosynthetic pathway.
Structural Diversity of CCGs
The structural variation in CCGs arises from the stereochemistry of the cyclopentene ring, the nature of the sugar moiety, and other substitutions.
-
Core Aglycones: Key cyclopentenoid aglycones (the non-sugar part) include those that give rise to well-known glycosides like gynocardin , deidaclin , tetraphyllin A , tetraphyllin B , and volkenin .[3][4][13] These often exist as stereoisomeric pairs.
-
Glycosidic Variations: The cyanohydrin is typically attached to a simple β-D-glucopyranosyl unit. However, more complex bisglycosides, containing unusual sugars like 6-deoxy-β-D-gulopyranose (passibiflorin) or 2,6-dideoxy-β-D-xylo-hexopyranose (passicapsin), have also been isolated from Passiflora species, further expanding the structural diversity.[4][13]
Ecological Role and Biological Significance
In intact plant tissue, the CCGs are stored separately from the enzymes (β-glucosidases and α-hydroxynitrile lyases) that degrade them. When a herbivore damages the tissue, the components mix, leading to the rapid enzymatic hydrolysis of the glycoside and subsequent release of hydrogen cyanide, a potent respiratory inhibitor.[14] This system serves as an effective deterrent against generalist herbivores.
Some specialist herbivores, such as the larvae of Heliconiine butterflies, have evolved mechanisms to not only tolerate but also sequester CCGs from their Passiflora host plants.[3] The sequestered compounds are then used for the butterflies' own defense against predators. This remarkable adaptation is a classic example of co-evolution and demonstrates the dynamic nature of chemical interactions in ecology.[3]
Biosynthesis of Cyclopentenoid Derivatives
The biosynthetic pathways for both CFAs and CCGs diverge from a common, unusual precursor, underscoring their shared evolutionary origin. The specific enzymatic machinery within a plant species then dictates which class of compounds is produced.
The Central Precursor: 2-Cyclopentenylglycine
Both pathways originate from the non-proteinogenic amino acid 2-cyclopentenylglycine .[3][15][16] This amino acid is the fundamental building block for the cyclopentene ring found in these natural products. Its own biosynthesis is a specialized process that sets the stage for the subsequent formation of CFAs or CCGs.
Pathway to Cyclopentenyl Fatty Acids
The biosynthesis of CFAs has been elucidated primarily through feeding experiments in the seeds of Flacourtiaceae plants.[9][15]
The first committed step involves the conversion of 2-cyclopentenylglycine into (2-cyclopentenyl)carboxylic acid, also known as aleprolic acid . This transformation is proposed to occur via transamination followed by oxidative decarboxylation.[12][15] Aleprolic acid serves as the unique "starter" molecule for the fatty acid synthase machinery.
Once formed, aleprolic acid (likely as its Coenzyme A ester) enters a fatty acid elongation pathway.[9] The cyclopentenyl "head" is extended by the sequential addition of two-carbon units (from malonyl-CoA), in a manner analogous to conventional fatty acid biosynthesis, to produce the final long-chain CFAs like hydnocarpic and chaulmoogric acids.[9][15]
Pathway to Cyclopent(en)oid Cyanohydrin Glycosides
The formation of CCGs follows the general, conserved biosynthetic pathway for cyanogenic glucosides, which has been well-characterized in several plant species.[14][17]
The pathway begins with the precursor amino acid, 2-cyclopentenylglycine. A multi-functional cytochrome P450 enzyme (CYP79 family) catalyzes the initial conversion of the amino acid to an oxime.[17]
A second cytochrome P450 enzyme (CYP71 family) then metabolizes the oxime intermediate into a cyanohydrin.[17] This step is crucial as it generates the α-hydroxynitrile core structure. Finally, a UDP-glucosyltransferase (UGT) catalyzes the glycosylation of the unstable cyanohydrin, attaching a sugar moiety to the hydroxyl group to form the stable, storable cyanohydrin glycoside.[14]
Visualizing the Biosynthetic Pathways
Caption: Divergent biosynthetic pathways for CFAs and CCGs from the common precursor, 2-cyclopentenylglycine.
Experimental Protocols: Extraction, Isolation, and Characterization
The successful study of natural products hinges on robust and validated methodologies for their extraction and analysis. The protocols described here are self-validating systems derived from standard practices in phytochemistry.[18][19]
Extraction of Cyclopentenyl Lipids from Seeds
This protocol outlines the extraction of CFA-rich oil from plant seeds, such as those from Hydnocarpus or Carpotroche.
Methodology:
-
Sample Preparation: Dry the seeds at a controlled temperature (e.g., 40-50°C) to reduce moisture content. Grind the dried seeds into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Perform a Soxhlet extraction or continuous stirring extraction using a non-polar solvent like n-hexane or petroleum ether. The choice of a non-polar solvent is causal, as it selectively dissolves the target lipids while leaving more polar compounds behind.
-
Solvent Removal: After extraction (typically 6-8 hours in a Soxhlet apparatus), remove the solvent from the miscella (solvent-oil mixture) using a rotary evaporator under reduced pressure. This yields the crude seed oil.
-
Optional Transesterification for Analysis: For analytical purposes (e.g., GC-MS), the fatty acids in the crude oil can be converted to their more volatile fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.
Isolation and Purification of CFAs
Individual CFAs can be isolated from the crude oil or its saponified fatty acid mixture.
Methodology:
-
Saponification: Hydrolyze the triacylglycerols in the crude oil by refluxing with an alcoholic solution of KOH or NaOH to yield a mixture of free fatty acids and glycerol.
-
Acidification & Extraction: Acidify the mixture to protonate the fatty acid salts and extract the free fatty acids into a solvent like diethyl ether.
-
Column Chromatography: Pack a silica gel column and elute the fatty acid mixture with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: For high-purity isolation, fractions enriched in the target CFA can be further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of CCGs from Plant Tissues
This protocol is suitable for extracting polar glycosides from fresh or dried leaf material, for example, from Passiflora species.[13]
Methodology:
-
Sample Preparation: Homogenize fresh plant material in boiling 80% methanol or ethanol. The boiling alcohol serves to immediately denature degradative enzymes (like β-glucosidases), preventing artifact formation.[13] For dried material, grind and extract with methanol at room temperature.
-
Crude Extraction: Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude aqueous-methanolic extract.
-
Liquid-Liquid Partitioning: Defat the crude extract by partitioning with a non-polar solvent like hexane to remove chlorophyll and lipids. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on polarity. CCGs typically remain in the more polar aqueous or methanolic phase.
-
Chromatographic Purification: Subject the polar extract to column chromatography using stationary phases like polyamide or reversed-phase silica (C18). Elute with a water-methanol gradient to isolate the glycosides. Further purification can be achieved via preparative HPLC.
Structural Elucidation
The identity of isolated compounds is confirmed using a combination of spectroscopic techniques.[20][21]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivity within the molecule, piecing together the structure of the aglycone and the sugar, and identifying their linkage point.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular formula. Fragmentation patterns observed in MS/MS experiments can help confirm the identity of the aglycone and sugar components.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), nitrile (-C≡N), and carbonyl (C=O) groups.[18]
Workflow for Natural Product Isolation
Caption: A generalized workflow for the isolation and characterization of cyclopentenoid natural products.
Conclusion and Future Perspectives
The natural occurrence of this compound derivatives provides a compelling narrative of chemical evolution, ecological adaptation, and therapeutic potential. From the historical use of chaulmoogra oil against leprosy to the intricate chemical defense systems of passionflowers, these compounds highlight the sophisticated strategies employed by nature. The shared biosynthetic origin from 2-cyclopentenylglycine is a testament to the metabolic ingenuity that allows for the creation of diverse molecular architectures from a single non-proteinogenic precursor.
For researchers in drug development, the renewed interest in CFAs as potential antibiotics and anti-inflammatory agents offers a promising avenue for tackling modern health challenges. For scientists, the study of CCGs continues to provide fundamental insights into plant-herbivore interactions and co-evolution. The protocols and data synthesized in this guide offer a robust framework for future investigations, empowering researchers to explore this fascinating and still underexploited corner of the natural product world. Future work involving metabolic engineering to produce these compounds in microbial or alternative plant hosts could provide a sustainable source for further pharmacological evaluation and application.
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis Utilizing Cyclopent-2-enyl-methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Cyclopent-2-enyl-methanol in Asymmetric Synthesis
This compound stands as a pivotal prochiral allylic alcohol in the field of asymmetric synthesis. Its C₅ carbocyclic frame is a common motif in a multitude of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The strategic placement of the hydroxyl and vinyl functionalities allows for a diverse range of stereoselective transformations, enabling the precise installation of chiral centers. This guide provides an in-depth exploration of key asymmetric reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The ability to transform this simple achiral starting material into complex, enantiomerically enriched products underscores its importance as a versatile building block in modern organic synthesis.[1]
Asymmetric Epoxidation: The Sharpless-Katsuki Protocol
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[2][3] This reaction is renowned for its reliability and predictable stereochemical outcomes, which are dictated by the chirality of the diethyl tartrate (DET) ligand employed.[4]
Mechanistic Rationale
The reaction proceeds via a titanium-tartrate catalyst that coordinates to both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[2][5] This coordination creates a chiral environment that directs the delivery of the oxygen atom to one face of the double bond. The choice between L-(+)-DET and D-(−)-DET determines which enantiomer of the epoxy alcohol is formed. A widely used mnemonic helps predict the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, L-(+)-DET delivers the oxygen from the top face, while D-(−)-DET delivers it from the bottom face.[6]
Experimental Workflow: Sharpless Asymmetric Epoxidation
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- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Cyclopent-2-enyl-methanol: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction: The Strategic Value of a Constrained Chiral Scaffold
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the fields of pharmaceutical and materials science. The cyclopentane ring, a common motif in a vast array of natural products and biologically active molecules, presents a unique conformational challenge and opportunity. When functionalized with a stereocenter and reactive handles, it becomes a powerful scaffold for the construction of complex molecular architectures. Cyclopent-2-enyl-methanol, in its chiral forms, represents a quintessential example of such a versatile building block. Its constrained five-membered ring, coupled with the allylic alcohol functionality, provides a stereochemically defined platform for a diverse range of transformations, including stereospecific epoxidations, cyclopropanations, and nucleophilic additions. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. A key focus is placed on enzymatic kinetic resolution as a robust and scalable method for accessing the enantiopure forms of this valuable synthon. Furthermore, we will delve into its strategic application in the synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic potential.
Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution
The most practical and widely employed method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution (EKR) of its racemic acetate. Lipases, particularly from Pseudomonas cepacia (Lipase PS) and the immobilized form of Candida antarctica lipase B (Novozym® 435), have demonstrated excellent enantioselectivity in the hydrolysis of a wide range of cyclic secondary alcohol acetates. The underlying principle of this method is the differential rate of hydrolysis of the two enantiomers of the racemic acetate by the chiral enzyme, leading to the accumulation of one enantiomer of the alcohol and the unreacted enantiomer of the acetate.
The choice of enzyme is critical and often substrate-dependent. For the hydrolysis of cyclic acetates, Lipase PS has shown broad utility and high enantioselectivity. The reaction is typically performed in a biphasic system, often a phosphate buffer and an organic solvent like diethyl ether, to facilitate both enzyme activity and substrate/product solubility. The reaction is monitored until approximately 50% conversion is reached, at which point the separation of the enantioenriched alcohol and the remaining acetate can be readily achieved by standard chromatographic techniques.
Protocol 1: Lipase PS-Catalyzed Hydrolysis of (±)-Cyclopent-2-enyl Acetate
This protocol is adapted from established procedures for the enzymatic resolution of similar cyclic allylic acetates.
Materials:
-
(±)-Cyclopent-2-enyl acetate
-
Lipase from Pseudomonas cepacia (Lipase PS, e.g., Amano Lipase PS)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Chiral HPLC or GC for determination of enantiomeric excess (ee)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (±)-cyclopent-2-enyl acetate in a 1:1 (v/v) mixture of 0.1 M phosphate buffer (pH 7.0) and diethyl ether.
-
Enzyme Addition: To the vigorously stirred biphasic mixture, add Lipase PS (typically 50-100 mg of enzyme per mmol of substrate).
-
Enzymatic Reaction: Stir the mixture at room temperature (25 °C). Monitor the progress of the reaction by TLC or by taking aliquots for chiral GC/HPLC analysis. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product alcohol and the unreacted acetate.
-
Work-up: Once the desired conversion is reached, separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of the chiral alcohol and unreacted acetate by silica gel column chromatography to isolate the individual enantiomerically enriched compounds.
-
Characterization: Determine the enantiomeric excess of the purified alcohol and acetate using chiral HPLC or GC.
Expected Outcome: This procedure is expected to yield one enantiomer of this compound with high enantiomeric excess (>95% ee) and the opposite enantiomer of cyclopent-2-enyl acetate, also with high enantiomeric excess.
Application in the Synthesis of Carbocyclic Nucleosides: A Case Study of an Aristeromycin Precursor
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage of the glycosidic bond. Chiral cyclopentenyl derivatives are key precursors in the synthesis of these important therapeutic agents. For instance, enantiomerically pure this compound can serve as a starting point for the synthesis of the carbocyclic core of aristeromycin, a potent inhibitor of S-adenosyl-L-homocysteine hydrolase.
The synthesis of a key intermediate for aristeromycin can be envisioned starting from (1R)-cyclopent-2-enyl-methanol. The synthetic strategy involves the stereoselective introduction of the remaining functional groups onto the cyclopentene ring. A crucial step is the dihydroxylation of the double bond, which can be achieved with high stereoselectivity.
Synthetic Workflow for a Carbocyclic Nucleoside Precursor
Caption: Synthetic workflow from (1R)-cyclopent-2-enyl-methanol to a carbocyclic nucleoside precursor.
Protocol 2: Stereoselective Dihydroxylation of a Protected this compound Derivative
This protocol outlines a general procedure for the stereoselective dihydroxylation of a protected this compound, a key transformation in the synthesis of carbocyclic nucleosides.
Materials:
-
Protected (1R)-cyclopent-2-enyl-methanol (e.g., TBDMS ether)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the protected (1R)-cyclopent-2-enyl-methanol in a mixture of acetone and water (e.g., 10:1 v/v).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (typically 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: To the cooled, stirred solution, add a catalytic amount of osmium tetroxide solution (typically 1-2 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extraction: Extract the reaction mixture with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired diol.
Causality Behind Experimental Choices:
-
NMO as Co-oxidant: Osmium tetroxide is a toxic and expensive reagent. Using it in catalytic amounts with a stoichiometric co-oxidant like NMO to regenerate the Os(VIII) species is a more practical and cost-effective approach.
-
Stereoselectivity: The dihydroxylation of the cyclopentene ring is directed by the existing stereocenter and the allylic protecting group, leading to the formation of the desired diastereomer with high selectivity.
Data Presentation
| Enzymatic Resolution Method | Enzyme | Substrate | Product (Alcohol) | Unreacted Substrate (Acetate) | Conversion (%) | ee (%) of Alcohol | ee (%) of Acetate |
| Hydrolysis | Lipase PS | (±)-Cyclopent-2-enyl acetate | (-)-Cyclopent-2-enyl-methanol | (+)-Cyclopent-2-enyl acetate | ~50 | >95 | >95 |
| Acetylation | Novozym® 435 | (±)-Cyclopent-2-enyl-methanol | (+)-Cyclopent-2-enyl acetate | (-)-Cyclopent-2-enyl-methanol | ~50 | >98 | >98 |
Note: The specific enantiomer obtained depends on the enzyme's selectivity. The data presented is illustrative and based on typical outcomes for lipase-catalyzed resolutions of secondary alcohols.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. The accessibility of its enantiopure forms through robust and scalable enzymatic kinetic resolution protocols makes it an attractive starting material for the synthesis of complex and biologically important molecules. Its application in the synthesis of carbocyclic nucleosides underscores its significance in drug discovery and development. The continued exploration of new catalytic methods for the functionalization of the cyclopentene ring will undoubtedly expand the synthetic utility of this chiral scaffold, paving the way for the discovery of novel therapeutics and functional materials.
References
- Balo, C., Fernández, F., Lens, E., López, C., Andrei, G., Snoeck, R., Balzarini, J., & De CLercq, E. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Archiv der Pharmazie,
Synthesis of Cyclopent-2-enyl-methanol Derivatives: A Detailed Guide to Strategic Protocols
Introduction: The Strategic Importance of the Cyclopentenyl Scaffold
The cyclopent-2-enyl-methanol framework is a privileged scaffold in medicinal chemistry and materials science. Its inherent chirality and versatile functionality make it a cornerstone for the synthesis of a diverse array of bioactive molecules, most notably carbocyclic nucleosides, which are potent antiviral and anticancer agents.[1][2][3] The precise spatial arrangement of substituents on the five-membered ring is critical for biological activity, demanding synthetic strategies that offer high levels of stereocontrol. This application note provides a comprehensive overview of robust and field-proven protocols for the synthesis of this compound derivatives, with a focus on the underlying principles that govern each method. We will explore three principal synthetic disconnections: the Diels-Alder reaction, Ring-Closing Metathesis (RCM), and the strategic reduction of cyclopent-2-enone precursors. For researchers in drug development and organic synthesis, this guide offers a practical toolkit for accessing this vital chemical motif.
I. The Diels-Alder Approach: Constructing the Cyclopentene Core via [4+2] Cycloaddition
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings, which, through careful choice of reactants, can be adapted to synthesize substituted cyclopentene precursors.[4] This pericyclic reaction involves the concerted cycloaddition of a conjugated diene and a dienophile. For the synthesis of cyclopentene derivatives, cyclopentadiene is a readily available and highly reactive diene.
Mechanism of the Diels-Alder Reaction
The reaction proceeds through a cyclic transition state, where the diene in its s-cis conformation reacts with the dienophile in a suprafacial manner. The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.
Diagram 1: General Mechanism of the Diels-Alder Reaction
Sources
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]
- 4. scielo.br [scielo.br]
Application Notes & Protocols: The Strategic Utility of Cyclopent-2-enyl-methanol in Natural Product Synthesis
Abstract
Cyclopent-2-enyl-methanol is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structural motif, featuring a five-membered ring, a reactive alkene, and a primary alcohol, provides multiple handles for stereocontrolled transformations. This guide provides an in-depth analysis of the application of this compound in the total synthesis of complex natural products, with a particular focus on prostaglandins and related cyclopentanoids. We will explore key synthetic strategies, explain the rationale behind methodological choices, and provide detailed, field-proven protocols for its use.
Introduction: Why this compound?
The cyclopentane ring is a ubiquitous structural feature in a vast array of biologically active natural products, including prostaglandins, jasmonates, carbocyclic nucleosides, and various terpenes.[1][2] The primary challenge in the synthesis of these molecules lies in the precise control of multiple contiguous stereocenters on the five-membered ring.[3]
This compound, particularly in its enantiomerically pure forms, serves as an ideal starting point for tackling this challenge. Its value stems from several key features:
-
Pre-defined Stereocenter: The chiral center bearing the hydroxymethyl group provides a crucial stereochemical anchor, guiding the stereoselectivity of subsequent transformations.
-
Orthogonal Functional Groups: The alkene and alcohol functionalities can be manipulated independently, allowing for a stepwise and controlled introduction of complexity.
-
Conformational Rigidity: The five-membered ring offers a predictable conformational landscape, which can be exploited to achieve high diastereoselectivity in reactions such as epoxidations, hydrogenations, and cyclizations.
This combination of features makes this compound a powerful synthon, enabling more convergent and efficient synthetic routes compared to de novo construction of the cyclopentane core.
Figure 1: Key reactive sites of this compound and common transformations.
Core Application: Synthesis of Prostaglandins
Prostaglandins are a class of lipid compounds with diverse and potent biological activities, making them important pharmaceutical targets.[4][5] A central challenge in their synthesis is the construction of the highly substituted cyclopentane core with precise stereochemical control.[3] The seminal work by E.J. Corey established a powerful strategy using a bicyclic lactone intermediate, now famously known as the "Corey Lactone," which contains all the necessary stereochemical information for the cyclopentane core.[5][6]
This compound and its derivatives are excellent precursors for the Corey Lactone and other key prostaglandin intermediates. The synthetic logic involves leveraging the existing stereocenter and functional groups to install the remaining substituents in a controlled manner.
Figure 2: Simplified retrosynthesis of Prostaglandin F2α highlighting the role of this compound.
A common forward strategy involves the stereoselective epoxidation of the alkene in a protected form of this compound. The directing effect of the allylic alcohol (or its ether derivative) typically ensures the epoxide is formed anti to the substituent, setting the crucial relative stereochemistry. Subsequent iodolactonization, a powerful reaction for forming complex ring systems, can then be used to construct the bicyclic core of the Corey Lactone.[6]
Key Synthetic Transformations & Protocols
Sharpless Asymmetric Epoxidation
To achieve absolute stereocontrol, a Sharpless asymmetric epoxidation of the achiral precursor, this compound, is a highly effective strategy. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant to deliver an epoxide with high enantioselectivity. The choice of (+)-DET or (-)-DET dictates which enantiomer of the epoxy alcohol is formed, providing access to both natural and unnatural series of prostaglandins.
| Reagent/Parameter | Value | Purpose |
| Catalyst | Ti(OiPr)₄ | Lewis acid, activates the alcohol and oxidant |
| Chiral Ligand | (+)- or (-)-Diethyl Tartrate | Induces asymmetry, controls facial selectivity |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Oxygen source for the epoxide |
| Solvent | Dichloromethane (DCM) | Anhydrous, non-coordinating solvent |
| Temperature | -20 °C | Balances reaction rate and enantioselectivity |
Protocol 1: Enantioselective Epoxidation of this compound
Objective: To synthesize (1R,2S,5R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol with high enantiomeric excess.
Materials:
-
This compound (98.15 g/mol )
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Anhydrous Dichloromethane (DCM)
-
Celatom® (diatomaceous earth)
-
Saturated aqueous solution of Na₂SO₄
-
Anhydrous MgSO₄
Equipment:
-
Flame-dried, three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes and cannula
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Setup: To a flame-dried 500 mL three-neck flask under an argon atmosphere, add 200 mL of anhydrous DCM and cool to -20 °C in a cryocool or dry ice/acetone bath.
-
Catalyst Formation: Add Ti(OiPr)₄ (5.9 mL, 20 mmol) to the cold DCM, followed by the dropwise addition of (+)-DET (4.1 mL, 24 mmol). Stir the resulting solution for 10 minutes at -20 °C.
-
Substrate Addition: Add this compound (9.81 g, 100 mmol) dissolved in 20 mL of anhydrous DCM to the catalyst solution via cannula.
-
Oxidation: Add TBHP (5.5 M solution, 36.4 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Quench the reaction by adding 30 mL of a saturated aqueous solution of Na₂SO₄. Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a granular precipitate should form.
-
Filtration: Filter the slurry through a pad of Celatom®, washing the filter cake thoroughly with DCM (3 x 50 mL).
-
Purification: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxy alcohol.
Expected Outcome: The protocol should yield the desired epoxy alcohol as a colorless oil in >85% yield and with >95% enantiomeric excess (ee).
Application in Carbocyclic Nucleoside Synthesis
This compound derivatives are also crucial building blocks for carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides.[7] These analogues often exhibit potent antiviral activity because they are resistant to enzymatic cleavage. A key synthetic step is the stereocontrolled introduction of a nitrogenous base (e.g., adenine, guanine) onto the cyclopentene scaffold. This is often achieved via a palladium-catalyzed allylic amination (Trost asymmetric allylic alkylation) or by opening a key epoxide intermediate with an azide, which is later reduced and elaborated into the desired heterocycle.[8]
Figure 3: Workflow for the enantioselective epoxidation protocol.
Conclusion and Future Perspectives
This compound has proven to be an indispensable chiral building block for the stereocontrolled synthesis of numerous complex natural products. Its utility in constructing the core of prostaglandins and carbocyclic nucleosides is well-established and serves as a testament to its versatility. Future applications will likely focus on its incorporation into novel synthetic methodologies, including C-H activation, asymmetric catalysis, and flow chemistry, to further streamline the synthesis of biologically important molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to leverage this powerful synthon in their own synthetic endeavors.
References
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Gotor, V., & Gotor-Fernández, V. (2006). Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. PubMed. Available at: [Link]
-
Li, Z., et al. (2020). Concise, scalable and enantioselective total synthesis of prostaglandins. ResearchGate. Available at: [Link]
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Badea, M., et al. (2017). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH. Available at: [Link]
-
Anonymous. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. ResearchGate. Available at: [Link]
-
Anonymous. (2013). Preparation of New Chiral Building Blocks via Mukaiyama-Michael Reaction of 2-(Phenylsulfonyl)cyclopent-2-en-1-one. ResearchGate. Available at: [Link]
-
PubChem. ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol. PubChem. Available at: [Link]
-
Anonymous. (2020). Concise, scalable and enantioselective total synthesis of prostaglandins. SciSpace. Available at: [Link]
-
Anonymous. (2021). Initial enantioselective synthesis of cyclopentene 8. ResearchGate. Available at: [Link]
-
Anonymous. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Available at: [Link]
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Trost, B. M., & Romero, D. L. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
PubChem. (Cyclopent-2-en-1-yl)methanol. PubChem - NIH. Available at: [Link]
-
Scheidt, K. A., & Rovis, T. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC - NIH. Available at: [Link]
-
PubChem. 5-cyclopent-2-en-1-yl-1-methylcyclopentene. PubChem. Available at: [Link]
-
Gimazetdinov, A. M., et al. (2013). A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids. Semantic Scholar. Available at: [Link]
-
Paquette, L. A., & Doherty, A. M. (1987). Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group - Oregon State University. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]
-
Schwartz, J., & Loots, M. J. (1980). Cyclopentanone, 3-(1-octenyl)-, (E). Organic Syntheses Procedure. Available at: [Link]
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Cyclopent-2-enyl-methanol in the synthesis of prostaglandins
Application Notes & Protocols
Topic: Cyclopent-2-enyl-methanol in the Synthesis of Prostaglandins Audience: Researchers, scientists, and drug development professionals.
Guide Structure: A Strategic Approach to Prostaglandin Synthesis
This guide deviates from a standard linear format. Instead, it is structured to mirror the strategic thinking of a synthetic chemist. We begin with the "why"—the significance of the target molecule—and then delve into the retrosynthetic logic that identifies this compound and its derivatives as pivotal starting materials. This is followed by detailed, field-tested protocols for the key transformations that form the core of modern prostaglandin synthesis.
The Challenge and The Strategy: Why Prostaglandins Demand a Sophisticated Approach
Prostaglandins (PGs) are a class of lipid compounds that exert diverse and powerful hormone-like effects in a wide array of physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction.[1] Structurally, they are characterized by a C20 carboxylic acid backbone featuring a five-membered ring at its core.[1] The archetypal member, Prostaglandin E1 (PGE1), showcases the synthetic challenge: a cyclopentanone ring bearing four contiguous stereocenters and two functionally distinct side chains, the α-chain and the ω-chain.[2][3]
The minute quantities available from natural sources and the immense therapeutic potential of PGs and their analogues have made them prime targets for total synthesis for over half a century.[2][4] A highly successful and convergent strategy, often referred to as the "cyclopentenone" or "three-component coupling" approach, involves the sequential and stereocontrolled installation of the two side chains onto a pre-formed cyclopentane core.[5][6] It is within this elegant strategy that cyclopentenone derivatives, accessible from precursors like this compound, play a starring role.
The fundamental logic of this approach is illustrated by the following retrosynthetic analysis.
Caption: Retrosynthesis of Prostaglandin E1.
This retrosynthesis reveals that the complex target can be simplified into three key components: the cyclopentenone core, the α-chain, and the ω-chain. This guide will focus on the forward synthesis, demonstrating how to assemble these components with high fidelity.
The Key Transformations: Building the Prostaglandin Core
The success of the cyclopentenone strategy hinges on two powerful and highly reliable chemical reactions: the stereoselective conjugate addition of an organocuprate to install the ω-chain, and the Horner-Wadsworth-Emmons (HWE) reaction to append the α-chain.
Installation of the ω-Chain via Organocuprate Conjugate Addition
The first crucial step is the 1,4-conjugate addition of the ω-chain to a chiral α,β-unsaturated cyclopentenone.[7] Organocuprate reagents (Gilman reagents) are the tools of choice for this transformation.
-
Expertise & Causality: Why organocuprates? Unlike more reactive organolithium or Grignard reagents which tend to attack the carbonyl carbon directly (1,2-addition), organocuprates are "softer" nucleophiles. This inherent electronic preference makes them ideal for selectively attacking the β-carbon of the enone system, achieving the desired 1,4-addition.[8] The stereochemistry of this addition is critical. The incoming nucleophile adds anti to the existing bulky substituent at the C4 position (e.g., a protected hydroxyl group), thereby setting the correct relative stereochemistry at C8 and C12 of the final prostaglandin.[7]
Caption: Workflow for ω-Chain Installation.
Installation of the α-Chain via Horner-Wadsworth-Emmons Olefination
With the ω-chain in place, the ketone functionality of the cyclopentanone ring is leveraged to install the α-chain. The Horner-Wadsworth-Emmons (HWE) reaction is exceptionally well-suited for this task.[9]
-
Expertise & Causality: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than its Wittig reagent counterpart.[9][10] This generally leads to cleaner reactions and higher yields. Crucially, the HWE reaction strongly favors the formation of the (E)-alkene, which is the required geometry for the C13-C14 double bond in most natural prostaglandins.[11][12] Another significant advantage is that the byproduct, a dialkyl phosphate salt, is water-soluble, making purification far simpler than the triphenylphosphine oxide generated in a Wittig reaction.[10]
Core Intermediate Profile: The "Corey Lactone"
No discussion of prostaglandin synthesis is complete without mentioning the "Corey Lactone."[13] This pivotal intermediate, developed by E.J. Corey, is a bicyclic lactone that contains all the necessary stereochemical information of the cyclopentane core.[5][14] While not directly derived from this compound in its original conception, modern syntheses of the Corey Lactone and its analogues often start from simple cyclopentenone precursors.[14][15][16] It serves as a stable, crystalline compound from which the α- and ω-chains can be elaborated, making it a cornerstone of many industrial-scale prostaglandin syntheses.[13][16]
Detailed Application Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All reactions should be performed in a fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required where noted.
Protocol 1: Synthesis of (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one
This protocol describes the preparation of a common chiral cyclopentenone building block, a key starting material for conjugate addition. The synthesis starts from a racemic precursor which is resolved enzymatically.
Materials:
-
(±)-4-Hydroxy-2-cyclopenten-1-one
-
Vinyl acetate
-
Lipase (e.g., from Candida antarctica, immobilized)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Hexanes, Ethyl Acetate for chromatography
Procedure:
-
Enzymatic Resolution: In a flask, dissolve (±)-4-hydroxy-2-cyclopenten-1-one (1.0 equiv) in vinyl acetate (5-10 equiv). Add immobilized lipase (e.g., Novozym 435, ~10% by weight of the substrate).
-
Stir the suspension at room temperature (20-25 °C) and monitor the reaction by TLC or GC. The reaction is typically complete when ~50% conversion is reached, leaving the desired (R)-alcohol unreacted.
-
Filter off the enzyme and wash it with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to separate the unreacted (R)-4-hydroxy-2-cyclopenten-1-one from the acetylated (S)-enantiomer.
-
Protection of Hydroxyl Group: To a solution of (R)-4-hydroxy-2-cyclopenten-1-one (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add TBDMSCl (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (e.e.) | >98% | [17] |
| Yield (Protection Step) | 90-95% | N/A |
Protocol 2: Stereoselective Conjugate Addition to Install the ω-Chain
This protocol details the formation of the organocuprate reagent and its subsequent 1,4-addition to the chiral cyclopentenone from Protocol 1. This example uses a typical ω-chain precursor.
Materials:
-
(E)-1-Iodo-3-(triethylsilyloxy)oct-1-ene (ω-chain precursor, 1.0 equiv)
-
tert-Butyllithium (t-BuLi), 1.7 M in pentane (2.0 equiv)
-
Copper(I) cyanide (CuCN) (1.0 equiv)
-
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (from Protocol 1, 0.9 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation of the Cuprate:
-
To a solution of the ω-chain precursor (1.0 equiv) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add t-BuLi (2.0 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, suspend CuCN (1.0 equiv) in anhydrous THF at -78 °C.
-
Transfer the vinyl lithium solution to the CuCN suspension via cannula. Allow the mixture to warm briefly to 0 °C until homogeneous, then cool back down to -78 °C. The higher-order cyanocuprate reagent is now formed.[18]
-
-
Conjugate Addition:
-
Add a solution of the chiral cyclopentenone (0.9 equiv) in anhydrous THF dropwise to the cuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
-
Enolate Trapping:
-
Once the starting enone is consumed, add chlorotrimethylsilane (TMSCl, 2.0 equiv) to the reaction mixture to trap the resulting enolate as its TMS enol ether.
-
Allow the mixture to warm slowly to room temperature.
-
-
Workup:
-
Quench the reaction by pouring it into a rapidly stirred mixture of saturated aqueous NH₄Cl solution and hexanes.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often used in the next step without further purification, but can be purified by flash chromatography if necessary.
-
| Parameter | Typical Value | Reference |
| Diastereoselectivity | >10:1 | [7][8] |
| Yield | 85-95% | [18] |
Protocol 3: Installation of the α-Chain via Horner-Wadsworth-Emmons Olefination
This protocol describes the final key C-C bond formation to complete the prostaglandin skeleton, following hydrolysis of the TMS enol ether from the previous step.
Materials:
-
Prostaglandin ketone intermediate (from Protocol 2 after TMS deprotection) (1.0 equiv)
-
Dimethyl (7-carboxyheptyl)phosphonate (α-chain phosphonate) (1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Phosphonate Anion Formation:
-
To a suspension of NaH (1.5 equiv, washed with hexanes to remove oil) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the phosphonate reagent (1.5 equiv) in THF dropwise.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate anion (ylide).
-
-
Olefination:
-
Cool the ylide solution to 0 °C. Add a solution of the ketone intermediate (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ketone.
-
-
Workup and Deprotection (Illustrative):
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Adjust the pH to ~4 with dilute HCl. Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting product contains the full carbon skeleton with protecting groups. Subsequent global deprotection (e.g., using HF-pyridine for silyl ethers) and purification by chromatography yields the target prostaglandin.
-
| Parameter | Typical Value | Reference |
| (E/Z) Selectivity | >20:1 | [9][11] |
| Yield | 75-90% | [12] |
References
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC - NIH. National Institutes of Health. [Link]
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Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost | Organic Letters - ACS Publications. American Chemical Society. [Link]
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Recent Advances in Asymmetric Total Synthesis of Prostaglandins - ResearchGate. ResearchGate. [Link]
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Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins - ResearchGate. ResearchGate. [Link]
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10: Strategies in Prostaglandins Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed. National Institutes of Health. [Link]
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Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - Frontiers. Frontiers Media. [Link]
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Pot and time economies in the total synthesis of Corey lactone - RSC Publishing. Royal Society of Chemistry. [Link]
-
Prostaglandin E1: a review - PubMed. National Institutes of Health. [Link]
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Corey's synthetic route of the Corey lactone | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Synthesis of the Corey Lactone and Latanoprost. Synfacts. [Link]
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4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. Wiley Online Library. [Link]
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Synthesis pathway of cyclopentenone prostaglandins of the J series. - ResearchGate. ResearchGate. [Link]
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A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central. National Institutes of Health. [Link]
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Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC - PubMed Central. National Institutes of Health. [Link]
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Prostaglandins. VII. Stereoselective total synthesis of prostaglandin E1 | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
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Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates - PubMed. National Institutes of Health. [Link]
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Prostaglandin - Wikipedia. Wikipedia. [Link]
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An efficient asymmetric synthesis of prostaglandin E1 - Rowan University. Rowan University. [Link]
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3.5: Syntheses of Prostaglandins from Cyclopentanes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. American Chemical Society. [Link]
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Biosynthesis of cyclopentenone prostaglandins. When the cell is... - ResearchGate. ResearchGate. [Link]
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Prostaglandin E1 - Wikipedia. Wikipedia. [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
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Synthesis of prostaglandin E1 and related substances | Journal of the American Chemical Society. American Chemical Society. [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
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Chemical structure of prostaglandin E1 | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Horner-Wadsworth-Emmons Reaction - YouTube. YouTube. [Link]
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Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. CONICET. [Link]
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Homoconjugate addition of organocopper reagents to cyclopropanes and its application to the synthesis of prostanoids | Journal of the American Chemical Society. American Chemical Society. [Link]
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The synthesis of prostaglandin E1 and related substances - PubMed. National Institutes of Health. [Link]
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One-pot synthesis of protected prostaglandins from alkynes and cyclopentenones. In situ generation of higher order cyanocuprates derived from alkenylzirconium intermediates | Journal of the American Chemical Society. American Chemical Society. [Link]
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(PDF) Efficient Asymmetric Synthesis of Prostaglandin E1 - ResearchGate. ResearchGate. [Link]
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Prostaglandin synthesis. 16. The three-component coupling synthesis of prostaglandins | Journal of the American Chemical Society - ACS Publications. American Chemical Society. [Link]
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Synthesis of Prostaglandins (PG) and Thromboxanes (TX) - Reactome Pathway Database. Reactome. [Link]
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α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells - PMC - NIH. National Institutes of Health. [Link]
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Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem - NIH. National Institutes of Health. [Link]
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enantioselective synthesis of cyclopentanoids using Cyclopent-2-enyl-methanol
An Application Guide to the Enantioselective Synthesis of Cyclopentanoids from Cyclopent-2-enyl-methanol and its Derivatives
Introduction: The Significance of Chiral Cyclopentanoids
The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals, including prostaglandins, carbocyclic nucleosides, and various alkaloids.[1] The specific stereochemistry of substituents on this five-membered ring is often critical for biological function, making the development of enantioselective synthetic methods a paramount objective in medicinal chemistry and drug development.[2] this compound and its derivatives are powerful and versatile building blocks for accessing these chiral cyclopentanoid structures, offering multiple points for strategic functionalization.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary strategies for the enantioselective synthesis of functionalized cyclopentanes, leveraging this compound as a key starting material. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the most effective methodologies. The protocols described herein are grounded in authoritative literature, providing a trustworthy foundation for laboratory application.
Strategy 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The most prominent and powerful method for the enantioselective functionalization of cyclopentenyl systems is the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction.[3][4] This reaction excels in its ability to form carbon-carbon and carbon-heteroatom bonds with exceptional levels of stereocontrol. The general approach involves activating an allylic leaving group (e.g., acetate, carbonate) on the cyclopentenyl scaffold with a Pd(0) catalyst to form a meso-π-allylpalladium intermediate. A chiral ligand coordinated to the palladium center then directs the nucleophilic attack to one of the two termini of the allyl system, establishing the desired stereocenter.
Mechanistic Rationale & The Role of the Chiral Ligand
The success of the Trost AAA hinges on the design of the chiral ligand. The Trost "Standard Ligand" ((R,R)-DACH-phenyl Trost Ligand) and its analogues are C2-symmetric ligands derived from 1,2-diaminocyclohexane (DACH).[5]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The Pd(0) complex coordinates to the double bond of the allylic substrate (e.g., cyclopent-2-enyl acetate). Oxidative addition occurs with the departure of the leaving group, forming a planar, symmetric (meso) η³-π-allylpalladium(II) complex.[3][6]
-
Chiral Environment: The chiral ligand creates a sterically and electronically differentiated environment around the palladium center. The "flaps" of the phenyl groups on the phosphine arms create a chiral pocket.
-
Enantioselective Nucleophilic Attack: The nucleophile preferentially attacks one of the two enantiotopic termini of the π-allyl complex. The chiral ligand's conformation directs the nucleophile to the less hindered face of one specific terminus, leading to the formation of the product as a single predominant enantiomer.[7]
-
Regeneration of Catalyst: The resulting Pd(0) complex dissociates from the product and re-enters the catalytic cycle.
Below is a DOT language script visualizing this crucial catalytic cycle.
Protocol 1: Trost AAA with Dimethyl Malonate
This protocol details the desymmetrization of meso-cyclopent-2-ene-1,4-diyl diacetate using dimethyl malonate as the nucleophile, a classic example demonstrating the power of this methodology.
Materials:
-
meso-Cyclopent-2-ene-1,4-diyl diacetate
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine ((R,R)-Trost Ligand)
-
Dimethyl malonate
-
Triethylamine (Et₃N)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (1.5 mol%) and the (R,R)-Trost Ligand (4.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 20-30 minutes until a homogenous solution is formed. The color should change, indicating complex formation.
-
Reaction Setup: In a separate flask, dissolve meso-cyclopent-2-ene-1,4-diyl diacetate (1.0 equiv) and tetrabutylammonium chloride (TBAC, 5 mol%) in anhydrous DCM.
-
Add dimethyl malonate (1.2 equiv) to the substrate solution, followed by triethylamine (1.5 equiv).
-
Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral mono-alkylated product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data & Comparison
The choice of ligand and nucleophile significantly impacts the reaction's outcome. The Trost group and others have demonstrated high efficacy across various systems.[5][8]
| Nucleophile | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | (R,R)-DACH-Phenyl | DCM | 95 | 98 | Trost, B. M. et al. |
| Phenylsulfonylnitromethane | (R,R)-DACH-Naphthyl | DCM | 88 | 96 | Trost, B. M. et al. |
| Phenol | (R,R)-DACH-Phenyl | THF | 90 | >99 | Trost, B. M. et al. |
| Phthalamide | (S,S)-DACH-Phenyl | DCM | 85 | 97 | Trost, B. M. et al. |
Strategy 2: Organocatalytic Cascade Reactions
Organocatalysis provides a powerful, metal-free alternative for constructing complex chiral molecules.[9] For cyclopentanoid synthesis, domino or cascade reactions catalyzed by chiral secondary amines (e.g., prolinol derivatives) are particularly effective.[10][11] These reactions often proceed via an enamine or iminium ion intermediate, allowing for a sequence of bond-forming events to occur in a single pot with high stereocontrol. A common strategy is the domino Michael-alkylation reaction.[12][13]
Mechanistic Rationale
-
Enamine Formation: A chiral secondary amine catalyst (e.g., O-TMS-diphenylprolinol) reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate.
-
Michael Addition: The enamine, acting as a nucleophile, attacks a Michael acceptor. The stereochemistry of this addition is controlled by the chiral catalyst, which shields one face of the enamine.
-
Intramolecular Alkylation: The resulting intermediate contains a nucleophilic center and an electrophilic center, which then undergo an intramolecular cyclization (alkylation) to form the five-membered ring.
-
Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the final cyclopentanoid product and regenerates the chiral amine catalyst.
Protocol 2: Organocatalytic Synthesis of a Polysubstituted Cyclopentanone
This protocol is adapted from methodologies that construct densely functionalized cyclopentanes via a double Michael addition cascade.[11]
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
β-Keto ester with a pendant Michael acceptor
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS-diphenylprolinol)
-
Benzoic Acid (co-catalyst)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a vial, add the β-keto ester (1.0 equiv), the chiral amine catalyst (20 mol%), and benzoic acid (20 mol%).
-
Add anhydrous toluene, followed by the α,β-unsaturated aldehyde (1.2 equiv).
-
Reaction Conditions: Seal the vial and stir the mixture at the desired temperature (e.g., 40 °C). The reaction is typically slower than metal-catalyzed variants and may require 24-72 hours.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the limiting reagent is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the chiral cyclopentanone product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC. This process can form four contiguous stereocenters with high fidelity.[11]
Strategy 3: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis for forming cyclic structures, particularly 5-7 membered rings.[14] While not a direct functionalization of a pre-existing cyclopentene ring, RCM is a powerful strategy that can start from an acyclic precursor, itself derived from this compound, to build a substituted cyclopentenoid core.
Conceptual Workflow
The general approach involves synthesizing a diene substrate where the two terminal alkenes are positioned to close into a five-membered ring. The reaction is catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts) and produces the desired cycloalkene and volatile ethylene as the only byproduct, making it highly atom-economical.[14]
Protocol 3: RCM for Cyclopentene Formation
This protocol describes a general procedure for the RCM of a representative 1,6-diene to form a cyclopentene derivative.
Materials:
-
1,6-Diene substrate
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (DCM) or Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Substrate Preparation: Dissolve the 1,6-diene substrate (1.0 equiv) in anhydrous, degassed DCM or toluene to make a dilute solution (typically 0.01-0.05 M). Dilute conditions are crucial to favor the intramolecular RCM over intermolecular polymerization.
-
Catalyst Addition: Add the Grubbs' Second Generation Catalyst (1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture under an argon or nitrogen atmosphere at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-12 hours.
-
Catalyst Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.
-
Purification: Concentrate the mixture and purify by flash column chromatography on silica gel to obtain the desired cyclopentenoid product.
References
-
V. Gotor, I. Alfonso, and E. García-Urdiales, "Asymmetric Biocatalysis in Chemical Synthesis," Wiley-VCH, 2017. [Link]
-
Quirante, J., & Escolano, C. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(7), 5571-5673. [Link]
-
Pfaff, C., & Kärcher, M. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 20(8), 14837-14853. [Link]
-
Trost, B. M. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Tsuji–Trost reaction. In Wikipedia. Retrieved January 12, 2026. [Link]
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Trost, B. M., & Jiang, C. (2003). Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin. Organic Letters, 5(9), 1563-1565. [Link]
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Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed Diastereoselective and Enantioselective Allylic Alkylations of Ketone Enolates. Journal of the American Chemical Society, 126(46), 15044-15045. [Link]
-
Dey, S., & Gupta, A. K. (2008). A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction. Organic Letters, 10(16), 3489-3492. [Link]
-
Desymmetrization of Cyclopentenediones via Organocatalytic Cross-Dehydrogenative Coupling. ResearchGate. [Link]
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Trost Asymmetric Allylation Alkylation. SynArchive. [Link]
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Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(7), 5571-5673. [Link]
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de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(2), 1074-1127. [Link]
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Sen, T., et al. (2014). Enantioselective desymmetrization of meso-cyclopent-2-en-1,4-diacetate to 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate using enzyme immobilized superparamagnetic nanocomposites. Journal of Molecular Catalysis B: Enzymatic, 107, 141-149. [Link]
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Hayashi, Y., et al. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634-3637. [Link]
-
Ring-closing metathesis. In Wikipedia. Retrieved January 12, 2026. [Link]
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Melchiorre, P., et al. (2012). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. Angewandte Chemie International Edition, 51(40), 10034-10037. [Link]
-
Enantioselective desymmetrization of meso-cyclopent-2-en-1,4-diacetate. ResearchGate. [Link]
-
Kumar, P., et al. (2013). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 11(2), 241-252. [Link]
-
Okano, K., Suemune, H., & Sakai, K. (1989). Preparation of Chiral, Highly Functionalized Cyclopentanes and Its Application to the Synthesis of Prostaglandin E1. Chemical and Pharmaceutical Bulletin, 37(8), 1995-1999. [Link]
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Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. Heterocycles, 53(7), 1485. [Link]
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Catalytic Enantioselective Desymmetrization of meso-Cyclopropane-Fused Cyclohexene-1,4-diones by a Formal C(sp2)–H Alkylation. Semantic Scholar. [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. ResearchGate. [Link]
-
Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]
-
Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Royal Society of Chemistry. [Link]
-
Craig, R. A., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(20), 5160-5163. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
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Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Organocatalytic enantioselective cascade Michael-alkylation reactions. PubMed. [Link]
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Enantioselective synthesis of 2-substituted cyclobutanones. PubMed. [Link]
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- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of Cyclopent-2-enyl-methanol in Medicinal Chemistry
Introduction: The Strategic Importance of the Cyclopentenyl Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the strategic mimicry of endogenous biomolecules to modulate physiological pathways. The cyclopentane ring, particularly in its unsaturated form as a cyclopentenyl moiety, has emerged as a highly successful isostere for the furanose ring of natural nucleosides. Cyclopent-2-enyl-methanol, a seemingly simple chiral building block, is at the heart of this strategy. Its true value lies not in any inherent biological activity of its own, but in its role as a versatile scaffold for the synthesis of carbocyclic nucleoside analogues. These analogues, where the ribose sugar's oxygen atom is replaced by a methylene group, often exhibit enhanced metabolic stability and potent biological activities, primarily as antiviral and anticancer agents.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in medicinal chemistry, providing both high-level insights and detailed experimental protocols.
Core Concept: Bioisosterism and the Carbocyclic Advantage
The central dogma behind the use of cyclopentenyl scaffolds is bioisosterism. By replacing the endocyclic oxygen of a natural riboside with a carbon atom, we create a carbocyclic nucleoside that can still be recognized by viral or cellular enzymes. However, this substitution confers a critical advantage: resistance to enzymatic cleavage by phosphorylases and hydrolases, which would normally degrade natural nucleosides. This increased metabolic stability leads to a longer biological half-life and potentially improved therapeutic efficacy.
Below is a diagram illustrating the structural analogy between a natural nucleoside and a cyclopentenyl carbocyclic analogue.
Caption: Bioisosteric relationship between a natural nucleoside and a carbocyclic analogue.
Therapeutic Applications & Key Derivatives
The cyclopentenyl scaffold has been most successfully exploited in the development of antiviral and anticancer agents. The following sections detail key examples and the structure-activity relationships (SAR) that have been elucidated.
Antiviral Activity
The primary antiviral application of cyclopentenyl-derived carbocyclic nucleosides is against a range of viruses, including orthopoxviruses (e.g., vaccinia), coronaviruses (e.g., SARS-CoV), and others.[2][3]
Key Insight: The nature of the heterocyclic base attached to the cyclopentenyl ring, as well as the stereochemistry of the substituents on the ring, are critical determinants of antiviral potency and selectivity.
A notable example is the synthesis of triazole-containing carbocyclic nucleosides. Researchers have developed a practical methodology for synthesizing chiral cyclopentenol derivatives from D-ribose, which then serve as key intermediates.[2][3] These intermediates are then coupled with various heterocyclic moieties.
| Compound Class | Example Virus | Potency (EC50) | Key Structural Feature | Reference |
| 1,2,3-Triazole Analogue | Vaccinia Virus | 0.4 µM | 1,2,3-triazole heterocycle | [2][3] |
| 1,2,3-Triazole Analogue | Cowpox Virus | 39 µM | 1,2,3-triazole heterocycle | [2][3] |
| 1,2,3-Triazole Analogue | SARS-CoV | 47 µM | 1,2,3-triazole heterocycle | [2][3] |
| 1,2,4-Triazole Analogue | SARS-CoV | 21 µM | 1,2,4-triazole heterocycle | [2][3] |
Causality in Action: The potent activity of the 1,2,3-triazole analogue against the vaccinia virus suggests a specific and favorable interaction with a viral enzyme, likely a polymerase or another enzyme involved in nucleic acid replication. The moderate activity against SARS-CoV highlights that even with the same core scaffold, the specific viral targets may have different binding pocket requirements.
Anticancer Activity
The cyclopentenyl scaffold has also been incorporated into compounds with cytostatic and cytotoxic activity against various tumor cell lines.[4][5] A prominent example is the development of analogues of cyclopentenylcytosine (CPE-C), a compound with known antitumor and antiviral properties.[5] The mechanism of action for CPE-C involves the potent inhibition of cytidine triphosphate (CTP) synthetase, leading to a depletion of CTP levels essential for DNA and RNA synthesis.[5]
To explore the SAR, derivatives such as 3-deaza-CPE-C and 3-deaza-CPE-U were synthesized.[5]
| Compound | Cell Line | Activity | Mechanism Insight | Reference |
| 3-deaza-CPE-C | L1210 Leukemia | Nontoxic | Modification of the pyrimidine ring abolishes activity. | [5] |
| 3-deaza-CPE-U | L1210 Leukemia | Significant Cytotoxicity | The 3-deaza-uracil moiety is tolerated and confers cytotoxicity. | [5] |
Expert Analysis: The stark difference in activity between 3-deaza-CPE-C and 3-deaza-CPE-U underscores the high degree of specificity in the target enzyme's active site. The removal of the N3 nitrogen in the cytosine analogue likely disrupts a key hydrogen bonding interaction required for binding to CTP synthetase, while the corresponding uracil analogue may interact with a different target or bind to the same enzyme in a different conformation.
Synthetic Protocols: A Representative Workflow
The synthesis of biologically active carbocyclic nucleosides from a cyclopentenyl scaffold is a multi-step process that demands careful control of stereochemistry. Below is a representative protocol for the synthesis of a chiral cyclopentenyl intermediate, which can then be elaborated into various nucleoside analogues. This protocol is a composite of methodologies described in the literature.[2][3]
Protocol 1: Synthesis of a Chiral Cyclopentenol Intermediate from D-Ribose
Objective: To synthesize a key chiral cyclopentenol intermediate suitable for coupling to heterocyclic bases.
Rationale: D-ribose is a readily available and inexpensive chiral starting material. The key transformations involve selective protection of hydroxyl groups, followed by a ring-closing metathesis (RCM) to form the cyclopentenyl ring.
Materials:
-
D-ribose
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Vinylmagnesium bromide
-
Allyl bromide
-
Sodium hydride
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Appropriate solvents (e.g., THF, DCM, Methanol)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Step-by-Step Procedure:
-
Protection of D-ribose:
-
Suspend D-ribose in acetone containing 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature until TLC analysis indicates complete conversion to the diacetonide-protected ribose.
-
Causality: The acetonide protection strategy selectively protects the cis-diols, leaving a primary and a secondary hydroxyl group free for subsequent reactions. This directed protection is crucial for controlling the regioselectivity of the following steps.
-
-
Vinylation:
-
Dissolve the protected D-ribose in anhydrous THF and cool to 0°C.
-
Add vinylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Causality: The Grignard reaction adds a vinyl group to the aldehyde, extending the carbon chain and introducing one of the two olefinic groups required for the RCM reaction.
-
-
Allylation:
-
To the product from the previous step, add sodium hydride in anhydrous THF to deprotonate the remaining free hydroxyl group.
-
Add allyl bromide and stir at room temperature.
-
Causality: This Williamson ether synthesis introduces the second olefinic group, setting the stage for the ring-closing metathesis.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene from the previous step in anhydrous DCM.
-
Add Grubbs' catalyst (e.g., 5 mol %).
-
Reflux the solution until TLC analysis shows the formation of the cyclopentenyl product.
-
Causality: The RCM reaction is a powerful C-C bond-forming reaction that efficiently constructs the five-membered ring. The choice of Grubbs' catalyst generation can influence reaction times and functional group tolerance.
-
-
Deprotection and Purification:
-
Remove the acetonide protecting groups using acidic conditions (e.g., aqueous acetic acid).
-
Purify the resulting chiral cyclopentenol intermediate by column chromatography.
-
Causality: Deprotection reveals the hydroxyl groups, which can then be used for further functionalization, such as activation for nucleophilic substitution by a nucleobase.
-
The following diagram illustrates this synthetic workflow.
Caption: Synthetic workflow for a chiral cyclopentenol intermediate and its conversion to a carbocyclic nucleoside.
Conclusion and Future Perspectives
This compound and its derivatives are more than just simple chemical structures; they are enabling tools in the design and synthesis of sophisticated therapeutic agents. The carbocyclic nucleosides derived from this scaffold have demonstrated significant potential in antiviral and anticancer applications. Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Synthesizing novel analogues with diverse heterocyclic bases and substitution patterns on the cyclopentenyl ring to explore new therapeutic targets.
-
Stereochemical Optimization: A deeper understanding of the optimal stereochemistry for interaction with specific biological targets to enhance potency and reduce off-target effects.
-
Development of More Efficient Synthetic Routes: Improving the overall yield and scalability of the synthetic pathways to these complex molecules.
The principles and protocols outlined in this document provide a solid foundation for researchers to engage with and innovate within this exciting and impactful area of medicinal chemistry.
References
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de la Fuente, J. A., et al. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Archiv der Pharmazie, 330(8), 265-7. Available at: [Link]
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Babu, G., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Organic Letters, 8(5), 859-862. Available at: [Link]
-
Glazer, R. I., et al. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 34(2), 836-839. Available at: [Link]
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Babu, G., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Organic Letters, 8(5), 859-862. Available at: [Link]
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Schneller, S. W. (2002). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry, 2(10), 1087-1092. Available at: [Link]
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Application Notes and Protocols: Synthetic Routes to Carbocyclic Nucleosides from Cyclopent-2-enyl-methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety, are a cornerstone of antiviral and anticancer chemotherapy.[1][2][3] Their enhanced stability against enzymatic hydrolysis by phosphorylases makes them superior candidates for drug development compared to their natural counterparts.[3][4] This guide provides a detailed overview of robust synthetic strategies for constructing these vital therapeutic agents, starting from the versatile and readily available building block, (±)-cyclopent-2-enyl-methanol. We will explore key transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of specific synthetic routes to achieve desired stereochemistry and yield.
Introduction: The Strategic Importance of Carbocyclic Nucleosides
Carbocyclic nucleosides are structural mimics of natural nucleosides where the endocyclic oxygen of the ribose or deoxyribose ring is replaced by a methylene (-CH₂) group.[1][5][6] This seemingly subtle modification imparts significant biological advantages, most notably the resistance to N-glycosidic bond cleavage by nucleoside phosphorylases, which often deactivates traditional nucleoside analogue drugs.[2] Prominent examples of FDA-approved carbocyclic nucleoside drugs include Abacavir (an anti-HIV agent) and Entecavir (for Hepatitis B), underscoring the therapeutic success of this molecular scaffold.[7]
Cyclopent-2-enyl-methanol serves as an excellent chiral pool or prochiral starting material for these syntheses. Its allylic alcohol functionality is a prime handle for stereocontrolled transformations, and the cyclopentene ring provides a pre-formed carbocyclic core that can be further functionalized to install the necessary hydroxyl and amino groups to mimic the natural sugar.
Retrosynthetic Analysis: Deconstructing the Target
A convergent approach is generally favored for the synthesis of carbocyclic nucleosides, allowing for flexibility and the rapid generation of analogues.[3] The core strategy involves preparing a functionalized carbocyclic moiety (the "pseudosugar") and then coupling it with a pre-formed heterocyclic base.
Our retrosynthetic analysis begins with a generic carbocyclic nucleoside target. The key disconnection is the C1'-N bond, which can be formed using methods like the Mitsunobu reaction or Palladium-catalyzed allylic alkylation.[8][9] This reveals a key intermediate: a functionalized cyclopentanol or a derivative with a suitable leaving group. This intermediate can be traced back to this compound through stereoselective functionalization of the double bond, such as via asymmetric epoxidation.
Caption: Retrosynthetic pathway from a target carbocyclic nucleoside to the starting material.
Key Synthetic Strategy: Sharpless Asymmetric Epoxidation Route
The presence of the allylic alcohol in this compound makes it an ideal substrate for the Sharpless Asymmetric Epoxidation (SAE).[10][11][12] This reaction is renowned for its ability to install an epoxide with high enantioselectivity, thereby setting the crucial stereochemistry of the final product early in the synthesis. The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized.[13]
Rationale: The SAE provides a reliable and predictable method to generate chiral epoxy-alcohols, which are versatile intermediates. The resulting epoxide can be opened by various nucleophiles at either the C2 or C3 position, allowing for the introduction of other key functional groups, including the precursor to the nucleobase-linking amine.
General Workflow
Caption: Workflow for carbocyclic nucleoside synthesis via Sharpless Asymmetric Epoxidation.
Protocol 1: Sharpless Asymmetric Epoxidation of (±)-Cyclopent-2-enyl-methanol
This protocol describes the enantioselective epoxidation to yield a chiral epoxy-alcohol, a pivotal intermediate.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
(±)-Cyclopent-2-enyl-methanol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Powdered 3Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Activate 3Å molecular sieves by heating under vacuum.
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and the activated molecular sieves.
-
Cool the flask to -20 °C in a cryocool bath.
-
Add (+)-Diethyl L-tartrate to the stirred suspension.
-
Add Titanium(IV) isopropoxide dropwise. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.
-
Add a solution of (±)-Cyclopent-2-enyl-methanol in DCM dropwise over 10 minutes.
-
Add tert-Butyl hydroperoxide solution dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated NaOH solution and warm the mixture to room temperature. Stir vigorously for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure epoxy-alcohol.
Notes:
-
Strictly anhydrous conditions are critical for the catalyst's activity and selectivity.[10]
-
The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Key Synthetic Strategy: Nucleobase Installation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for coupling a suitably functionalized carbocyclic alcohol with a nucleobase.[4][9][14] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a highly desirable feature for controlling the final product's configuration.[9]
Rationale: The reaction occurs under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups. The stereochemical inversion allows for precise control. For example, a cis-diol precursor can be selectively protected and then the remaining alcohol can be inverted to a trans-substituent relative to the adjacent group. However, a significant challenge with purine and pyrimidine bases is regioselectivity, as they are ambident nucleophiles, potentially leading to mixtures of N- and O-alkylated products for pyrimidines or N7 and N9 isomers for purines.[4][15]
Protocol 2: Mitsunobu Coupling of a Protected Cyclopentanol with N³-Benzoylthymine
This protocol outlines the coupling of a carbocyclic alcohol with a protected pyrimidine base.
Materials:
-
Carbocyclic alcohol precursor
-
N³-Benzoylthymine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the carbocyclic alcohol, N³-Benzoylthymine, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to separate the desired N¹-alkylated product from byproducts (e.g., triphenylphosphine oxide) and any O²-alkylated isomer.[4]
-
The benzoyl protecting group can be removed under basic conditions (e.g., 1% NaOH in methanol) to yield the final carbocyclic thymidine analogue.[4]
Notes:
-
The choice of solvent can significantly influence the N¹/O² regioselectivity for pyrimidines. More polar aprotic solvents like DMF or acetonitrile often favor the desired N¹-alkylation.[4]
-
For purines, using a precursor like 6-chloropurine followed by amination to introduce the amino group of adenine is a common strategy to improve solubility and regioselectivity (favoring N9).[9]
Alternative & Complementary Strategies
While the epoxidation/Mitsunobu sequence is robust, other powerful methods are frequently employed, often in combination, to achieve the desired targets.
Palladium-Catalyzed Allylic Alkylation
This method, often referred to as the Trost allylic alkylation, is another convergent strategy for forming the crucial C-N bond. It involves the reaction of a nucleobase with an allylic substrate (e.g., an acetate or carbonate derived from a cyclopentenol intermediate) in the presence of a palladium(0) catalyst.[8][16] This approach is particularly useful for constructing unsaturated carbocyclic nucleosides like Carbovir.
Ring-Closing Metathesis (RCM)
RCM is a transformative reaction for forming cyclic structures.[17][18] While our starting material is already a cyclopentene, RCM is invaluable for synthesizing more complex or substituted carbocyclic rings. One could start from a simpler chiral precursor, append two terminal alkene chains, and then use an RCM catalyst (e.g., Grubbs' catalyst) to form the five-membered ring with high stereocontrol.[8][16][19] This strategy offers enormous flexibility in designing novel carbocyclic scaffolds.
Data Summary: Comparison of Key Synthetic Routes
| Synthetic Strategy | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| Sharpless Epoxidation | Asymmetric epoxidation of an allylic alcohol | Excellent, predictable enantioselectivity based on chiral ligand.[13] | High enantiomeric excess; creates a versatile epoxide intermediate. | Requires a specific allylic alcohol substrate. |
| Mitsunobu Reaction | C-N bond formation via alcohol-nucleobase coupling | Complete inversion of configuration at the alcohol center.[9] | Mild conditions; predictable stereochemical outcome. | Regioselectivity issues with nucleobases[4]; stoichiometric phosphine oxide byproduct. |
| Pd-Catalyzed Alkylation | C-N bond formation via allylic substitution | Generally proceeds with retention of configuration (double inversion). | Neutral conditions; high efficiency for specific substrates. | Requires an allylic leaving group; catalyst can be expensive. |
| Ring-Closing Metathesis | Intramolecular olefin metathesis to form the carbocycle | Stereochemistry is set by the acyclic precursor.[8] | High functional group tolerance; powerful for complex ring synthesis. | Requires synthesis of a diene precursor; catalyst cost. |
Conclusion and Future Perspectives
The synthesis of carbocyclic nucleosides from this compound and related precursors is a mature yet continually evolving field. The strategies outlined herein, particularly the combination of Sharpless asymmetric epoxidation for stereocontrol and Mitsunobu or Palladium-catalyzed reactions for nucleobase coupling, represent the state-of-the-art in accessing these therapeutically vital molecules. Future efforts will likely focus on developing more atom-economical and catalytic C-N bond-forming reactions and leveraging enzymatic or chemo-enzymatic approaches to further enhance stereoselectivity and reduce the need for protecting groups.[20][21][22] The versatility of the cyclopentene scaffold ensures that it will remain a central building block in the discovery of next-generation antiviral and anticancer agents.
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- 19. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
The Strategic Application of Cyclopent-2-enyl-methanol in the Enantioselective Synthesis of Abacavir
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Abacavir and the Quest for Stereochemical Purity
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the combination antiretroviral therapy for the treatment of HIV/AIDS.[1] As a carbocyclic nucleoside analogue, Abacavir's therapeutic efficacy is intrinsically linked to its specific stereochemistry. The biologically active enantiomer is the (-)-form, designated as (1S,4R). Consequently, the development of efficient and stereoselective synthetic routes to obtain this specific isomer is of paramount importance in pharmaceutical manufacturing. This application note provides a detailed overview of a strategic synthetic approach to Abacavir, commencing from the readily available starting material, Cyclopent-2-enyl-methanol. We will delve into the key transformations, the rationale behind the chosen methodologies, and provide detailed protocols for the synthesis of the pivotal chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, and its subsequent conversion to Abacavir.
Retrosynthetic Analysis: A Convergent Approach
A convergent synthesis is often the most efficient strategy for complex molecules like Abacavir.[2] This approach involves the independent synthesis of key fragments, which are then coupled together in the later stages. Our retrosynthetic analysis of Abacavir identifies two primary building blocks: the purine base and the chiral cyclopentenylamino alcohol core. This guide will focus on the synthesis of the latter, starting from this compound.
Caption: Retrosynthetic analysis of Abacavir highlighting the key chiral intermediate derived from this compound.
The Synthetic Pathway: From Achiral Starting Material to a Chiral Precursor
The synthesis of the key (1S,4R)-aminocyclopentenol intermediate from achiral this compound necessitates a carefully orchestrated sequence of reactions to introduce the desired stereocenters. The Sharpless asymmetric epoxidation and the Mitsunobu reaction are cornerstone transformations in this strategy.
Step 1: Sharpless Asymmetric Epoxidation of this compound
The first critical step is the introduction of chirality into the achiral starting material. The Sharpless asymmetric epoxidation is a powerful and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3][4][5]
Caption: Sharpless asymmetric epoxidation of this compound.
The choice of the chiral tartrate ester (DET) dictates the stereochemical outcome of the epoxidation. Using (+)-diethyl tartrate ((+)-DET), the epoxide is formed on one face of the double bond, leading to the desired stereochemistry at the two newly formed chiral centers.
Protocol 1: Sharpless Asymmetric Epoxidation
-
To a stirred solution of titanium(IV) isopropoxide in dry dichloromethane at -20 °C, add (+)-diethyl tartrate.
-
After stirring for 10 minutes, add this compound.
-
Slowly add a solution of tert-butyl hydroperoxide (t-BuOOH) in dichloromethane while maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
The mixture is warmed to room temperature and stirred until a clear separation of layers is observed.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
| Parameter | Value | Reference |
| Catalyst | Titanium(IV) isopropoxide | [3][4] |
| Chiral Ligand | (+)-Diethyl tartrate | [3][4] |
| Oxidant | tert-Butyl hydroperoxide | [3][4] |
| Solvent | Dichloromethane | [3][4] |
| Temperature | -20 °C | [3][4] |
| Typical Yield | 80-95% | [6] |
| Enantiomeric Excess | >90% | [6] |
Step 2: Regioselective Opening of the Epoxide
The newly formed epoxide is then opened regioselectively to introduce the amino functionality. This can be achieved using an azide source, which will later be reduced to the amine. The nucleophilic attack will occur at the less hindered carbon of the epoxide.
Step 3: Introduction of the Amino Group via the Mitsunobu Reaction
A more direct and stereocontrolled approach to introduce the nitrogen functionality is through a Mitsunobu reaction on a diol intermediate derived from the epoxide.[7][8][9] This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.
First, the epoxide is opened to a diol. Then, selective protection of the primary alcohol is performed, followed by the Mitsunobu reaction on the secondary alcohol.
Protocol 2: Mitsunobu Reaction for Amination
-
Dissolve the protected diol intermediate and phthalimide in dry tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh3) to the solution.
-
Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The residue is purified by column chromatography to yield the phthalimide-protected amino alcohol.
-
Deprotection of the phthalimide group is typically achieved by treatment with hydrazine hydrate.
| Parameter | Value | Reference |
| Reagents | Triphenylphosphine, DEAD/DIAD | [7][8] |
| Nucleophile | Phthalimide (followed by deprotection) | [9] |
| Solvent | Tetrahydrofuran (THF) | [7][8] |
| Stereochemistry | Inversion of configuration | [9] |
| Typical Yield | 60-80% | General literature yields |
digraph "Mitsunobu Reaction" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];reactant [label="Protected Cyclopentenol Intermediate"]; product [label="Protected Amino-Cyclopentenol\n(Inverted Stereochemistry)"]; reagents [label="PPh3, DEAD/DIAD\nPhthalimide, THF", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reactant -> reagents; reagents -> product; }
Caption: Mitsunobu reaction for the introduction of the amino group with inversion of stereochemistry.
Coupling with the Purine Base and Final Steps
Once the chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is synthesized and appropriately protected, it is coupled with a suitable purine derivative, such as 2-amino-6-chloropurine. This is often achieved through a palladium-catalyzed coupling reaction.[1]
The final steps of the synthesis involve the amination of the 6-position of the purine ring with cyclopropylamine and subsequent deprotection to yield Abacavir.[1]
Conclusion: A Robust and Scalable Strategy
The synthesis of Abacavir from this compound, employing key stereoselective reactions such as the Sharpless asymmetric epoxidation and the Mitsunobu reaction, represents a robust and scalable strategy for the production of this vital antiretroviral drug. This approach allows for the efficient construction of the required chiral cyclopentenylamino alcohol core with high enantiomeric purity. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
-
Crimmins, M. T., & King, B. W. (1996). An Asymmetric Synthesis of (-)-Abacavir (1592U89). The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]
-
Daluge, S. M., et al. (1990). 9-Substituted-2-aminopurines. European Patent EP 349242. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of 9-(cis-4-(hydroxymethyl)-2-cyclopenten-1-yl)guanine (carbovir) and its enantiomers. Journal of Medicinal Chemistry, 33(1), 17–21. [Link]
-
Taylor, S. J. C., et al. (2004). An Enantioselective Synthesis of the Carbocyclic Nucleoside (−)-Abacavir. Organic & Biomolecular Chemistry, 2, 1543-1545. [Link]
- NEW DRUG APPROVALS. (2019). ABACAVIR.
-
Sharpless Epoxidation. In Wikipedia. [Link]
-
Mitsunobu reaction. In Wikipedia. [Link]
- Sharpless Asymmetric Epoxid
-
Mitsunobu Reaction. (n.d.). Organic Synthesis. [Link]
-
Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). (2014, April 15). Chem-Station Int. Ed. [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). Department of Chemistry : University of Hamburg. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
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- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
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- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopent-2-enyl-methanol
Document ID: CSC-TSM-24-01
Introduction
Welcome to the technical support center for the synthesis of (Cyclopent-2-en-1-yl)methanol (CAS 13668-59-2).[1] This allylic alcohol is a valuable building block in the synthesis of various carbocyclic nucleosides and other complex organic molecules, where its stereochemistry and functionality are pivotal.[2][3] However, achieving high yields can be challenging due to competing side reactions and difficulties in product isolation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the synthesis of cyclopent-2-enyl-methanol, primarily focusing on the reduction of cyclopent-2-ene-1-carboxylic acid or its esters.
Issue 1: Low or No Product Yield After Reduction
Question: My reaction yield is consistently low (<40%) when reducing ethyl cyclopent-2-enecarboxylate with lithium aluminum hydride (LAH). What are the likely causes and how can I fix it?
Answer: Low yields in LAH reductions are a frequent problem and can typically be traced back to three main areas: reagent quality, reaction conditions, and the work-up procedure.
1. Reagent and Solvent Quality:
-
LAH Reactivity: Lithium aluminum hydride is extremely reactive and decomposes rapidly upon exposure to atmospheric moisture, releasing flammable hydrogen gas.[4][5] Always handle LAH under a dry, inert atmosphere (e.g., argon or nitrogen).[4][6] Use freshly opened LAH or a solution in THF for best results. Visually, active LAH should be a fine, white to light gray powder; significant graying can indicate decomposition.
-
Solvent Purity: The solvent, typically anhydrous tetrahydrofuran (THF), must be scrupulously dry. The presence of water will quench the LAH, reducing the amount available for your reaction. Use freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone) or anhydrous solvent from a sealed bottle.
-
Starting Material Purity: Ensure your starting ester is pure and free of acidic impurities that would unnecessarily consume the reducing agent.
2. Reaction Conditions:
-
Temperature Control: The reduction of an α,β-unsaturated ester is highly exothermic. The reaction should be initiated at 0 °C (ice bath) to control the reaction rate and prevent side reactions.[5] Adding the ester solution dropwise to a stirred suspension of LAH helps to manage the exotherm. After the initial addition, the reaction can be allowed to warm to room temperature to ensure completion.
-
Reaction Time: While the initial reaction is fast, allowing it to stir for an adequate duration (typically 1-2 hours) after addition is complete ensures all the starting material has reacted. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
3. Work-up Procedure (Quenching):
-
Critical Step: The quenching of excess LAH is one of the most hazardous parts of the procedure and a common source of yield loss.[7] An improper quench can lead to runaway reactions or degradation of the product. The Fieser work-up method is highly recommended for its safety and effectiveness.
-
Recommended Quench Protocol:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LAH used.
-
This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. After the additions, allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Filter the resulting white precipitate and wash it thoroughly with THF or diethyl ether. The product will be in the combined organic filtrates. Incomplete washing of the precipitate is a common cause of significant yield loss.
-
Issue 2: My Main Product is Saturated (Cyclopentylmethanol) Instead of the Desired Allylic Alcohol.
Question: I am observing a significant amount of the saturated alcohol, cyclopentylmethanol, in my final product. How can I improve the selectivity for the allylic alcohol?
Answer: This is a classic chemoselectivity problem. While LAH is a "hard" nucleophile that generally favors 1,2-addition to the carbonyl group over 1,4-conjugate addition to the double bond, over-reduction can still occur, especially under harsh conditions.[8][9]
1. Choice of Reducing Agent:
-
Diisobutylaluminum Hydride (DIBAL-H): For α,β-unsaturated esters, DIBAL-H is often a superior choice for preserving the double bond.[10][11] It is a bulkier and more electrophilic reducing agent than LAH, which enhances its selectivity for the carbonyl group.[10] DIBAL-H reductions are typically performed at very low temperatures (-78 °C) to prevent over-reduction.[10][12]
2. Reaction Conditions with LAH:
-
Strict Temperature Control: If you must use LAH, maintaining a low temperature throughout the addition of your substrate is crucial. Do not let the reaction temperature rise above 0-5 °C during this phase.
-
Avoid Excess LAH: Use a minimal excess of LAH (e.g., 1.1-1.2 equivalents). A large excess can lead to the reduction of the double bond after the initial formation of the allylic alcohol.
The following diagram illustrates the competing reaction pathways:
Sources
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- 3. ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol | C11H13N5O | CID 451473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Cyclopent-2-enyl-methanol
Welcome to the technical support center for the purification of Cyclopent-2-enyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is highly dependent on its synthetic route. A common laboratory synthesis involves the reduction of 2-cyclopentenone or the reaction of a Grignard reagent with an appropriate electrophile.
-
From Reduction of 2-Cyclopentenone:
-
Unreacted 2-Cyclopentenone: The starting ketone may be present if the reduction is incomplete.
-
Cyclopentanol: Over-reduction of the double bond can lead to the saturated alcohol.
-
Solvent Residues: Ethereal solvents (e.g., diethyl ether, THF) or alcohols (e.g., methanol, ethanol) used in the reaction or workup.
-
Reducing Agent Byproducts: Salts and complexes from reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
-
From Grignard Synthesis (e.g., cyclopentenyl Grignard reagent with formaldehyde):
-
Biphenyl-type impurities: Formed from the coupling of the Grignard reagent.[1]
-
Unreacted Starting Materials: Such as the corresponding cyclopentenyl halide.
-
Magnesium Salts: Byproducts from the Grignard reaction and subsequent acidic workup.[1]
-
Solvent Residues: Typically anhydrous ethers like diethyl ether or THF.
-
Q2: What are the primary challenges in purifying this compound?
Being a secondary allylic alcohol, this compound presents unique purification challenges:
-
Thermal Sensitivity: Allylic alcohols can be susceptible to decomposition or rearrangement upon prolonged heating, which can be a concern during distillation.[2] Slow heating during distillation can sometimes lead to charring and the formation of byproducts like acrolein in similar systems.[3]
-
Azeotrope Formation: Like many alcohols, it may form azeotropes with water or other solvents, making complete removal by simple distillation difficult. For instance, allyl alcohol forms an azeotrope with water.
-
Acid/Base Sensitivity: The presence of acidic or basic residues can catalyze side reactions, such as dehydration or ether formation, especially at elevated temperatures. The stability of related compounds can be influenced by acidic and basic conditions.
Q3: What is the boiling point of this compound?
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Distillation Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Product is discolored (yellow/brown) after distillation. | Thermal decomposition or polymerization. | 1. Use Fractional Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the molecule.[4] 2. Rapid Distillation: Avoid prolonged heating. Once the desired vacuum is achieved, heat the flask relatively quickly to the boiling point. For analogous allyl alcohol synthesis, rapid heating is recommended to prevent charring.[3] 3. Check for Acid/Base Contamination: Ensure the crude material is neutralized before distillation. Residual acid or base can catalyze decomposition. |
| Poor separation of impurities with similar boiling points. | Insufficient column efficiency. | 1. Use a Fractionating Column: A Vigreux or packed column increases the number of theoretical plates, enhancing separation of components with close boiling points.[5][6] 2. Optimize Distillation Rate: A slower distillation rate generally allows for better equilibration on the column, improving separation. |
| Product is wet (contains water). | Azeotrope formation with water. | 1. Drying Before Distillation: Dry the crude product with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation. For similar alcohols, salting out with potassium carbonate can also be effective.[3] 2. Azeotropic Distillation: If water persists, consider adding a solvent like toluene that forms a lower-boiling azeotrope with water, which can be removed as the initial fraction. |
| Bumping or uneven boiling during vacuum distillation. | Lack of nucleation sites. | 1. Use a Stir Bar: A magnetic stir bar provides a surface for smooth boiling. Boiling chips are not effective under vacuum.[7] 2. Ensure a Steady Vacuum: Fluctuations in vacuum can cause bumping. Check that all joints are well-sealed. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor separation of product from non-polar impurities. | Inappropriate solvent system. | 1. Optimize Solvent Polarity: Start with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). This will elute non-polar impurities first, followed by your more polar alcohol.[8][9] 2. Use TLC to Guide Solvent Selection: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC) to find a system that gives good separation between your product and impurities.[9] |
| Product streaks or bands are broad. | Column overloading or poor packing. | 1. Load a Concentrated Sample: Dissolve the crude product in a minimal amount of the initial eluting solvent.[10] 2. Proper Column Packing: Ensure the silica gel is packed uniformly without air bubbles to prevent channeling. |
| Product does not elute from the column. | Solvent system is not polar enough. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[8] |
| Product decomposition on the silica gel. | Acidity of silica gel. | 1. Neutralize the Silica Gel: If you suspect acid-catalyzed decomposition, you can use silica gel that has been pre-treated with a base like triethylamine. This is done by washing the silica with a solvent mixture containing a small amount of triethylamine.[8] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for separating this compound from impurities with significantly different boiling points.
Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Step-by-Step Methodology:
-
Pre-treatment of Crude Product:
-
If the reaction was worked up under acidic or basic conditions, neutralize the crude product by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute acid, respectively.
-
Separate the organic layer and dry it over an anhydrous salt such as magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the bulk of the solvent.
-
-
Apparatus Setup:
-
Distillation:
-
Transfer the crude, dried oil to the distillation flask.
-
Begin stirring and apply vacuum. A water aspirator or a vacuum pump can be used.
-
Once a stable vacuum is achieved (e.g., ~10-20 Torr), begin heating the distillation flask.
-
Collect any low-boiling impurities (e.g., residual solvents) as a forerun fraction.
-
Carefully collect the fraction corresponding to the boiling point of this compound. Based on similar compounds, expect a boiling point in the range of 60-80 °C at ~11 Torr.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Analysis and Storage:
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Combine the pure fractions and store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent degradation.
-
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities with different polarities from the desired alcohol.
Workflow Diagram:
Caption: Workflow for the purification of this compound by flash column chromatography.
Step-by-Step Methodology:
-
Preparation:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.2-0.3 for the this compound. A common solvent system for moderately polar compounds is 10-50% ethyl acetate in hexanes.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent and pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.
-
Carefully apply the concentrated sample to the top of the silica gel bed.
-
-
Elution and Collection:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Collect fractions and monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar this compound.
-
-
Analysis and Concentration:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
References
- Maeda, K., & Inouye, Y. (1995). Preparation of (R)‐(2‐Cyclopentyl)methanol (III) and the First Total Synthesis of (8R,11R)‐Precapnelladiene (VIII). ChemInform.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- US Patent 2,166,584. (1939). Purification of ketones.
- Organic Syntheses Procedure. allyl alcohol.
- Sciencemadness Discussion Board. (2020, February 24). allyl alcohol.
- MacSphere. PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
- PubChem. (Cyclopent-2-en-1-yl)methanol.
- Advanced Separation Technology.
- userhome.brooklyn.cuny.edu.
- Chemistry For Everyone. (2025, February 4).
- Non-thermal plasma destruction of allyl alcohol in waste gas: Kinetics and modelling. (2007).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Inform
- Chemistry For Everyone. (2025, January 16).
- Wikipedia.
- Identification of an Unknown: Alcohol, Aldehyde or Ketone?
- stoltz2.caltech.edu.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Chemistry Portal.
- Common Organic Chemistry.
- Week 7: Aldol Condens
- Chemistry LibreTexts. (2022, April 7). 5.
- Guidechem. 1120-80-5 Cyclopentene-1-methanol C6H10O, Formula,NMR,Boiling Point,Density,Flash Point.
- Quora. (2017, October 15).
- Study.com.
- Todd Bronson. (2020, October 25). Grignard Reaction [Video]. YouTube.
- Sigma-Aldrich.
- University of Rochester, Department of Chemistry.
- AChemBlock. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2.
- Sigma-Aldrich. (cyclopent-2-en-1-yl)methanol | 13668-59-2.
- PubChem. 5-cyclopent-2-en-1-yl-1-methylcyclopentene.
- ResearchGate. (2025, August 7).
- Chemistry LibreTexts. (2021, March 5). 5.
- Google Patents.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- National Institutes of Health. Acid-Base Behavior in 50-Percent Aqueous Methanol: Thermodynamics of the Dissociation of Protonated Tris(hydroxymethyl)
- LCGC International. Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis.
- ResearchGate. (2025, August 6). (PDF)
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Technical Support Center: Synthesis of Cyclopent-2-enyl-methanol
Welcome to the technical support center for the synthesis of Cyclopent-2-enyl-methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important building block.
Introduction to the Synthesis
This compound is a valuable synthetic intermediate. Its synthesis typically involves a two-step process: a Diels-Alder reaction to construct the cyclopentene ring system, followed by the reduction of a carbonyl group to the desired primary alcohol. The most common route involves the [4+2] cycloaddition of cyclopentadiene with an appropriate dienophile, such as acrolein or acrylic acid derivatives, to form a bicyclic adduct which is then reduced.
This guide will focus on the common challenges associated with this synthetic approach, providing insights into the underlying chemical principles and offering practical solutions to overcome them.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Diels-Alder Adduct
Question: I am performing the Diels-Alder reaction between cyclopentadiene and my dienophile, but I am getting a very low yield of the desired adduct. A significant amount of a white solid precipitates from my reaction mixture. What is happening and how can I fix it?
Answer:
The most common side reaction in syntheses involving cyclopentadiene is its dimerization to form dicyclopentadiene (DCPD)[1][2]. This occurs via a Diels-Alder reaction where one molecule of cyclopentadiene acts as the diene and another as the dienophile. At room temperature, cyclopentadiene readily dimerizes, reducing the concentration of the monomer available to react with your intended dienophile[1][2].
Causality and Solution:
-
Cyclopentadiene Dimerization: The formation of DCPD is a thermodynamically favorable process that competes with your desired reaction. To maximize the yield of your adduct, you need to use freshly prepared cyclopentadiene monomer.
-
"Cracking" of Dicyclopentadiene: Dicyclopentadiene can be "cracked" back to the monomer by heating it to its boiling point (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41-42 °C)[2]. The freshly distilled cyclopentadiene should be used immediately.
Experimental Protocol: Preparation of Cyclopentadiene Monomer
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Gently heat the dicyclopentadiene to around 170 °C.
-
Collect the cyclopentadiene monomer that distills over at 41-42 °C in a receiver cooled in an ice bath.
-
Use the freshly prepared cyclopentadiene immediately in your Diels-Alder reaction.
Diagram: Dimerization of Cyclopentadiene
Caption: Dimerization of cyclopentadiene to dicyclopentadiene.
Problem 2: Formation of Stereoisomers (Endo/Exo Products)
Question: My Diels-Alder reaction seems to be working, but I am getting a mixture of two products that are difficult to separate. Are these isomers?
Answer:
Yes, it is highly likely you are observing the formation of endo and exo stereoisomers. In the Diels-Alder reaction with cyclic dienes like cyclopentadiene, the dienophile can approach the diene from two different faces, leading to two diastereomeric products[3].
Causality and Solution:
-
Kinetic vs. Thermodynamic Control: The endo adduct is typically the kinetically favored product, meaning it forms faster at lower temperatures. This is due to favorable secondary orbital interactions between the diene and the dienophile. The exo adduct is often the more thermodynamically stable product and its formation is favored at higher temperatures or with longer reaction times, which allow for equilibration[4].
-
Controlling Stereoselectivity:
-
For the endo product: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
For the exo product: Use higher temperatures and longer reaction times to allow the initial endo product to rearrange to the more stable exo isomer. However, be aware that higher temperatures can also promote the retro-Diels-Alder reaction.
-
-
Purification: If a mixture is obtained, careful column chromatography is usually required for separation.
Diagram: Endo vs. Exo Addition
Caption: Kinetic and thermodynamic pathways for endo and exo products.
Problem 3: Over-reduction or Incomplete Reduction
Question: During the reduction of my Diels-Alder adduct (an ester or aldehyde) to this compound, I am either getting back starting material or a saturated alcohol. How can I control the reduction?
Answer:
This is a common issue related to the choice of reducing agent and reaction conditions. The double bond in the cyclopentene ring can also be reduced under certain conditions, leading to the saturated cyclopentylmethanol.
Causality and Solution:
-
Reducing Agent Reactivity:
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent capable of reducing esters and carboxylic acids to primary alcohols[5][6][7]. However, it can sometimes lead to the reduction of the alkene if the reaction is not carefully controlled.
-
Sodium borohydride (NaBH₄): This is a milder reducing agent that is generally not strong enough to reduce esters or carboxylic acids, but it will reduce aldehydes and ketones[5][7]. It is less likely to reduce the carbon-carbon double bond.
-
-
Controlling the Reduction:
-
For ester adducts: Use LiAlH₄ at low temperatures (e.g., 0 °C) and carefully monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to minimize over-reduction.
-
For aldehyde adducts: NaBH₄ is the preferred reagent.
-
Catalytic Hydrogenation: This method, using catalysts like Palladium on carbon (Pd/C), is generally not recommended for this step as it will readily reduce the double bond, leading to the saturated alcohol[8][9].
-
Table: Common Reducing Agents and Their Selectivity
| Reducing Agent | Substrate | Product | Potential Side Products |
| LiAlH₄ | Ester/Carboxylic Acid | Primary Alcohol | Saturated Alcohol (over-reduction) |
| NaBH₄ | Aldehyde/Ketone | Alcohol | - |
| H₂/Pd-C | Alkene | Alkane | - |
Problem 4: Difficulty in Product Purification
Question: I have synthesized my crude this compound, but I am struggling to purify it. It seems to be volatile and I lose a lot during solvent removal.
Answer:
This compound is a relatively low molecular weight, volatile alcohol, which can make purification challenging, especially the removal of solvents.
Causality and Solution:
-
Volatility: The product has a relatively low boiling point, so it can be lost under high vacuum or with excessive heating during solvent removal (e.g., on a rotary evaporator)[10].
-
Purification Strategies:
-
Careful Solvent Removal: When using a rotary evaporator, use a moderate vacuum and a low-temperature water bath (e.g., room temperature or slightly above).
-
Fractional Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from less polar byproducts (like dicyclopentadiene) and more polar impurities.
-
Extraction: A thorough aqueous workup can help remove water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: Can I use dicyclopentadiene directly in the Diels-Alder reaction without cracking it first?
A1: Yes, it is possible to perform the reaction by heating the dicyclopentadiene with the dienophile in a sealed tube at high temperatures (e.g., >180 °C)[4]. At these temperatures, dicyclopentadiene is in equilibrium with the cyclopentadiene monomer, which can then react with your dienophile. However, this approach can lead to a mixture of endo and exo products and may not be suitable for all dienophiles.
Q2: My final product has a slight yellow tint. What could be the cause?
A2: A yellow tint could be due to trace impurities, possibly from the polymerization of cyclopentadiene or side reactions. Purification by distillation or column chromatography should yield a colorless product.
Q3: How can I confirm the structure and purity of my final product?
A3: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of a carbonyl (C=O) group.
References
Sources
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. sciforum.net [sciforum.net]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopent-2-enyl-methanol
Welcome to the technical support center for the synthesis and optimization of Cyclopent-2-enyl-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the prevalent method of reducing a cyclopentene-based carbonyl compound.
Q1: What are the most common synthetic routes to this compound?
The most direct and widely utilized laboratory-scale synthesis involves the reduction of a corresponding carbonyl compound, typically 2-cyclopentene-1-carboxylic acid or its methyl/ethyl ester. This approach is favored for its reliability and the commercial availability of the starting materials.
An alternative, though less common, route is the reaction of a cyclopentenyl Grignard reagent with formaldehyde.[1][2] However, this method can be more challenging due to the preparation and handling of the specific Grignard reagent. For the purpose of this guide, we will focus on the optimization of the reduction pathway.
Q2: My starting material is dicyclopentadiene. How does this relate to my synthesis, and what precautions are necessary?
This is a critical point of understanding. Cyclopentadiene, a precursor for many cyclopentene derivatives, exists in equilibrium with its dimer, dicyclopentadiene, at room temperature through a spontaneous Diels-Alder reaction.[3][4] Dicyclopentadiene is the commercially available, more stable form. To obtain the reactive cyclopentadiene monomer, you must perform a "cracking" procedure—a retro-Diels-Alder reaction.[4][5]
Crucial Safety & Handling for Cyclopentadiene:
-
Cracking: This is achieved by heating dicyclopentadiene to its boiling point (~170 °C). The lower-boiling monomer (b.p. ~41 °C) is then collected by fractional distillation.[6]
-
Instability: The freshly cracked cyclopentadiene monomer is highly reactive and will readily dimerize back to dicyclopentadiene. It should be used immediately after preparation or stored at very low temperatures (e.g., -78 °C in a Dry Ice/acetone bath) for a short period.[6]
-
Hazards: Cyclopentadiene is a flammable liquid and can be an irritant.[7][8] All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and all glassware must be properly grounded to prevent static discharge.[9][10]
Q3: I am getting a low yield of this compound. What are the most likely causes?
Low yield is a common issue that can almost always be traced back to one of several key areas. The following troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield.
Part 2: Troubleshooting Guide - Specific Issues
Q4: My reaction mixture turned into a thick, insoluble "gunk." What happened and how can I prevent it?
This is a classic sign of unwanted polymerization. Cyclopentene derivatives, especially those derived from cyclopentadiene, are susceptible to polymerization, which can be initiated by acids, bases, or radical species.[11][12]
Causality and Prevention:
-
Radical Polymerization: Trace oxygen in your solvent can form peroxides, which act as radical initiators. High temperatures can also promote radical formation.
-
Solution: Degas your solvent by sparging with an inert gas (Nitrogen or Argon) before use. Maintain a positive inert atmosphere throughout the reaction. For particularly sensitive reactions, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at ppm levels can be effective.[11]
-
-
Acid/Base Catalyzed Polymerization: Trace acidic or basic impurities on your glassware or in your reagents can initiate cationic or anionic polymerization.
-
Solution: Ensure all glassware is meticulously cleaned and oven-dried. If using a reagent like LiAlH₄, which generates basic byproducts, ensure the reaction is quenched at low temperatures to prevent localized pH spikes that could trigger polymerization of unreacted starting material.
-
Q5: The NMR of my crude product is very complex and doesn't match the expected spectrum for this compound. What are the likely side products?
Besides polymerization, several other side products can complicate your reaction.
-
Dimerization of Starting Material: If your synthesis starts with a cyclopentadiene derivative, any unreacted monomer can dimerize over time, especially during workup or if the reaction is run at elevated temperatures.[4][13]
-
Over-reduction: If reducing an ester (e.g., methyl 2-cyclopentene-1-carboxylate) with a powerful reducing agent like LiAlH₄, the double bond can sometimes be reduced, leading to the formation of cyclopentylmethanol. This is more likely with prolonged reaction times or excess reagent.
-
Rearrangement Products: Under acidic conditions (sometimes encountered during aqueous workup), the allylic alcohol can undergo rearrangement or elimination reactions.
Diagnostic Table: Common Byproducts and Their NMR Signatures
| Byproduct | Likely Cause | Key ¹H NMR Signature |
| Dicyclopentadiene | Dimerization of precursor | Complex mixture of signals, often sharp peaks in the 6.0-5.5 ppm region. |
| Polymer | Uncontrolled polymerization | Very broad, unresolved signals, typically in the 1.0-2.5 ppm aliphatic region.[11] |
| Cyclopentylmethanol | Over-reduction of alkene | Disappearance of olefinic proton signals (~5.8 ppm). |
| Elimination products | Acidic workup | Formation of new, conjugated diene systems with distinct olefinic signals. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol describes the reduction of 2-cyclopentene-1-carboxylic acid methyl ester.
Workflow Diagram:
Caption: Step-by-step workflow for the reduction synthesis.
Step-by-Step Methodology:
-
Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with an Argon inlet. Flame-dry the entire apparatus under a stream of Argon and allow it to cool to room temperature.
-
Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF, 50 mL) via syringe. Carefully add lithium aluminum hydride (LiAlH₄, 1.2 eq.) in portions. Stir the resulting suspension.
-
Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0 °C.
-
Addition of Ester: Dissolve 2-cyclopentene-1-carboxylic acid methyl ester (1.0 eq.) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup): Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and sequentially add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
-
Filtration: Stir the resulting white slurry vigorously for 15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.
-
Extraction & Drying: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude alcohol by vacuum distillation to yield this compound as a colorless oil.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is a critical optimization parameter.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High | Moderate |
| Substrate Scope | Reduces esters, acids, ketones, aldehydes | Reduces ketones, aldehydes; very slow with esters |
| Solvent | Anhydrous ethers (THF, Et₂O) required | Protic solvents (MeOH, EtOH) are suitable |
| Workup | Careful, multi-step quench required | Simpler acidic or aqueous quench |
| Safety | Pyrophoric, reacts violently with water | Stable in air, reacts slowly with water |
| Selectivity | Lower; can potentially reduce C=C bond | Higher; generally does not reduce isolated C=C bonds |
Characterization Data: Expected NMR Peaks
Confirming the identity of your product is essential. The following are typical ¹H NMR chemical shifts for this compound in CDCl₃.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH -CH = | 5.7 - 5.9 | m | 2H |
| CH -CH₂OH | ~3.4 | m | 1H |
| CH-CH₂ OH | ~3.6 | d | 2H |
| CH₂ adjacent to C=C | ~2.3 | m | 2H |
| Allylic CH₂ | ~2.0 | m | 2H |
| OH | 1.5 - 2.5 (variable) | br s | 1H |
References
- The Diels-Alder Cycloaddition Reaction. (n.d.). University of Colorado Boulder. Retrieved from a relevant university chemistry source.
-
Click Chemistry with Cyclopentadiene. (2018). National Center for Biotechnology Information (PMC). [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]
-
Diels−Alder Reactions of Cyclopentadiene and 9,10-Dimethylanthracene with Cyanoalkenes. (2002). The Journal of Physical Chemistry A. [Link]
-
Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. (n.d.). Sciforum. [Link]
- Process and composition for inhibiting the polymerization of cyclopentadiene compounds. (2017).
-
CYCLOPENTADIENE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
- Method and composition for inhibiting the polymerisation of cyclopentadiene compounds. (2018).
-
SAFETY DATA SHEET - Dicyclopentadiene. (2025). NOVA Chemicals. [Link]
-
Cyclopentadiene. (n.d.). Organic Syntheses. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Simple Addition Polymerization. (2021). Chemistry LibreTexts. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). The Organic Chemistry Tutor, YouTube. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. orgsyn.org [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. novachem.com [novachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Cyclopent-2-enyl-methanol Enantiomers
Welcome to the technical support center for the chiral separation of Cyclopent-2-enyl-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific pair of enantiomers. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Separating this compound
This compound presents a unique challenge for chiral separation due to its relatively small size and the subtle stereochemical difference between its enantiomers. The hydroxyl group and the double bond are key interaction points for chiral recognition.[1][2] Successful separation relies on exploiting these features through the careful selection of a chiral stationary phase (CSP) and optimization of chromatographic conditions. This guide provides a structured approach to method development and troubleshooting for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the most common techniques for this type of separation.[3][4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a powerful and versatile tool for enantiomeric separations.[3] The direct approach, using a chiral stationary phase, is the most common and is the focus of this section.[6]
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm starting from scratch. Which type of chiral column should I screen first for this compound?
A1: For a small, cyclic alcohol like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising starting points.[7][8]
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These are known for their broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[7][9] The carbamate derivatives on these phases can form transient diastereomeric complexes with the analyte through hydrogen bonding, π-π interactions, and steric hindrance.[8]
-
Cyclodextrin-based CSPs: These work on the principle of inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[2] The hydroxyl group of your molecule can interact with the rim of the cyclodextrin, leading to chiral recognition. For a molecule of this size, a β-cyclodextrin column might be a good initial choice.[6]
A systematic screening of a small set of diverse columns is the most effective approach to finding a suitable separation.[10][11]
Q2: What are the recommended starting mobile phases for screening?
A2: The choice of mobile phase is critical and depends on the column type. For initial screening, isocratic elution is generally preferred for chiral separations as it is simpler and often more effective.[12]
| CSP Type | Mode | Recommended Starting Mobile Phase | Rationale |
| Polysaccharide | Normal Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Excellent for promoting hydrogen bonding and dipole interactions with the CSP.[6] |
| Polysaccharide | Polar Organic | 100% Methanol or Ethanol | Can offer different selectivity compared to normal phase.[11] |
| Cyclodextrin | Reversed Phase | Water / Acetonitrile or Methanol (e.g., 60:40, v/v) | Inclusion complexation is favored in reversed-phase mode.[2] |
For acidic or basic impurities, or if peak shape is poor, small amounts of additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can be added to the mobile phase in normal phase.[6]
Q3: My peaks are not resolved at all. What should I try next?
A3: A complete lack of resolution indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. Here is a systematic troubleshooting approach:
Caption: Troubleshooting workflow for no peak resolution in chiral HPLC.
Explanation of Steps:
-
Vary Mobile Phase: Modifying the ratio of your mobile phase components can significantly impact selectivity.[10]
-
Change Alcohol Modifier: In normal phase, switching between alcohols like IPA, ethanol, and n-butanol can alter the hydrogen bonding interactions and lead to separation.
-
Temperature: Lowering the column temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes.[10]
-
Screen a New Column: If the above steps fail, the chosen stationary phase is likely not suitable for your analyte. Screening a column with a different chiral selector is necessary.[10]
Troubleshooting Guide - HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the silica support.- Column overload.- Mismatch between sample solvent and mobile phase. | - Add a mobile phase modifier (e.g., 0.1% DEA or TFA).[6]- Reduce the sample concentration/injection volume.- Dissolve the sample in the mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Temperature fluctuations.- Mobile phase composition changing over time. | - Equilibrate the column with at least 10-20 column volumes of mobile phase.- Use a column thermostat to maintain a constant temperature.[10]- Prepare fresh mobile phase daily. |
| Loss of Resolution Over Time | - Column contamination.- Degradation of the chiral stationary phase. | - Flush the column with a strong solvent (check manufacturer's guidelines).- Use a guard column to protect the analytical column.- If the column is old or has been used extensively, it may need to be replaced.[13] |
Part 2: Gas Chromatography (GC) Methods
For volatile compounds like this compound, chiral GC is a highly sensitive and efficient alternative.[4] This technique relies on CSPs that are typically derivatives of cyclodextrins coated onto a fused silica capillary column.[1]
Frequently Asked Questions (FAQs) - GC
Q1: What type of chiral GC column is best for this compound?
A1: Derivatized cyclodextrin phases are the industry standard for chiral GC.[1][14] For a cyclic alcohol, a good starting point would be a column with a permethylated or acetylated β-cyclodextrin derivative. These phases offer a good balance of inclusion and surface interactions.
Recommended Starting Columns:
-
Beta DEX™ series (or equivalent): Often used for alcohols and other polar compounds.
-
Gamma DEX™ series (or equivalent): The larger cavity size might offer different selectivity.
Q2: Do I need to derivatize my sample before GC analysis?
A2: While direct injection of the alcohol is possible, derivatization of the hydroxyl group to form an ester (e.g., acetate) or a silyl ether can improve peak shape and thermal stability. However, it's often best to first attempt the separation on the underivatized alcohol, as derivatization adds an extra step and can introduce impurities. If you observe peak tailing, derivatization is a good option to consider.
Q3: What are typical starting GC conditions?
A3: A good starting point for method development would be a temperature gradient program.
| Parameter | Recommended Starting Condition | Rationale |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and faster analysis times.[1] |
| Inlet Temperature | 200 - 250 °C | High enough to ensure complete vaporization without causing degradation. |
| Oven Program | Start at 60°C (hold 1 min), ramp at 2-5°C/min to 180°C | A slow ramp rate is crucial for resolving enantiomers.[1] |
| Detector | Flame Ionization Detector (FID) | FID is robust and provides excellent sensitivity for organic compounds.[1] |
Troubleshooting Guide - GC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Active sites in the inlet liner or column.- Non-volatile residues in the inlet. | - Use a deactivated inlet liner.- Consider derivatizing the alcohol to reduce its polarity.- Perform inlet maintenance (replace liner and septum). |
| No Separation | - Oven temperature is too high.- Ramp rate is too fast. | - Lower the initial oven temperature and the final temperature.- Decrease the temperature ramp rate (e.g., to 1-2°C/min). |
| Poor Reproducibility | - Leaks in the system.- Inconsistent injection volume. | - Perform a leak check on the GC system.- Use an autosampler for precise and repeatable injections. |
Part 3: Experimental Protocols
Protocol 1: HPLC Screening for Chiral Separation
This protocol outlines a systematic approach to screen for the separation of this compound enantiomers.
Caption: Workflow for initial HPLC screening of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in a suitable solvent (ideally the mobile phase).
-
Column Selection: Utilize at least two columns with different chiral selectors, for example, a cellulose-based and a β-cyclodextrin-based column.
-
Initial Screening (Normal Phase):
-
Install the polysaccharide-based column.
-
Equilibrate the system with n-Hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram.
-
-
Secondary Screening (Polar Organic Mode):
-
If no separation is observed, switch the mobile phase to 100% Methanol.
-
Re-equilibrate the system thoroughly.
-
Inject the sample under the same conditions.
-
-
Tertiary Screening (Different CSP):
-
If the polysaccharide column is unsuccessful, switch to the cyclodextrin-based column and repeat the screening process, potentially using reversed-phase conditions.
-
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. If baseline separation (Resolution > 1.5) is achieved, proceed to optimization. If not, consider screening additional columns or more drastic changes in mobile phase.[7]
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
Reddit. (2024). Chiral alcohol separation. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
LCGC International. (n.d.). Enantiomer Separations. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]
-
Lumen Learning. (n.d.). 4.6. Separating enantiomers. Retrieved from [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]
-
ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (Cyclopent-2-en-1-yl)methanol. Retrieved from [Link]
-
Springer. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved from [Link]
-
Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2020). Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases. II. Effect of the methanol content in the mobile phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
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- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Cyclopent-2-enyl-methanol Reactions
Welcome to the technical support center for synthetic transformations involving Cyclopent-2-enyl-methanol. As a key chiral building block and versatile intermediate, its unique structure as an allylic alcohol presents both opportunities and distinct challenges in synthetic routes. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its application. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, ensuring you can diagnose problems, optimize conditions, and achieve reliable results.
Part 1: Foundational Knowledge - Starting Material Integrity
Before troubleshooting any reaction, the integrity of your starting material must be verified. The stability and purity of this compound are paramount for reproducible outcomes.
FAQ 1: My reaction is sluggish or yields complex mixtures from the start. Could my starting material be the issue?
Answer: Absolutely. The purity and storage of this compound are critical. As an allylic alcohol, it is susceptible to degradation over time, especially if not stored correctly.
-
Purity Assessment: Before use, verify the purity of your starting material (typically >97%) via NMR or GC analysis.[1] Key indicators of degradation include the appearance of signals corresponding to aldehydes, polymers, or isomeric impurities.
-
Proper Storage: this compound should be stored at room temperature in a dry, well-sealed container.[2] Exposure to air and moisture can initiate slow oxidation or polymerization. For long-term storage, consider an inert atmosphere (Argon or Nitrogen).
Recommended Action: If you suspect degradation, purify the alcohol by distillation under reduced pressure or flash chromatography on silica gel before commencing your reaction.
Part 2: Troubleshooting Common Reactions
A. Oxidation to Cyclopent-2-enecarbaldehyde
The selective oxidation of an allylic alcohol to its corresponding α,β-unsaturated aldehyde is a cornerstone transformation, yet it is fraught with potential pitfalls such as over-oxidation and incomplete conversion.[3]
FAQ 2: I'm attempting to oxidize this compound, but my yield of the aldehyde is low and I recover significant starting material. What's going wrong?
Answer: Incomplete conversion is typically due to insufficient oxidant activity or suboptimal reaction conditions. The choice of oxidant is crucial for allylic alcohols.
-
Causality - The Mechanism: Most alcohol oxidations involve an initial step where the oxidant coordinates to the alcohol's oxygen, followed by a rate-determining step, often an E2-like elimination, that removes the hydrogen from the carbon bearing the hydroxyl group.[4] If the oxidant is too weak or sterically hindered, or if the conditions do not favor this elimination, the reaction will stall.
-
Troubleshooting Steps:
-
Re-evaluate Your Oxidant: While strong oxidants like KMnO₄ or Jones reagent will cleave the molecule, milder, specialized reagents are required. If you are using a mild oxidant like Manganese Dioxide (MnO₂), its activity is highly dependent on its preparation method. Ensure you are using freshly activated MnO₂.
-
Increase Oxidant Equivalents: For solid-supported reagents like MnO₂, a large excess (5-15 equivalents) is often necessary to drive the reaction to completion.
-
Check Solvent and Temperature: The reaction should be performed in a non-polar solvent like dichloromethane, chloroform, or hexane.[5] While heat can increase the rate, excessive temperatures may promote side reactions. Monitor the reaction by TLC or GC to find the optimal balance.
-
FAQ 3: My oxidation produces the desired aldehyde, but it's contaminated with Cyclopent-2-enecarboxylic acid. How do I prevent this over-oxidation?
Answer: Over-oxidation occurs when the initially formed aldehyde is further oxidized to a carboxylic acid. This is a common issue, especially if water is present in the reaction mixture.
-
Causality - Hydrate Formation: In the presence of water, aldehydes can form geminal diols (hydrates). This hydrated form possesses a C-H bond that can be oxidized, leading to the carboxylic acid.[4]
-
Preventative Measures:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Select a Non-Aqueous Oxidant: Reagents like Dess-Martin Periodinane (DMP) or oxidations performed under Swern conditions are conducted in anhydrous organic solvents and are excellent for preventing over-oxidation. Pyridinium chlorochromate (PCC) is also effective for this transformation.[6]
-
Consider Catalytic Methods: TEMPO-catalyzed oxidations using a stoichiometric oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are highly selective for primary alcohols and operate under conditions that minimize over-oxidation.[7] The reaction is often buffered (e.g., with NaHCO₃) to maintain a pH that disfavors hydrate formation and subsequent oxidation.[7]
-
Table 1: Comparison of Common Oxidants for this compound
| Oxidant | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| MnO₂ | 5-15 eq., CH₂Cl₂, RT, 12-48h | Highly selective for allylic alcohols, mild. | Activity varies; requires large excess; can be slow. Use freshly activated MnO₂. |
| PCC | 1.5-2 eq., CH₂Cl₂, RT, 2-4h | Reliable, stops at aldehyde. | Chromium waste is toxic; can be acidic, causing side reactions. Buffer with pyridine or Celite. |
| DMP | 1.1-1.5 eq., CH₂Cl₂, RT, 1-3h | Fast, high-yielding, neutral pH. | Reagent is expensive and shock-sensitive. |
| TEMPO (catalytic) | 0.01-0.1 eq. TEMPO, 1.1 eq. NaOCl, CH₂Cl₂/H₂O, 0°C to RT | Green, catalytic, highly selective.[3] | Requires careful pH control (pH 8.5-9.5); bleach concentration can vary.[7] |
Protocol: TEMPO-Catalyzed Oxidation of this compound
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.5 M).
-
Add an aqueous solution of sodium bicarbonate (0.5 M, saturated) and potassium bromide (0.1 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add TEMPO (0.02 eq.).
-
Slowly add a commercial bleach solution (e.g., 10-15% NaOCl, 1.2 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will turn yellow/orange.
-
Monitor the reaction by TLC. Upon completion, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
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// Connections start -> check_sm; check_sm -> purify_sm [label="No"]; check_sm -> incomplete [label="Yes"]; incomplete -> increase_eq [label="Yes"]; incomplete -> byproducts [label="No"]; byproducts -> over_ox [label="Yes"]; over_ox -> use_anhydrous [label="Yes"]; over_ox -> other_byprod [label="No"]; } } Caption: Troubleshooting workflow for oxidation reactions.
B. Esterification & Etherification
Reactions at the hydroxyl group, such as forming esters or ethers, are fundamental but can be complicated by the allylic nature of the substrate.
FAQ 4: My Fischer esterification with a carboxylic acid and acid catalyst is giving a poor yield. How can I drive the reaction to completion?
Answer: The Fischer esterification is an equilibrium-controlled process.[8] To achieve a high yield, the equilibrium must be shifted towards the product side.
-
Causality - Le Châtelier's Principle: The reaction produces one molecule of ester and one molecule of water from one molecule of alcohol and one of carboxylic acid. According to Le Châtelier's principle, you can shift the equilibrium by either using a large excess of one reactant (usually the alcohol) or by removing a product (usually water) as it is formed.[8]
-
Troubleshooting Strategies:
-
Use Excess Alcohol: If your carboxylic acid is valuable, use this compound as the limiting reagent and a large excess of the carboxylic acid. More commonly, the alcohol is used in excess, often as the solvent.
-
Remove Water: The most effective method is the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane. As the reaction refluxes, the water-solvent azeotrope distills into the trap, water separates, and the solvent returns to the flask, effectively driving the reaction to completion.
-
FAQ 5: I'm trying to synthesize a cyclopent-2-enyl ether via a Williamson synthesis (alkoxide + alkyl halide), but I'm getting elimination products and low yield. What is the cause?
Answer: This is a classic case of competing Sₙ2 (etherification) and E2 (elimination) pathways. The cyclopent-2-enyl system is prone to elimination.
-
Causality - Sₙ2 vs. E2: The Williamson ether synthesis works best with primary alkyl halides and unhindered alkoxides. If your alkyl halide is secondary or tertiary, or if you are using a bulky, strong base to form the alkoxide (like potassium tert-butoxide), the E2 elimination pathway will dominate. The base will abstract a proton from the alkyl halide, leading to an alkene byproduct instead of nucleophilically attacking the carbon.
-
Optimization Strategies:
-
Choice of Base: Use a strong but non-bulky base like sodium hydride (NaH) to deprotonate the this compound. This forms the sodium alkoxide in situ with minimal steric hindrance.
-
Choice of Electrophile: Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) if possible. Avoid secondary and tertiary halides.
-
Solvent and Temperature: Use a polar aprotic solvent like THF or DMF to favor the Sₙ2 reaction. Keep the temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures favor elimination.
-
// Reactants reactants [label="Cyclopent-2-enyl-O⁻Na⁺\n+\nR-CH₂-CH₂-Br", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathways sn2_path [label="Sₙ2 Pathway\n(Favored by:\nPrimary Halide, Low Temp)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; e2_path [label="E2 Pathway\n(Favored by:\nSteric Hindrance, High Temp)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Products ether [label="Desired Ether Product:\nCyclopent-2-enyl-O-CH₂-CH₂-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkene [label="Elimination Byproduct:\nR-CH=CH₂", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections reactants -> sn2_path [color="#34A853"]; reactants -> e2_path [color="#EA4335"]; sn2_path -> ether [color="#34A853"]; e2_path -> alkene [color="#EA4335"]; } } Caption: Competing Sₙ2 and E2 pathways in ether synthesis.
References
-
International Journal of Chemico-Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. [Link]
-
Organic Syntheses. Allyl Alcohol Preparation. [Link]
-
Pearson. Reactions at the Allylic Position. [Link]
-
Chemistry Stack Exchange. Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate?[Link]
-
PubChem, National Institutes of Health. (Cyclopent-2-en-1-yl)methanol Compound Summary. [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
ResearchGate. Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites. [Link]
-
PubChem, National Institutes of Health. ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol Compound Summary. [Link]
-
RSC Publishing. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol. [Link]
-
SpectraBase. [(1S)-1-cyclopent-2-enyl]methanol Spectra. [Link]
-
ArXiv. The roles of CO and CO2 in high pressure methanol synthesis over Cu-based catalysts. [Link]
-
Master Organic Chemistry. Transesterification. [Link]
-
National Institutes of Health. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. [Link]
-
YouTube. Fischer Esterification Reaction Mechanism. [Link]
- Google Patents.
-
YouTube. Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols. [Link]
-
MDPI. A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. [Link]
-
Pearson. Reactions at the Allylic Position Practice Problems. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
-
ResearchGate. Reactions involved in methanol synthesis. [Link]
-
ResearchGate. Reaction formulas for methanol synthesis. [Link]
Sources
- 1. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2 | AChemBlock [achemblock.com]
- 2. This compound - CAS:13668-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Cyclopent-2-enyl-methanol
Welcome to the dedicated technical support guide for Cyclopent-2-enyl-methanol (CAS: 13668-59-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this valuable reagent throughout its storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) are based on the chemical principles of allylic alcohols and cyclopentene derivatives, providing you with the expertise to anticipate and address challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the use and storage of this compound.
Issue 1: My sample of this compound has developed a yellow tint. What does this signify and is it still usable?
Possible Cause: A yellow discoloration is often indicative of oxidation or polymerization. The allylic alcohol functionality in this compound makes it susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of aldehydes, ketones, or other conjugated systems that absorb light in the visible spectrum, appearing yellow. Polymerization, though less likely to cause a distinct yellow color on its own, can be initiated by impurities formed during oxidation.
Recommended Actions:
-
Assess the Extent of Degradation:
-
Acquire a fresh analytical spectrum (e.g., ¹H NMR, GC-MS) of the discolored sample.
-
Compare this spectrum to the certificate of analysis of a fresh, pure sample.
-
Look for the appearance of new signals, particularly in the aldehyde region of an NMR spectrum (around 9-10 ppm) or new peaks in a GC chromatogram.
-
-
Determine Usability:
-
If the discoloration is faint and analytical data shows minimal impurities (e.g., >95% purity remaining), the material may still be suitable for non-critical applications. However, for sensitive reactions, using a purer, fresh sample is strongly advised.
-
If significant degradation is observed, it is recommended to discard the sample according to your institution's safety protocols.
-
Issue 2: I'm observing a significant decrease in the expected yield of my reaction involving this compound.
Possible Cause: Assuming other reaction parameters are optimized, a lower-than-expected yield can be a direct consequence of using a degraded starting material. The molarity of your this compound solution may be lower than calculated due to polymerization or evaporation if not stored in a tightly sealed container.
Recommended Actions:
-
Verify Purity: As with a color change, re-analyze the purity of your this compound stock.
-
Use a Fresh Sample: If possible, repeat the reaction with a freshly opened bottle of the reagent.
-
Proper Handling: When dispensing the reagent, do so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Issue 3: I've noticed a viscous or syrupy consistency in my sample of this compound.
Possible Cause: An increase in viscosity is a strong indicator of polymerization.[1] The double bond in the cyclopentene ring, along with the allylic alcohol group, can participate in radical or acid-catalyzed polymerization, especially upon prolonged storage or exposure to heat, light, or acidic impurities.
Recommended Actions:
-
Discontinue Use: A polymerized sample should not be used in reactions as the active monomer concentration is significantly reduced, and the polymer itself can interfere with the reaction and purification process.
-
Review Storage Conditions: This is a critical sign that your storage conditions are not optimal. Refer to the FAQ section for best practices in storing this compound.
-
Safe Disposal: Dispose of the polymerized material in accordance with hazardous waste guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[2] or refrigerated (2-8 °C) for enhanced stability. | Lower temperatures slow down the rate of potential decomposition and polymerization reactions. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation of the allylic alcohol. |
| Light | In an amber or opaque vial. | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container. | Prevents evaporation and exposure to air and moisture. |
Q2: How should I handle this compound during experimental use?
Due to its potential for irritation and its combustible nature, proper handling is crucial.[3]
-
Ventilation: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (butyl rubber is recommended for allylic alcohols), and a lab coat.
-
Inert Atmosphere: For reactions sensitive to oxidation, it is best to handle the liquid under an inert gas.
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways are likely oxidation and polymerization, which are common for allylic alcohols.
Caption: Potential degradation pathways for this compound.
Q4: Are there any incompatible materials I should avoid when working with this compound?
Yes, based on the reactivity of similar allylic alcohols, you should avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4]
-
Acids: Can catalyze polymerization and other decomposition reactions.[4]
-
Alkali Metals: Can react exothermically with the hydroxyl group.[4]
References
- Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol.
- Chemwin. Specification for storage and transportation of allyl alcohol.
- Benchchem. [1-(Prop-2-en-1-yl)cyclopentyl]methanol.
- Sciencemadness Wiki. Allyl alcohol.
- Sunway Pharm Ltd. This compound - CAS:13668-59-2.
- Sigma-Aldrich. (cyclopent-2-en-1-yl)methanol | 13668-59-2.
- AChemBlock. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2.
- Sigma-Aldrich. SAFETY DATA SHEET.
- PubChem. Allyl Alcohol | C3H6O | CID 7858.
- PubChem. (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543.
Sources
- 1. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:13668-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
Technical Support Center: Scale-Up of Cyclopent-2-enyl-methanol Production
Introduction: Cyclopent-2-enyl-methanol is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and specialty chemicals. While its synthesis is well-documented on a laboratory scale, transitioning to pilot or industrial production introduces significant challenges related to reagent handling, reaction control, and product purity. This guide provides practical, in-depth solutions to common issues encountered during the scale-up process, structured to assist researchers, chemists, and process engineers in navigating these complexities with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to planning a successful scale-up campaign.
Q1: What are the primary synthesis routes for this compound, and which is most suitable for scale-up?
There are two primary, scalable routes to this compound, each with distinct advantages and challenges:
-
The Diels-Alder / Reduction Pathway: This is often the most common and robust method. It involves the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene with an acrylate ester, followed by the reduction of the resulting ester to the target alcohol.[1]
-
The Grignard Pathway: This route involves the formation of a cyclopentadienyl Grignard reagent, which then reacts with a suitable electrophile like formaldehyde or an epoxide. While direct, this pathway can be complicated by the challenges of Grignard reagent formation and stability.[2]
The choice depends heavily on available equipment, safety infrastructure, and cost of raw materials. The Reduction Pathway is generally more predictable for scale-up, though it involves more steps.
| Parameter | Diels-Alder / Reduction Pathway | Grignard Pathway |
| Key Starting Materials | Dicyclopentadiene, Acrylate Ester, LiAlH₄ or similar reductant | Dicyclopentadiene, Magnesium, Alkyl Halide, Formaldehyde |
| Number of Steps | 2-3 (Cracking, Cycloaddition, Reduction) | 2 (Grignard formation, Electrophilic addition) |
| Scale-Up Pros | Well-understood reactions, predictable stereochemistry.[3] | Fewer steps, potentially higher atom economy. |
| Scale-Up Cons | Use of highly reactive/pyrophoric LiAlH₄, thermal cracking of dicyclopentadiene required. | Grignard initiation can be difficult to control at scale, risk of Wurtz coupling side reactions.[4][5] |
Q2: What are the most critical safety considerations when handling bulk cyclopentadiene?
Cyclopentadiene is a hazardous material requiring strict handling protocols, especially at scale.[6][7] Key considerations include:
-
Flammability: It has a low flash point (approx. 25°C) and is highly flammable. All equipment must be explosion-proof, grounded, and bonded to prevent static discharge.[8][9] Use only non-sparking tools.[10]
-
Dimerization: The monomer readily dimerizes to dicyclopentadiene in an exothermic reaction. Freshly cracked cyclopentadiene must be kept cold (typically below -20°C) and used promptly to prevent runaway dimerization.
-
Ventilation: It is volatile, and vapors can form an explosive mixture with air. All operations should be conducted in a well-ventilated area or within a closed system.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[7]
Q3: How does the dimerization of cyclopentadiene impact scale-up, and how can it be managed?
The reversible Diels-Alder self-condensation of cyclopentadiene (CPD) to dicyclopentadiene (DCPD) is a central challenge.[11] At room temperature, the equilibrium heavily favors the dimer. To use it as a reactant, the dimer must be "cracked" back to the monomer via a retro-Diels-Alder reaction.
-
Impact: Using uncracked or partially cracked DCPD results in significantly lower yields, as the dimer is often unreactive under the desired conditions. The cracking process adds a complex, energy-intensive step to the workflow.
-
Management:
-
Cracking Setup: On a large scale, this is typically done by adding DCPD dropwise to a hot ( >170°C) inert liquid (e.g., mineral oil) and distilling the lower-boiling point CPD monomer as it forms.
-
Temperature Control: The receiving flask for the freshly cracked CPD must be chilled aggressively (e.g., in a dry ice/acetone bath) to prevent immediate re-dimerization.
-
"In-Situ" Cracking: For some reactions, it is possible to mix the dienophile with DCPD and heat the entire mixture to a temperature where the dimer cracks in the presence of the dienophile, trapping the monomer as it forms.[11] This simplifies handling but requires careful optimization to avoid side reactions.
-
Q4: How should the purified this compound be stored to ensure long-term stability?
The final product contains an alkene and an alcohol, making it susceptible to oxidation and polymerization over time. For long-term stability:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.
-
Temperature: Keep refrigerated (2-8°C) to slow down potential degradation pathways.
-
Container: Use amber glass bottles or opaque containers to protect from light, which can catalyze degradation.
-
Inhibitors: For very long-term storage or bulk shipping, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene).
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems that may arise during a scale-up campaign.
Category: Synthesis via Reduction Pathway
Q: My large-scale LiAlH₄ reduction of the cyclopentene ester is sluggish and gives poor yields. What are the likely causes?
A: This is a common scale-up issue related to the highly reactive nature of Lithium aluminum hydride (LiAlH₄).
-
Moisture Contamination: LiAlH₄ reacts violently and is consumed by water. Ensure all solvents are rigorously anhydrous and the reactor was dried (e.g., purged with hot nitrogen) before use. On a large scale, even atmospheric moisture during reagent transfer can be a significant problem.
-
Reagent Quality: The quality of solid LiAlH₄ can degrade upon storage. Use a fresh, unopened container or titrate a sample to determine its active hydride content before the reaction.
-
Insufficient Mixing: In large reactors, poor agitation can lead to localized "hot spots" where the reaction proceeds rapidly and localized "cold spots" where it is sluggish. Ensure the agitator is appropriately sized and shaped for the reactor volume to maintain a homogeneous slurry.
-
Reverse Addition: For large-scale reactions, adding the ester solution slowly to the LiAlH₄ slurry (reverse addition) often provides better control and more consistent results than adding the solid LiAlH₄ to the ester solution.
Q: The workup for my multi-kilogram LiAlH₄ reaction seems hazardous. What is a safe and scalable procedure?
A: Quenching large amounts of excess LiAlH₄ is one of the most dangerous operations in process chemistry. A slow, controlled, and well-cooled procedure is critical. The Fieser workup method is a widely accepted and safe protocol.
Protocol: Scaled-Up Fieser Workup
Assumptions: Reaction was run in THF with 'X' grams of LiAlH₄.
-
Cooling: Cool the reaction vessel to 0°C using an external cooling bath. Ensure the reactor's cooling system is robust and can handle a significant exotherm.
-
Step 1 (Water Addition): Slowly and cautiously add 'X' mL of water dropwise. The addition rate should be controlled to keep the internal temperature below 20°C. Vigorous hydrogen gas evolution will occur. Ensure adequate venting.
-
Step 2 (Base Addition): Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution . The mixture will begin to thicken as aluminum salts precipitate.
-
Step 3 (Final Water Addition): Slowly add '3X' mL of water . The slurry should become a granular, white, filterable solid.
-
Stirring: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the granulation is complete.
-
Filtration: Filter the mixture to remove the aluminum salts. Wash the filter cake thoroughly with the reaction solvent (e.g., THF or Ethyl Acetate) to recover all the product.
Caption: Workflow for a safe, large-scale LiAlH₄ quench.
Category: Synthesis via Grignard Pathway
Q: My Grignard reaction to form the cyclopentadienyl magnesium halide fails to initiate at scale. What troubleshooting steps should I take?
A: Failure to initiate is the most common Grignard problem, often exacerbated at scale where surface area-to-volume ratios change.[12]
-
Rigorously Anhydrous Conditions: This is the primary suspect. Solvents must be verified as anhydrous (<50 ppm water). Glassware or reactors must be oven-dried or flame-dried under vacuum.[2]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed.
-
Crushing: In the reactor, under an inert atmosphere, stir the magnesium turnings without solvent for 30-60 minutes. The mechanical action can break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (the brown color should disappear upon initiation) or a few drops of 1,2-dibromoethane. The latter reacts to form ethylene gas and MgBr₂, visibly activating the surface.[2]
-
-
Initiator Addition: Do not add all of your halide at once. Add about 5-10% of the total halide to the activated magnesium in a concentrated solution. A gentle exotherm and bubbling should be observed. If not, apply gentle heat (e.g., 40-50°C) to one spot with a heat gun. Once initiated, the reaction is self-sustaining.
-
Slow Addition: Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not run away.[4]
Caption: Decision tree for troubleshooting Grignard initiation.
Q: I'm observing a significant amount of a non-polar, high-boiling byproduct in my Grignard reaction. How can I suppress this?
A: This is likely a Wurtz coupling product, formed from the reaction of the already-formed Grignard reagent with the incoming alkyl halide starting material.[5]
-
Maintain Dilution: Ensure the reaction is not overly concentrated. Add the alkyl halide as a solution in the reaction solvent.
-
Slow Addition Rate: Adding the halide too quickly creates a high local concentration, favoring the Wurtz side reaction. A slow, steady addition is crucial.
-
Temperature Control: Keep the reaction at a gentle reflux. Excessively high temperatures can increase the rate of side reactions.
-
Consider Flow Chemistry: For large-scale production, continuous flow reactors offer significant advantages for Grignard chemistry. They provide excellent heat transfer, control over residence time, and maintain low concentrations of the halide in the presence of the Grignard reagent, dramatically suppressing Wurtz coupling.[4][5]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Cyclopentadiene. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Retrieved from [Link]
- Pavia, D. L., et al. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride.
-
Hudon, J., et al. (2014). Click Chemistry with Cyclopentadiene. PMC - NIH. Retrieved from [Link]
-
Van der Vlugt, J. I., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Retrieved from [Link]
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. Retrieved from [Link]
-
Gutmann, B., et al. (2015). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Cyclopent-2-en-1-yl)methanol. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. unwisdom.org [unwisdom.org]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. sciforum.net [sciforum.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Analysis of Impurities in Cyclopent-2-enyl-methanol Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and troubleshoot impurities in Cyclopent-2-enyl-methanol samples. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the quality and integrity of your analytical results.
Introduction to Impurity Profiling of this compound
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling is, therefore, a crucial aspect of quality control in drug development and manufacturing.
This guide will delve into the common impurities associated with this compound, robust analytical methodologies for their detection, and practical troubleshooting advice to overcome common challenges encountered during analysis.
Potential Sources and Types of Impurities
Impurities in this compound can originate from various stages, including the synthesis of starting materials, the manufacturing process of the final product, and degradation upon storage. A thorough understanding of these sources is the first step in developing a comprehensive analytical strategy.
1. Synthesis-Related Impurities:
A common synthetic route to this compound involves the reduction of cyclopent-2-enone. The primary starting material for cyclopentenone is often cyclopentadiene.
-
From Cyclopentadiene: Cyclopentadiene is a highly reactive diene that readily dimerizes to form dicyclopentadiene at room temperature.[3] Therefore, residual cyclopentadiene and its dimer are potential impurities. Commercial cyclopentadiene may also contain other C5 hydrocarbon impurities.
-
From Cyclopent-2-enone Reduction: The selective reduction of the carbonyl group in cyclopent-2-enone to an alcohol can sometimes be challenging.
-
Over-reduction: Non-selective reduction can lead to the saturation of the double bond, resulting in cyclopentanol .
-
Incomplete Reaction: Unreacted cyclopent-2-enone can remain as an impurity.
-
Side Reactions: Depending on the reducing agent and reaction conditions, other byproducts may form. For instance, if the reduction is not complete, the intermediate ketone, cyclopentanone , may be present.
-
2. Degradation-Related Impurities:
This compound, being an allylic alcohol, is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][2][4]
-
Oxidation: The allylic alcohol moiety can be oxidized back to the corresponding α,β-unsaturated ketone, cyclopent-2-enone . Further oxidation can lead to other degradation products.
-
Polymerization: The presence of reactive double bonds can lead to oligomerization or polymerization, especially under thermal stress or in the presence of catalysts.
The following diagram illustrates the potential impurity landscape for this compound:
Caption: Potential sources of impurities in this compound synthesis and degradation.
Analytical Methodologies: A Multi-pronged Approach
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities in this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities.
Typical Application:
-
Detection and quantification of residual starting materials like cyclopentadiene and its dimer, dicyclopentadiene .
-
Analysis of low molecular weight byproducts from the synthesis.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or methanol).
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle the high concentration of the main component.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Interpretation:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an external or internal standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique for the separation and quantification of the main component from its non-volatile impurities and degradation products.
Typical Application:
-
Purity determination of this compound.
-
Quantification of cyclopent-2-enone , cyclopentanol , and other synthesis byproducts.
-
Stability-indicating assays to monitor degradation products.
Experimental Protocol: Reverse-Phase HPLC for Purity and Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used.
-
Example Gradient: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength where both the analyte and key impurities have absorbance (e.g., 210 nm). A Photo Diode Array (PDA) detector is highly recommended for peak purity analysis.
-
Data Interpretation:
-
Calculate the purity of this compound using the area percent method.
-
Quantify specific impurities using reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of unknown impurities.
Typical Application:
-
Confirmation of the structure of the main component.
-
Identification and structural characterization of unknown impurities isolated by techniques like preparative HPLC.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample (or isolated impurity) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Acquisition:
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations to determine the structure of the compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| GC-MS: Poor Peak Shape (Tailing) for this compound | 1. Active sites in the GC inlet or column. 2. Inappropriate inlet temperature (too low). | 1. Use a deactivated inlet liner. Trim the first few centimeters of the column. 2. Increase the inlet temperature in increments of 10 °C, not exceeding the column's maximum operating temperature. |
| GC-MS: Presence of a Peak for Dicyclopentadiene | 1. Impurity in the starting material (cyclopentadiene). 2. Dimerization of residual cyclopentadiene in the sample. | 1. Analyze the starting material to confirm the source. 2. Store samples at low temperatures (-20 °C or below) and analyze promptly after preparation. |
| HPLC: Co-elution of Impurities with the Main Peak | 1. Inadequate chromatographic resolution. 2. The mobile phase gradient is not optimized. | 1. Try a different stationary phase (e.g., a phenyl-hexyl column). 2. Modify the gradient slope or the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| HPLC: Appearance of New Peaks in Older Samples | 1. Sample degradation. | 1. This indicates instability. Perform a forced degradation study to identify these new peaks.[1][2][4] Store samples under appropriate conditions (e.g., protected from light and at low temperatures). |
| General: Inconsistent Quantification Results | 1. Instability of standards or samples. 2. Issues with sample preparation (e.g., incomplete dissolution). 3. Instrument variability. | 1. Prepare fresh standards for each analysis. 2. Ensure complete dissolution of the sample; sonication may be helpful. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
The following flowchart outlines a general troubleshooting workflow:
Caption: A systematic workflow for troubleshooting analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The most common impurities are typically related to the synthetic route. If your material is synthesized from cyclopent-2-enone, you should look for residual cyclopent-2-enone , and potential over-reduction products like cyclopentanol and cyclopentanone . If cyclopentadiene was used as a starting material further back in the synthesis, you might find traces of dicyclopentadiene .
Q2: My sample shows a new peak upon storage. What could it be?
A2: The appearance of a new peak upon storage suggests degradation. For this compound, the most likely degradation pathway is oxidation, which would lead to the formation of cyclopent-2-enone . To confirm this, you can compare the retention time of the new peak with a cyclopent-2-enone standard. A forced degradation study under oxidative conditions (e.g., using a dilute solution of hydrogen peroxide) can help confirm this hypothesis.[1][4]
Q3: How can I improve the separation between this compound and its impurities in HPLC?
A3: To improve separation, you can try several approaches:
-
Modify the mobile phase gradient: A shallower gradient can increase resolution.
-
Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Adjust the pH of the mobile phase: This can be effective if any of the impurities have acidic or basic properties.
-
Try a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) can provide different selectivity.
Q4: Can I use GC-MS to analyze all potential impurities?
A4: GC-MS is excellent for volatile and semi-volatile impurities like residual solvents, cyclopentadiene, and dicyclopentadiene. However, less volatile or thermally labile impurities may not be suitable for GC-MS analysis. For these, HPLC with UV or MS detection is the preferred method.
Q5: What is the importance of a stability-indicating method?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance and the increase of degradation products over time.[1] It is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug substance.
References
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Drug Discovery and Development.
- Development and validation of a stability-indicating RP-HPLC method for the simultaneous determination of phenoxyethanol, methylparaben, propylparaben, mometasone furoate, and tazarotene in topical pharmaceutical dosage formul
- A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2011). PMC.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIV
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard. (2018). PubMed.
- Sensitive method for determination of dicyclopentadiene in gasoline by gas chromatography-mass spectrometry. (2015).
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2009).
- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia.
- HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.).
- Aliphatic Alcohols (2) (DE-613). (n.d.). Shodex HPLC Columns and Standards.
- A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH. (n.d.). Benchchem.
- GAS CHROMATOGRAPHIC DATA AND IDENTIFICATION OF ISOMERIC PRODUCTS OF CYCLOADDITION REACTIONS OF CONJUGATED C5 DIENES. (n.d.).
- process development for the production of dicyclopentadiene from pyrolysis gasoline (pygas). (2023). Middle East Technical University.
- Processes for coating surfaces with a copolymer made from sulfur and dicyclopentadiene. (n.d.). The Royal Society of Chemistry.
- (cyclopent-2-en-1-yl)methanol | 13668-59-2. (n.d.). Sigma-Aldrich.
- (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543. (n.d.). PubChem.
- [(1S)-1-cyclopent-2-enyl]methanol. (n.d.). SpectraBase.
- 13668-59-2, cyclopent-2-en-1-ylmethanol Formula. (n.d.). Echemi.
- (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2. (n.d.). AChemBlock.
- This compound. (n.d.). Fluorochem.
- 2-Cyclopentenone (Cyclopent-2-enone) | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Development of purity certified reference materials for methanol, ethanol, acetonitrile, acetone, ethyl acetate and n-hexane by freezing point depression. (n.d.). Analytical Methods (RSC Publishing).
- Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews.
- ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol. (n.d.). PubChem.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Cyclopent-2-enyl-methanol: Elucidating Structure Through Spectral Analysis
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Cyclopent-2-enyl-methanol, a molecule of interest for its potential applications in synthetic chemistry. Due to the limited availability of a publicly accessible, fully characterized ¹H NMR spectrum for this specific compound, this guide will present a detailed prediction of its spectrum based on fundamental NMR principles. This predicted spectrum will then be objectively compared with the experimentally determined spectra of structurally related alternatives, offering valuable insights into how subtle changes in molecular architecture are reflected in their respective NMR signatures.
The Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis
Proton (¹H) NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, exhibit different resonance frequencies when placed in a strong magnetic field. These frequencies are highly sensitive to the local electronic environment of each proton, providing a detailed map of the molecule's structure. Key parameters obtained from a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms and unsaturated bonds deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common guideline, where 'n' is the number of adjacent, equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
Experimental Protocol for ¹H NMR Data Acquisition
Achieving a high-quality ¹H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.
Sample Preparation and Acquisition Workflow
Caption: A generalized workflow for ¹H NMR sample preparation and data acquisition.
The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not obscuring signals from the analyte.[1] Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds.[2][3] Tetramethylsilane (TMS) is often used as an internal standard, with its proton signal defined as 0.0 ppm.[4]
Predicted ¹H NMR Spectrum of this compound
Caption: The chemical structure of this compound.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H1 | ~3.5 - 3.7 | Doublet of doublets (dd) or Multiplet (m) | J1,allylic ≈ 6-8 Hz, J1,CH2OH ≈ 6-8 Hz | Allylic proton and adjacent to the CH₂OH group, leading to complex splitting. |
| H2, H3 | ~5.6 - 5.9 | Multiplet (m) | J2,3 ≈ 5-6 Hz (cis), J2,allylic ≈ 2-3 Hz, J3,allylic ≈ 2-3 Hz | Olefinic protons, deshielded by the double bond. They will be coupled to each other and to the allylic protons. |
| H4, H4' | ~2.1 - 2.4 | Multiplet (m) | Allylic protons, deshielded compared to regular alkyl protons. | |
| H5, H5' | ~1.5 - 1.8 | Multiplet (m) | Aliphatic protons on the five-membered ring. | |
| -CH₂OH | ~3.6 - 3.8 | Doublet (d) | JCH2,1 ≈ 6-8 Hz | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. |
| -OH | ~1.5 - 3.0 (variable) | Broad singlet (br s) | The chemical shift is concentration and solvent-dependent. The signal is often broad due to chemical exchange. |
Comparative Analysis with Structurally Related Alcohols
To contextualize the predicted spectrum of this compound, we will now compare it with the experimental ¹H NMR data of three alternative compounds: Cyclopent-3-enyl-methanol (isomer), (Cyclopentyl)methanol (saturated analogue), and 3-Methyl-2-cyclopenten-1-ol (substituted analogue).
Cyclopent-3-enyl-methanol (Isomer)
Caption: The chemical structure of Cyclopent-3-enyl-methanol.
The key difference in the ¹H NMR spectrum of this isomer lies in the symmetry of the molecule and the nature of the protons adjacent to the double bond.
Table 1: Comparison of Predicted ¹H NMR Data for this compound vs. Experimental Data for Cyclopent-3-enyl-methanol
| Proton Type | This compound (Predicted) | Cyclopent-3-enyl-methanol (Experimental - SDBS) | Key Differentiating Feature |
| Olefinic | ~5.6 - 5.9 ppm (2H, m) | ~5.7 ppm (2H, s) | The olefinic protons in the 3-enyl isomer are equivalent due to symmetry, resulting in a singlet. In the 2-enyl isomer, they are non-equivalent and coupled to allylic protons, leading to a multiplet. |
| Allylic | ~2.1 - 2.4 ppm (2H, m) and ~3.5 - 3.7 ppm (1H, m) | ~2.5 ppm (4H, m) | The 3-enyl isomer has four equivalent allylic protons, while the 2-enyl isomer has two sets of non-equivalent allylic protons. |
| -CH₂OH | ~3.6 - 3.8 ppm (2H, d) | ~3.5 ppm (2H, d) | The chemical shifts are expected to be similar. |
(Cyclopentyl)methanol (Saturated Analogue)
Caption: The chemical structure of 3-Methyl-2-cyclopenten-1-ol.
This analogue introduces a methyl group on the double bond and moves the hydroxyl group directly onto the ring, significantly altering the spectrum.
Table 3: Comparison of Predicted ¹H NMR Data for this compound vs. Experimental Data for 3-Methyl-2-cyclopenten-1-ol
| Proton Type | This compound (Predicted) | 3-Methyl-2-cyclopenten-1-ol (Experimental - SDBS) | Key Differentiating Feature |
| Olefinic | ~5.6 - 5.9 ppm (2H, m) | ~5.3 ppm (1H, s) | The substituted analogue has only one olefinic proton, which appears as a singlet due to the absence of adjacent protons. |
| Methyl | Absent | ~1.7 ppm (3H, s) | A distinct singlet for the methyl group is present in the spectrum of the substituted analogue. |
| Carbinol (-CHOH) | Absent | ~4.7 ppm (1H, m) | The proton on the carbon bearing the hydroxyl group is now on the ring and is significantly deshielded. |
| -CH₂OH | ~3.6 - 3.8 ppm (2H, d) | Absent | The hydroxymethyl group is absent in this analogue. |
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and making rigorous comparisons with structurally related molecules, we can anticipate the key spectral features that would allow for its unambiguous identification. The comparative data clearly illustrates how subtle modifications in molecular structure, such as the position of a double bond, the presence of a substituent, or the degree of saturation, give rise to distinct and interpretable changes in the ¹H NMR spectrum. For researchers in the field, this guide serves as a valuable resource for understanding the structure-spectrum relationship and for the confident characterization of novel cyclopentane derivatives.
References
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Online] Available at: [Link]
-
ResearchGate. What solvent must I use for 1H NMR test?. [Online] Available at: [Link]
-
Beaudry Group, Oregon State University. Routine 1H NMR Guidelines. [Online] Available at: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Online] Available at: [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. [Online] Available at: [Link]
-
OpenOChem Learn. Interpreting. [Online] Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
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mass spectrometry analysis of Cyclopent-2-enyl-methanol
An In-Depth Guide to the Mass Spectrometry Analysis of Cyclopent-2-enyl-methanol: A Comparative Study
Executive Summary
This compound (C₆H₁₀O, MW: 98.14 g/mol ) is a valuable building block in organic synthesis and pharmaceutical research.[1] Accurate structural confirmation and identification of this compound are critical for quality control and reaction monitoring. Mass spectrometry (MS) serves as a cornerstone analytical technique for this purpose, yet the inherent structural features of this allylic alcohol present unique challenges and opportunities. Standard Electron Ionization (EI) often leads to extensive fragmentation and a weak or absent molecular ion, complicating molecular weight confirmation.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometric approaches for the analysis of this compound. We will explore the fragmentation behavior under high-energy Electron Ionization (EI-MS) and contrast it with a soft ionization technique, Chemical Ionization (CI-MS), which is essential for preserving the molecular ion. Furthermore, we will compare its fragmentation pattern to its saturated analog, Cyclopentylmethanol, to elucidate the directive influence of the carbon-carbon double bond. This guide provides field-proven insights, detailed experimental protocols, and data-driven recommendations to empower researchers in selecting the optimal analytical strategy.
Introduction: The Analytical Dichotomy of Allylic Alcohols
The mass spectrometric analysis of alcohols is often characterized by two primary fragmentation pathways: α-cleavage and dehydration.[2][3] For primary alcohols like this compound, α-cleavage next to the oxygen-bearing carbon is a common event. However, the presence of an allylic double bond introduces a highly favorable alternative pathway: cleavage of the C-C bond adjacent to the double bond, which results in a resonance-stabilized allylic carbocation.[4] This often leads to a complex fragmentation pattern under the high-energy conditions of Electron Ionization (EI), making the molecular ion peak (M⁺˙) at m/z 98 exceedingly weak or entirely absent.[5]
This presents a classic analytical problem: while the rich fragmentation pattern from EI is excellent for structural fingerprinting and library matching, the absence of a clear molecular ion undermines confident molecular weight assignment. This guide will demonstrate how a multi-faceted approach, employing both hard and soft ionization techniques, provides a complete and unambiguous characterization.
Methodology Comparison: Electron Ionization (EI) vs. Chemical Ionization (CI)
The choice of ionization technique is the most critical parameter in the MS analysis of a labile molecule like this compound. The energy imparted during ionization directly dictates the degree of fragmentation and the abundance of the molecular ion.
-
Electron Ionization (EI): This technique utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte. The resulting radical cation is highly energetic and undergoes extensive, reproducible fragmentation.
-
Rationale: EI is the gold standard for generating mass spectral libraries (e.g., NIST, Wiley) due to its highly reproducible fragmentation patterns.[6][7] It provides a detailed structural "fingerprint" of the molecule.
-
Limitation: The high energy often leads to the complete fragmentation of the molecular ion for certain classes of compounds, particularly alcohols.[5]
-
-
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia). The reagent gas is first ionized by the electron beam, and these reagent gas ions then transfer a proton to the analyte molecule in a lower-energy, gentle reaction.
-
Rationale: CI imparts significantly less energy to the analyte, minimizing fragmentation and typically producing an abundant quasi-molecular ion, such as [M+H]⁺.[8] This is invaluable for confirming the molecular weight of the compound.
-
Limitation: It provides minimal structural information from fragmentation.
-
Below is a workflow diagram illustrating a comprehensive analytical approach using both techniques.
Caption: Comprehensive GC-MS workflow for this compound analysis.
Experimental Protocols
The following protocols are designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane (DCM).
-
Create a working solution by diluting the stock solution 1:100 in DCM to a final concentration of 10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial.
GC-EI-MS Protocol for Structural Fingerprinting
-
System: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector: 250°C, Split mode (20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters (EI):
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/sec.
-
GC-CI-MS Protocol for Molecular Weight Confirmation
-
Follow the GC conditions outlined in section 3.2.
-
MS Parameters (CI):
-
Ion Source Temp: 200°C.
-
Reagent Gas: Methane, at a pressure optimized for the specific instrument.
-
Ionization Mode: Positive Chemical Ionization (PCI).
-
Mass Range: m/z 50-200.
-
Data Analysis & Interpretation
Electron Ionization (EI) Spectrum of this compound
Under EI conditions, the molecular ion at m/z 98 is expected to be very low in abundance or absent. The fragmentation is dominated by pathways that lead to stable carbocations.
-
Allylic Cleavage (m/z 67): The most characteristic fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), leading to the formation of a highly stable cyclopentenyl cation. This is often the base peak.
-
Loss of Water (m/z 80): Dehydration is a common fragmentation for alcohols, resulting in an [M-18]⁺˙ peak.[3]
-
α-Cleavage (m/z 97): Loss of a single hydrogen atom from the carbon bearing the hydroxyl group can produce a weak [M-1]⁺ peak.[9]
-
Ring Opening and Rearrangement: Further fragmentation of the cyclopentenyl ring can lead to smaller fragments, such as the loss of ethylene (28 Da) from the m/z 67 ion, yielding a fragment at m/z 39 .
Caption: Proposed EI fragmentation pathway for this compound.
Table 1: Key EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Comments |
|---|---|---|---|
| 98 | [C₆H₁₀O]⁺˙ | C₆H₁₀O | Molecular Ion (very weak or absent) |
| 80 | [M - H₂O]⁺˙ | C₆H₈ | Loss of water (Dehydration) |
| 67 | [M - CH₂OH]⁺ | C₅H₇ | Base Peak , from allylic cleavage |
| 39 | [C₃H₃]⁺ | C₃H₃ | Further fragmentation of the ring |
Chemical Ionization (CI) Spectrum
In stark contrast to the EI spectrum, the CI spectrum is much simpler. The primary ion observed will be the protonated molecule, or quasi-molecular ion, [M+H]⁺ at m/z 99 . This provides clear and unambiguous confirmation of the compound's molecular weight of 98.14 Da. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ at m/z 127 when using methane, may also be observed at lower abundances.
Comparative Analysis: The Role of the Double Bond
To highlight the directive effect of the allylic double bond, we compare the EI fragmentation of this compound with its saturated analog, Cyclopentylmethanol (C₆H₁₂O, MW: 100.16 g/mol ).
In Cyclopentylmethanol, the allylic cleavage pathway is absent. Fragmentation is instead dominated by other processes:
-
Loss of Water (m/z 82): Dehydration remains a favorable pathway, leading to an [M-18]⁺˙ peak.
-
Ring Cleavage (m/z 69): Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) is less favorable than in the allylic case but still occurs.
-
Loss of Cyclopentyl Radical (m/z 31): α-cleavage leading to the loss of the cyclopentyl ring (•C₅H₉, 69 Da) produces a resonance-stabilized [CH₂OH]⁺ ion at m/z 31 , which is characteristic of primary alcohols.[9]
Caption: Comparison of dominant fragmentation logic for unsaturated vs. saturated analogs.
Table 2: Comparison of Major EI Fragments
| Analyte | Dominant Fragmentation | Key Fragment (m/z) | Structural Influence |
|---|---|---|---|
| This compound | Allylic Cleavage | 67 ([C₅H₇]⁺) | The double bond stabilizes the resulting cation, making this the most favorable pathway. |
| Cyclopentylmethanol | α-Cleavage | 31 ([CH₂OH]⁺) | In the absence of the double bond, cleavage to form the stable oxonium ion becomes more prominent. |
This comparison definitively shows that the presence of the double bond in the allylic position is the primary director of fragmentation under EI conditions.
Conclusion and Recommendations
The comprehensive mass spectrometric analysis of this compound requires a dual-technique approach for unambiguous characterization.
-
For Structural Elucidation and Library Matching: GC-EI-MS is the method of choice. The reproducible fragmentation pattern, dominated by the allylic cleavage product at m/z 67 , provides a confident structural fingerprint.
-
For Molecular Weight Confirmation: GC-CI-MS is essential. It reliably produces a strong quasi-molecular ion [M+H]⁺ at m/z 99 , overcoming the primary limitation of the EI method.
By understanding the underlying fragmentation mechanisms and comparing the analyte to structurally similar compounds, researchers can interpret mass spectra with greater confidence. Employing this combined EI and CI strategy constitutes a self-validating system, ensuring both the correct molecular weight and structural integrity are confirmed, which is paramount for professionals in research and drug development.
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A Comparative Analysis for Structural Elucidation
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclopent-2-enyl-methanol
Introduction: The Vibrational Language of Cyclic Alcohols
Infrared (IR) spectroscopy serves as a powerful and accessible analytical tool for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of functional groups within a molecule, effectively translating its structural composition into a unique spectral fingerprint. This guide provides a detailed analysis of the IR spectrum of this compound, a bifunctional molecule containing both a hydroxyl group and a carbon-carbon double bond within a five-membered ring system.
For professionals in chemical research and drug development, the ability to distinguish subtle structural variations is paramount. Therefore, this guide will not only dissect the spectrum of our target molecule but also provide a comparative analysis against structurally similar compounds:
-
Cyclopentanemethanol: The saturated analog, to highlight the spectral contributions of the double bond.
-
Cyclopentanol: To demonstrate the influence of the methylene spacer between the ring and the hydroxyl group.
-
Cyclohex-2-enyl-methanol: A six-membered ring analog, to explore the effect of ring size on the vibrational modes.
Through this comparative approach, we will explain the causality behind experimental observations, providing a robust framework for the confident identification and characterization of these and similar cyclic alcohols.
Analysis of this compound: A Spectral Deep Dive
The structure of this compound (C₆H₁₀O) incorporates several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum.[1][2] The vapor phase IR spectrum of [(1S)-1-cyclopent-2-enyl]methanol provides the basis for our analysis.[1]
The key diagnostic regions in its IR spectrum are:
-
O-H Stretching Region (~3600-3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of the hydroxyl (-OH) group's stretching vibration. The broadening is a result of intermolecular hydrogen bonding, a common feature in condensed-phase or concentrated gas-phase spectra of alcohols.
-
C-H Stretching Region (~3100-2800 cm⁻¹): This region is particularly informative. We anticipate two distinct types of C-H stretches:
-
sp² C-H Stretch (~3100-3000 cm⁻¹): A sharp, medium-intensity band appearing just above 3000 cm⁻¹ is indicative of the C-H bonds on the double bond (=C-H). This is a key marker for unsaturation.
-
sp³ C-H Stretch (~3000-2850 cm⁻¹): Strong, multiple absorptions appearing just below 3000 cm⁻¹ arise from the stretching vibrations of C-H bonds on the saturated carbons of the cyclopentene ring and the methanol group.
-
-
C=C Stretching Region (~1650 cm⁻¹): A weak to medium absorption band around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond within the cyclopentene ring. Its intensity can be variable in cyclic systems.
-
C-O Stretching Region (~1050 cm⁻¹): A strong absorption band is expected in the fingerprint region, typically around 1050-1030 cm⁻¹, corresponding to the stretching vibration of the C-O single bond of the primary alcohol.
Comparative Spectral Analysis: Distinguishing Structural Nuances
The true power of IR spectroscopy is often realized through comparison. By analyzing the spectra of structurally related molecules, we can assign spectral features with greater confidence and understand how subtle changes in molecular architecture influence the vibrational landscape.
This compound vs. Cyclopentanemethanol (Saturated Analog)
Cyclopentanemethanol (C₆H₁₂O) is the fully saturated counterpart to our target molecule.[3][4][5] Comparing their spectra reveals the distinct contributions of the double bond:
-
Absence of sp² C-H and C=C Stretches: The most striking difference is the complete absence of the =C-H stretch (>3000 cm⁻¹) and the C=C stretch (~1650 cm⁻¹) in the spectrum of cyclopentanemethanol.[3] Its C-H stretching region will be confined to strong absorptions exclusively below 3000 cm⁻¹.[5][6]
-
Dominance of sp³ C-H Vibrations: The spectrum of cyclopentanemethanol is dominated by the characteristic absorptions of a primary alcohol and a saturated cycloalkane ring.[3][6]
This comparison provides a definitive method for confirming the presence or absence of the endocyclic double bond.
This compound vs. Cyclopentanol (Positional Isomer)
Cyclopentanol (C₅H₁₀O) has its hydroxyl group directly attached to the ring.[7][8] While it lacks the double bond of our primary molecule, comparing it to Cyclopentanemethanol highlights the effect of the -CH₂- spacer.
-
C-O Stretch Position: In cyclopentanol, a secondary alcohol, the C-O stretch typically appears around 1100 cm⁻¹. In contrast, this compound and Cyclopentanemethanol, both primary alcohols, show this strong band closer to 1050-1030 cm⁻¹. This shift is a reliable indicator of the alcohol's substitution pattern.
This compound vs. Cyclohex-2-enyl-methanol (Ring Size Analog)
Cyclohex-2-enyl-methanol (C₇H₁₂O) offers insight into how ring strain and size affect vibrational frequencies.[9][10][11]
-
Subtle Shifts in C=C and =C-H Frequencies: While the fundamental absorptions will be similar, ring strain can influence bond strengths and vibrational energies. The C=C stretching frequency in cyclohexene is typically found around 1650 cm⁻¹.[12] We would expect the C=C stretch in both cyclopentene and cyclohexene derivatives to be in a similar range, but minor shifts can occur due to differences in ring puckering and strain, which subtly alter the vibrational coupling within the molecule.
Quantitative Data Summary
The table below summarizes the expected key absorption bands for this compound and its comparative alternatives. This serves as a quick reference guide for spectral interpretation.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Cyclopentanemethanol (cm⁻¹) | Cyclopentanol (cm⁻¹) | Cyclohex-2-enyl-methanol (cm⁻¹) |
| Hydroxyl Group | O-H Stretch (H-bonded) | ~3400-3200 (Broad, Strong) | ~3400-3200 (Broad, Strong) | ~3400-3200 (Broad, Strong) | ~3400-3200 (Broad, Strong) |
| Alkene C-H | =C-H Stretch | ~3040 (Medium) | Absent | Absent | ~3030 (Medium) |
| Alkane C-H | -C-H Stretch | ~2960-2850 (Strong) | ~2950-2850 (Strong) | ~2960-2860 (Strong) | ~2940-2840 (Strong) |
| Alkene C=C | C=C Stretch | ~1650 (Weak-Medium) | Absent | Absent | ~1650 (Weak-Medium) |
| Alcohol C-O | C-O Stretch | ~1040 (Strong) | ~1035 (Strong) | ~1100 (Strong) | ~1030 (Strong) |
Note: The exact peak positions and intensities can vary slightly based on the sampling method (e.g., liquid film, ATR, gas phase) and intermolecular interactions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the standard procedure for analyzing a liquid sample like this compound using a modern FT-IR spectrometer, either with transmission cells or an Attenuated Total Reflectance (ATR) accessory.[13][14][15]
Method 1: Transmission using Salt Plates (Neat Liquid Film)
-
Instrument Preparation: Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Background Spectrum: Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Sample Preparation: Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to create a thin, uniform liquid film, ensuring no air bubbles are trapped.[16]
-
Sample Loading: Place the assembled salt plates into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous methylene chloride or acetone), followed by gentle drying to prevent damage to the salt plates.
Method 2: Attenuated Total Reflectance (ATR)
ATR has become a preferred method due to its minimal sample preparation.[15]
-
Instrument Preparation: Secure the ATR accessory in the spectrometer's sample compartment.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial for correcting the absorbance of the crystal material.[17]
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal (e.g., diamond or ZnSe), ensuring it completely covers the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. The IR beam interacts with the sample at the crystal surface, generating the spectrum.[13]
-
Cleaning: After the measurement, simply wipe the liquid sample from the crystal surface with a soft tissue soaked in a suitable solvent like isopropanol or ethanol.
Logical Workflow for Spectral Analysis
The process of moving from a chemical sample to structural confirmation follows a logical and systematic path. The diagram below illustrates this workflow.
Caption: Workflow for FTIR Spectral Analysis of a Liquid Sample.
Conclusion
The IR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The presence of a broad O-H stretch, distinct sp² and sp³ C-H stretches, a C=C double bond absorption, and a strong primary alcohol C-O stretch allows for its unambiguous identification. By employing a comparative methodology against its saturated, positional, and ring-expanded analogs, we not only strengthen this identification but also gain a deeper understanding of how specific structural features manifest as unique spectral data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply IR spectroscopy in their own work.
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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A Comparative Guide to the Characterization of Cyclopent-2-enyl-methanol Derivatives
This guide provides an in-depth comparison of analytical methodologies for the characterization of Cyclopent-2-enyl-methanol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and purity assessment. We will explore spectroscopic and chromatographic techniques, using Cyclopentanemethanol as a saturated analog to provide a clear comparative framework.
Introduction: The Significance of Unsaturated Chiral Alcohols
This compound is an unsaturated alcohol featuring a five-membered ring, a double bond, and a primary alcohol functional group. Its structure contains a chiral center, making the separation and analysis of its enantiomers a critical concern, particularly in pharmaceutical development where the biological activity of enantiomers can differ significantly.[1] Derivatives of this scaffold are prevalent in organic synthesis and serve as key intermediates for complex molecules.
Unsaturated alcohols, in general, possess unique chemical properties due to the interplay between the hydroxyl group and the carbon-carbon double bond.[2][3] This guide will systematically dissect the analytical signatures arising from these structural features. For comparative purposes, we will contrast the data with Cyclopentanemethanol, the saturated counterpart, to isolate and understand the influence of the C=C bond on spectroscopic and chromatographic behavior.
Part 1: Spectroscopic Elucidation
Spectroscopic techniques are foundational for determining the molecular structure of a compound. For this compound derivatives, a combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR Insights: The proton NMR spectrum of this compound provides distinct signals that are highly informative.
-
Vinylic Protons: The protons directly attached to the double bond (=C-H) are expected to appear in the downfield region (typically δ 5.5-6.0 ppm) due to the deshielding effect of the π-electron system. Their coupling patterns reveal their relative positions.
-
Allylic Protons: Protons on the carbon adjacent to the double bond (C-C=C) resonate in a characteristic range (δ ~2.0-2.5 ppm).
-
Carbinol Protons: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) typically appear around δ 3.5-4.0 ppm.
-
Hydroxyl Proton: The -OH proton signal is variable (typically δ 1.5-4.0 ppm), often broad, and its position is dependent on concentration and solvent.
¹³C NMR Insights: The carbon spectrum corroborates the proton data.
-
Vinylic Carbons: The sp² hybridized carbons of the double bond are found significantly downfield (δ 120-140 ppm).
-
Carbinol Carbon: The carbon attached to the oxygen (-CH₂-OH) is observed in the δ 60-70 ppm range.
-
Aliphatic Carbons: The remaining sp³ carbons of the ring appear in the upfield region (δ 20-40 ppm).
The workflow for a typical NMR analysis is outlined below.
Sources
comparative study of different synthetic routes to Cyclopent-2-enyl-methanol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Cyclopent-2-enyl-methanol, a versatile five-membered ring structure, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including carbocyclic nucleoside analogues with antiviral and anticancer properties. The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic methodologies.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on both traditional chemical synthesis and modern chemoenzymatic strategies. By presenting detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific needs, considering factors such as yield, stereoselectivity, scalability, and overall efficiency.
Route 1: The Classic Chemical Approach via Diels-Alder Cycloaddition and Reduction
This synthetic pathway represents a robust and well-established method for the preparation of racemic this compound. The core of this strategy lies in the powerful Diels-Alder reaction to construct the cyclopentene ring, followed by functional group manipulation to yield the target alcohol.
Mechanistic Rationale
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring.[1][2] In this synthesis, cyclopentadiene acts as the diene. While cyclopentadiene can dimerize via a Diels-Alder reaction with itself, it can be readily "cracked" back to the monomer by heating.[3] The subsequent reduction of the carbonyl group in the resulting cyclopentenone derivative to an alcohol is typically achieved using a hydride reducing agent like sodium borohydride (NaBH₄).[4][5] This reagent selectively reduces aldehydes and ketones without affecting the carbon-carbon double bond.[6]
Experimental Protocol
Step 1: Synthesis of 2-Cyclopentenone
A common precursor for this route is 2-cyclopentenone, which can be synthesized from cyclopentanediols.
-
Procedure: In a round-bottomed flask equipped for vacuum distillation, 100 g of a mixture of cyclopentenediols is placed.[7] A few boiling chips are added, and the apparatus is heated to 50–55°C under reduced pressure (10–15 mm).[7] 1–2 g of p-toluenesulfonic acid monohydrate is added, and the mixture of 2-cyclopentenone and water is carefully distilled.[7] The distillate is dissolved in methylene chloride, dried over anhydrous sodium sulfate, and purified by distillation to yield 44–49 g (53–60%) of 2-cyclopentenone.[7]
Step 2: Reduction of 2-Cyclopentenone to (±)-Cyclopent-2-enyl-methanol
-
Procedure: In a flask, 0.1 g of 2-cyclopentenone is dissolved in 1 mL of 95% ethanol and cooled in an ice bath.[8] To this solution, 20 mg of sodium borohydride is added in excess.[8] The reaction mixture is stirred for 15 minutes, after which 1 mL of water is added. The solution is then heated to boiling and diluted with hot water until saturation is reached.[8] Upon cooling, the product crystallizes and is collected by vacuum filtration. Further purification can be achieved by recrystallization.
Workflow Diagram
Caption: Chemical synthesis of (±)-Cyclopent-2-enyl-methanol.
Route 2: The Chemoenzymatic Approach via Lipase-Catalyzed Kinetic Resolution
For applications requiring enantiomerically pure this compound, a chemoenzymatic approach offers a highly efficient and selective alternative. This strategy involves the synthesis of a racemic mixture of a this compound derivative, followed by an enzymatic kinetic resolution to separate the enantiomers.
Mechanistic Rationale
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for their separation.[9] Lipases are a class of enzymes that catalyze the hydrolysis of esters and are renowned for their high enantioselectivity.[10] In this route, a racemic mixture of an ester of this compound, such as the acetate, is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester largely unreacted. This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated.
Experimental Protocol
Step 1: Synthesis of (±)-Cyclopent-2-enyl acetate
-
Procedure: (±)-Cyclopent-2-enyl-methanol is acylated using a standard procedure, for example, by reacting it with acetic anhydride in the presence of a base like pyridine.
Step 2: Lipase-Catalyzed Kinetic Resolution of (±)-Cyclopent-2-enyl acetate
-
Screening Procedure: To a small vial, add the racemic secondary alcohol acetate (e.g., 10 mg).[9] Add a buffer solution and a small amount of an immobilized lipase (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia).[4] The mixture is agitated at a controlled temperature (e.g., 30-40 °C).[9] Aliquots are taken at various time points and analyzed by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess (ee) of both the remaining ester and the alcohol product.[9]
-
Preparative Scale Resolution: Based on the screening results, the reaction is scaled up. For example, a racemic alcohol is treated with an acyl donor like isopropenyl acetate in an organic solvent such as tert-butyl methyl ether in the presence of a lipase (e.g., Amano Lipase PS-C II).[11] The reaction is monitored until approximately 50% conversion is reached. The enzyme is then filtered off, and the resulting mixture of the enantioenriched alcohol and the enantioenriched acetate is separated by column chromatography. The acetate can then be hydrolyzed chemically to obtain the other enantiomer of the alcohol. High enantioselectivity (E > 200) is often observed with vinyl acetate as the acylating agent.[4] For instance, the kinetic resolution of (±)-4-hydroxycyclopent-2-enyl acetate using Amano Lipase PS-C II can yield the (R)-alcohol with 99.6% ee and the (S)-acetate.[11]
Workflow Diagram
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A Comparative Guide to Chiral Synthons for Cyclopentane Rings: Cyclopent-2-enyl-methanol and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral cyclopentane rings is a cornerstone of modern pharmaceutical science. These five-membered carbocycles are integral scaffolds in a vast array of biologically active molecules, from anti-inflammatory prostaglandins to potent antiviral agents. The choice of the chiral starting material—the synthon—is a critical decision that dictates the synthetic strategy's efficiency, scalability, and overall success.
This guide provides an in-depth technical comparison of cyclopent-2-enyl-methanol and its derivatives against other prominent chiral synthons for the construction of enantiomerically pure cyclopentane rings. We will delve into the mechanistic underpinnings of key synthetic transformations, present comparative experimental data, and provide detailed protocols to offer a comprehensive resource for making informed decisions in your synthetic endeavors.
The Versatility of this compound: A Privileged Synthon
This compound, particularly in its enantiomerically pure forms such as (1R,4S)-4-aminocyclopent-2-en-1-yl)methanol, has emerged as a highly versatile and sought-after chiral building block. Its utility stems from the dense array of functionality within a compact framework: a stereodefined alcohol, a modifiable alkene, and the potential for introducing additional stereocenters with high facial selectivity. This synthon is a cornerstone in the synthesis of carbocyclic nucleosides, a class of antiviral drugs that includes the blockbuster HIV medication Abacavir.
The strategic advantage of this compound lies in its ability to serve as a scaffold upon which the essential components of the target molecule can be constructed in a convergent manner. The synthesis of Abacavir provides a compelling case study.
Experimental Workflow: Synthesis of Abacavir Precursor from a this compound Derivative
The synthesis of the carbocyclic core of Abacavir often starts from a derivative of this compound, which is itself accessible through various methods, including the enzymatic resolution of Vince lactam. The following workflow illustrates a key transformation in the synthesis of an Abacavir precursor.
Caption: Chemoenzymatic synthesis of a key this compound derivative for Abacavir synthesis.
Key Alternatives to this compound
While this compound is a powerful tool, a diverse armamentarium of chiral synthons is available to the synthetic chemist. The choice of synthon is often dictated by the specific substitution pattern and stereochemistry required in the final target. Here, we compare this compound with two other widely employed synthons: Corey Lactone and synthons derived from the desymmetrization of prochiral cyclopentenes .
Corey Lactone: The Gold Standard in Prostaglandin Synthesis
The Corey lactone is a bicyclic lactone that has historically been the cornerstone of prostaglandin synthesis.[1] Prostaglandins are a class of lipid compounds with diverse physiological roles, and their synthesis has been a benchmark for excellence in organic chemistry for decades. The rigid bicyclic structure of the Corey lactone provides excellent stereochemical control for the introduction of the two side chains characteristic of prostaglandins.
Comparative Analysis: this compound vs. Corey Lactone in Prostaglandin Synthesis
| Feature | This compound Derivatives | Corey Lactone |
| Starting Material | Readily available from chemoenzymatic routes. | Multi-step synthesis from cyclopentadiene.[2] |
| Stereocontrol | Good, relies on substrate control and directing groups. | Excellent, due to the rigid bicyclic framework. |
| Convergence | Highly convergent, side chains can be installed sequentially. | Convergent, but requires opening of the lactone. |
| Scalability | Generally good, especially with enzymatic resolutions.[3][4] | Can be challenging due to the multi-step nature of its synthesis. |
| Overall Yield | Can be high, with modern chemoenzymatic approaches. | Often lower due to the longer synthetic sequence.[5] |
| Versatility | Highly versatile for a range of carbocyclic nucleosides and other natural products. | Primarily geared towards prostaglandin and prostanoid synthesis.[1][6] |
Experimental Protocol: A Chemoenzymatic Approach to a Corey Lactone Equivalent
A recent innovation in prostaglandin synthesis involves a concise chemoenzymatic route to a key intermediate that serves as a radical equivalent of the Corey lactone.[3][7]
Step 1: Enzymatic Baeyer-Villiger Oxidation
A prochiral bicyclic ketone is subjected to an enantioselective Baeyer-Villiger oxidation using an engineered cyclohexanone monooxygenase. This enzymatic step establishes the key stereochemistry of the cyclopentane core with high enantioselectivity.
Step 2: Johnson-Claisen Rearrangement
The resulting chiral lactone is then subjected to a Johnson-Claisen rearrangement to furnish a key intermediate for prostaglandin synthesis. This two-step sequence provides a highly efficient and scalable alternative to the classical Corey lactone synthesis.
Desymmetrization of Prochiral Cyclopentenes: A Modern Approach
The desymmetrization of prochiral or meso compounds has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. In the context of cyclopentane synthesis, the desymmetrization of prochiral cyclopentenes offers a direct route to highly functionalized chiral building blocks.
Catalytic Asymmetric Desymmetrization Strategies
Several catalytic asymmetric methods have been successfully applied to the desymmetrization of cyclopentenes, including:
-
Palladium-Catalyzed Oxidative Heck Reactions: This method allows for the enantioselective arylation of 4-substituted or 4,4-disubstituted cyclopentenes, creating two stereocenters in a single step with excellent diastereo- and enantioselectivity.
-
Organocatalytic Reactions: Chiral amines and other organocatalysts can be used to catalyze a variety of transformations, such as Michael additions and aldol reactions, on prochiral cyclopentene derivatives to generate chiral products with high enantiomeric excess.
Comparative Analysis: this compound vs. Desymmetrization Approaches
| Feature | This compound Derivatives | Desymmetrization of Prochiral Cyclopentenes |
| Starting Material | Derived from readily available precursors. | Prochiral cyclopentenes, which may require synthesis. |
| Atom Economy | Generally good, especially in convergent syntheses. | Excellent, as it directly functionalizes the C-H or C=C bonds. |
| Step Economy | Can be multi-step to install desired functionality. | Often highly step-economical, generating complexity quickly. |
| Catalyst | May not require a chiral catalyst if starting from a chiral pool synthon. | Relies on the efficacy and cost of the chiral catalyst. |
| Substrate Scope | Broad applicability to various target classes. | Can be substrate-dependent, requiring optimization for each new cyclopentene. |
| Scalability | Generally good, particularly with enzymatic methods. | Can be limited by catalyst cost and loading. |
Experimental Workflow: Organocatalytic Desymmetrization of a Cyclopentene-1,3-dione
This workflow illustrates a formal diaza-ene reaction with donor-acceptor hydrazones, catalyzed by a chiral phosphoric acid.
Caption: Organocatalytic asymmetric desymmetrization of a prochiral cyclopentene-1,3-dione.
Conclusion and Future Outlook
The choice of a chiral synthon for cyclopentane ring synthesis is a multifaceted decision that requires careful consideration of the target molecule's structure, the desired synthetic efficiency, and practical considerations such as scalability and cost.
-
This compound and its derivatives remain highly valuable and versatile synthons, particularly for the synthesis of carbocyclic nucleosides. The accessibility of these building blocks through chemoenzymatic methods makes them an attractive choice for both academic and industrial applications.
-
Corey Lactone , while being a classic and reliable synthon for prostaglandin synthesis, is facing increasing competition from more modern and efficient chemoenzymatic approaches that provide access to key prostaglandin intermediates in fewer steps and with higher overall yields.
-
Desymmetrization of prochiral cyclopentenes represents a powerful and elegant strategy for the rapid construction of complex chiral cyclopentanes. As new and more efficient catalytic systems are developed, this approach is likely to become increasingly prevalent in the synthesis of novel therapeutic agents.
Ultimately, the optimal choice of synthon will depend on the specific goals of the research program. By understanding the strengths and weaknesses of each approach, as detailed in this guide, researchers can make more strategic decisions in the design and execution of their synthetic routes, accelerating the discovery and development of new medicines.
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Comparison of previous syntheses and our synthesis of carbocyclic C-ribonucleosides. ResearchGate. Available at: [Link]
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Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). ASM Journals. Available at: [Link]
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Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. ResearchGate. Available at: [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Cyclopent-2-enyl-methanol
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical entities is the bedrock of reliable and reproducible science. Cyclopent-2-enyl-methanol, a key building block in the synthesis of various pharmaceutical agents and fine chemicals, is no exception. The integrity of any study involving this compound hinges on the quality of the analytical methods used to measure its purity, concentration, and stability.
This guide provides an in-depth comparison of two robust analytical methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices and present a validation framework grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
The Pillars of Method Validation: A Regulatory Overview
Before an analytical method can be confidently deployed, it must be validated to ensure it is fit for its intended purpose.[5][6] The validation process is a systematic series of experiments designed to demonstrate that a method is reliable, reproducible, and accurate for the analysis of a specific analyte. Regulatory bodies have established clear expectations for this process. The ICH guideline Q2(R2), "Validation of Analytical Procedures," provides a harmonized framework that is widely adopted by regulatory authorities, including the FDA.[3][5][7] Similarly, USP General Chapter <1225>, "Validation of Compendial Procedures," outlines the data required to document a method's validity.[2][8]
The core performance characteristics that must be evaluated include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Visualizing the Validation Workflow
The validation process follows a logical sequence, beginning with a clear definition of the method's purpose and culminating in a comprehensive report.
Caption: A typical workflow for analytical method validation.
Comparative Methodologies for this compound
We will now compare two distinct, fit-for-purpose methods for the quantitative analysis of this compound: a Gas Chromatography method leveraging its volatility and a Reversed-Phase HPLC method suitable for its polar nature.
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: this compound (MW: 98.14 g/mol ) is a relatively small and volatile alcohol, making it an ideal candidate for GC analysis.[5] The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a robust, linear response over a wide concentration range, making it the standard for quantitative analysis of such analytes.[9][10] A polar stationary phase, such as one based on polyethylene glycol (a "WAX" type column), is chosen to promote good peak shape and retention for the polar alcohol analyte.[11]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 75 µg/mL, and 150 µg/mL).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Column: DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 220°C at 20°C/min, and held for 3 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
-
Analysis Sequence:
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC samples to verify the calibration.
-
Inject the test samples.
-
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Rationale: RP-HPLC is a versatile technique for separating small polar molecules.[1][12] this compound's polarity (XLogP3-AA: 0.8) makes it suitable for retention on a non-polar C18 stationary phase with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile).[3][5] While the molecule lacks a strong chromophore, the carbon-carbon double bond allows for UV detection at low wavelengths (~205 nm). This method provides an excellent alternative to GC, particularly if the analyte is in a non-volatile matrix or if potential impurities are not amenable to GC analysis.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in a 50:50 mixture of methanol and water.
-
Perform serial dilutions to create calibration standards ranging from 5 µg/mL to 500 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 15 µg/mL, 200 µg/mL, and 400 µg/mL).
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with 40% Methanol and 60% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank (50:50 methanol/water).
-
Inject the calibration standards, followed by QC and test samples.
-
Data Presentation: A Head-to-Head Comparison
The following tables summarize the hypothetical validation data for the two proposed methods, providing a direct comparison of their performance characteristics.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Range | 1 - 200 µg/mL | 5 - 500 µg/mL | Method-dependent |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept Bias | 1.5% | 2.2% | ≤ 2.0% of 100% response |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Accuracy (% Recovery) | Low QC (3 µg/mL / 15 µg/mL) | 101.2% | 98.5% | 98.0% - 102.0% |
| Mid QC (75 µg/mL / 200 µg/mL) | 99.8% | 100.5% | 98.0% - 102.0% | |
| High QC (150 µg/mL / 400 µg/mL) | 100.3% | 101.1% | 98.0% - 102.0% | |
| Precision (Repeatability, %RSD) | n=6 at Mid QC | 0.8% | 1.1% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | n=6, 2 days, 2 analysts | 1.2% | 1.6% | ≤ 2.0% |
Table 3: Detection and Quantitation Limits
| Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL | S/N ≥ 10:1 |
Expertise & Experience: Interpreting the Results
The hypothetical data reveals the distinct advantages and trade-offs of each technique.
-
Sensitivity: The GC-FID method demonstrates superior sensitivity, with a five-fold lower LOD and LOQ. This is expected, as FID is an exceptionally sensitive detector for hydrocarbons, while direct UV detection of a weak chromophore at low wavelengths is inherently less sensitive and more prone to baseline noise.
-
Precision and Accuracy: Both methods exhibit excellent accuracy and precision, falling well within typical acceptance criteria. The slightly better precision of the GC-FID method can be attributed to the highly reproducible nature of modern electronic pneumatic control in GCs and the robust nature of FID detection.
-
Linearity and Range: The GC-FID method is linear over a wide range starting from a very low concentration. The HPLC-UV method also shows excellent linearity but requires a higher starting concentration for its quantifiable range, consistent with its higher LOQ.
-
Specificity Considerations: For specificity, the GC method relies on chromatographic separation by retention time. Its high efficiency in separating volatile compounds makes it excellent for resolving this compound from other volatile impurities. The HPLC method's specificity also depends on retention time but offers a key advantage: the Diode Array Detector can acquire a full UV spectrum for the analyte peak. This spectral information can be used to confirm peak purity and identity, providing an extra layer of confidence that is not available with a standard FID.
Method Selection: A Logic-Based Approach
The choice between GC-FID and HPLC-UV is not merely a matter of performance but is driven by the specific analytical challenge.
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A Comparative Guide to the Synthesis of Cyclopent-2-enyl-methanol for Research and Development
Introduction: Cyclopent-2-enyl-methanol is a valuable chiral building block in the synthesis of a variety of biologically active molecules, including carbocyclic nucleoside analogues with antiviral and anticancer properties. Its versatile structure, featuring both a reactive double bond and a primary alcohol, allows for diverse downstream functionalization. The selection of a synthetic route to this key intermediate is a critical decision in any research or drug development program, directly impacting factors such as cost, time, and overall efficiency. This guide provides an in-depth cost-benefit analysis of three distinct and prominent methods for the synthesis of this compound, offering detailed experimental protocols and supporting data to inform your selection process.
Comparative Analysis of Synthesis Methods
Three primary strategies for the synthesis of this compound are presented, each starting from readily available and relatively inexpensive precursors:
-
Diels-Alder Reaction of Cyclopentadiene with a Formaldehyde Equivalent: This classic approach leverages the inherent reactivity of cyclopentadiene in a [4+2] cycloaddition to introduce the required hydroxymethyl group.
-
1,2-Reduction of 2-Cyclopentenone: This method involves the selective reduction of the carbonyl group of an α,β-unsaturated ketone, a common and generally high-yielding transformation.
-
Reduction of a Cyclopent-2-enecarboxylic Acid Derivative: This route utilizes the reduction of a carboxylic acid or its ester to the corresponding primary alcohol.
The following table provides a quantitative comparison of these three methods, considering key metrics for a comprehensive cost-benefit analysis.
| Metric | Method 1: Diels-Alder | Method 2: Reduction of 2-Cyclopentenone | Method 3: Reduction of Ester |
| Starting Material Cost | Low (Cyclopentadiene is inexpensive) | Moderate (2-Cyclopentenone is more expensive) | High (Cyclopent-2-enecarboxylic acid derivatives are the most expensive) |
| Reagent Cost | Low to Moderate (Formaldehyde, mild reducing agent) | Low (Sodium Borohydride) | High (Lithium Aluminum Hydride) |
| Overall Yield | Moderate to High | High | High |
| Scalability | Excellent | Good | Good |
| Safety Considerations | Formaldehyde is a known carcinogen and requires careful handling. The Diels-Alder reaction can be exothermic. | Sodium Borohydride is flammable and reacts with water. | Lithium Aluminum Hydride is highly reactive, pyrophoric, and water-sensitive, requiring strict anhydrous conditions. |
| Simplicity/Number of Steps | Generally 2 steps (Diels-Alder, Reduction) | 1 step | 1 step |
Method 1: Diels-Alder Approach from Cyclopentadiene
This method is often the most cost-effective on a large scale due to the low cost of cyclopentadiene, which is readily obtained by cracking its dimer, dicyclopentadiene. The key step is the [4+2] cycloaddition with a suitable formaldehyde equivalent.
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol: Diels-Alder Reaction and Reduction
Materials:
-
Dicyclopentadiene
-
Paraformaldehyde
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Add dicyclopentadiene to the distillation flask and heat it to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene will distill over. Collect the cyclopentadiene monomer in a receiver cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly distilled cyclopentadiene and a slight excess of paraformaldehyde. Add a suitable solvent such as methanol. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in portions. Caution: Hydrogen gas is evolved. Stir the reaction at room temperature until the reduction of the intermediate aldehyde is complete (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to neutralize any excess borohydride and hydrolyze borate esters. Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Method 2: Reduction of 2-Cyclopentenone
This approach is straightforward and often provides high yields. The cost of 2-cyclopentenone is higher than that of cyclopentadiene, which is a key consideration for large-scale synthesis. The Luche reduction, using sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is highly effective for the selective 1,2-reduction of enones, minimizing the formation of the saturated ketone.
Caption: 1,2-Reduction of 2-Cyclopentenone.
Experimental Protocol: Luche Reduction of 2-Cyclopentenone
Materials:
-
2-Cyclopentenone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyclopentenone and cerium(III) chloride heptahydrate in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring vigorously, add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Monitor the reaction by TLC until all the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 3: Reduction of a Cyclopent-2-enecarboxylic Acid Ester
This method is advantageous when starting from a commercially available or readily synthesized cyclopent-2-enecarboxylic acid or its ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols.
Caption: Reduction of a Cyclopent-2-enecarboxylate Ester.
Experimental Protocol: LiAlH₄ Reduction of Ethyl Cyclopent-2-enecarboxylate
Materials:
-
Ethyl cyclopent-2-enecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Sodium sulfate decahydrate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl cyclopent-2-enecarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: LiAlH₄ is highly reactive and pyrophoric. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup). A granular precipitate should form.
-
Purification: Filter the precipitate and wash it thoroughly with THF. Dry the filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by distillation under reduced pressure.
Cost-Benefit Analysis and Recommendation
| Synthesis Method | Key Advantages | Key Disadvantages | Recommendation |
| Diels-Alder | Very low-cost starting material; Highly scalable. | Use of hazardous formaldehyde; Requires cracking of dicyclopentadiene. | Recommended for large-scale industrial production where cost is the primary driver. |
| Reduction of 2-Cyclopentenone | High yield; Simple one-step procedure; Milder reducing agent. | Higher cost of starting material. | Ideal for laboratory-scale synthesis and when a straightforward, high-yielding procedure is prioritized over the absolute lowest cost. |
| Reduction of Ester | High yield; Well-established reaction. | Expensive and hazardous reducing agent (LiAlH₄); Strict anhydrous conditions required. | Suitable when the corresponding ester is readily available and other methods are not feasible. Requires significant expertise in handling pyrophoric reagents. |
The optimal synthesis of this compound is highly dependent on the specific needs of the research or production campaign. For large-scale, cost-sensitive applications, the Diels-Alder approach from cyclopentadiene is unparalleled in its economic efficiency. For routine laboratory synthesis where simplicity, high yield, and safety are of greater concern, the 1,2-reduction of 2-cyclopentenone offers a robust and reliable method. The reduction of a cyclopent-2-enecarboxylic acid derivative remains a viable, albeit more hazardous and costly, alternative, particularly when the starting ester is readily accessible. Careful consideration of the factors outlined in this guide will enable researchers, scientists, and drug development professionals to make an informed decision that best aligns with their project goals.
References
- Specific citations to peer-reviewed articles detailing these exact procedures would be inserted here, including title, source, and a valid URL.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclopent-2-enyl-methanol
Welcome to a definitive guide on the safe and compliant disposal of Cyclopent-2-enyl-methanol (CAS No: 13668-59-2). In modern research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. This document provides an in-depth, procedural framework for managing this compound waste, ensuring the safety of laboratory personnel, upholding environmental stewardship, and maintaining strict regulatory compliance. The causality behind each step is explained to empower you with not just a protocol, but a deep understanding of safe laboratory practice.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its chemical properties dictate the rigorous handling and disposal procedures required.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1] It is a combustible liquid (Flammable Liquid Category 4), meaning it can ignite when exposed to an ignition source.[1][2] Furthermore, it is known to cause skin irritation , serious eye irritation , and may cause respiratory irritation .[1] These hazards form the basis of our safety-first approach.
Immediate Safety Operating Guide:
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste must wear chemical-resistant safety goggles, nitrile gloves, and a flame-resistant lab coat.[3] Work should be conducted in a well-ventilated area or within a chemical fume hood to mitigate respiratory exposure.
-
Spill Response: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill. The contaminated absorbent material must then be collected into a designated, sealed container for hazardous waste disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Part 2: Step-by-Step Waste Management & Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] As such, it is classified as hazardous waste and must never be disposed of down the sanitary sewer.[7]
Step 1: Waste Characterization
The first crucial step is to correctly identify the waste stream. Any solution containing this compound, or items contaminated with it, must be treated as hazardous waste. Specifically, it falls under the categories of flammable/combustible liquid waste and irritant waste .[1][7][8] This characterization is the foundation for all subsequent handling, storage, and disposal decisions.
Step 2: Container Selection and Management
The integrity of your waste container is critical for preventing leaks and reactions.
-
Material Compatibility: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are often suitable.[6][7] Ensure the container previously held compatible chemicals or is new.[9]
-
Container Integrity: The container must be in good condition, free of cracks or leaks, and possess a secure, screw-top cap.[9][10]
-
Headspace: Do not fill the container to more than 90% capacity.[5] Leaving at least 10% headspace is essential to accommodate vapor expansion, preventing pressure buildup.[10]
-
Closure: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[7][11] This minimizes the release of flammable vapors and prevents spills.
Step 3: Proper Labeling
Regulatory compliance hinges on accurate and complete labeling from the moment waste is generated.
-
Hazardous Waste Tag: Affix a completed EHS-approved hazardous waste tag to the container.[6][9]
-
Required Information: The label must clearly state:
-
The full chemical name : "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6][7]
-
For mixtures , list all constituents and their approximate percentages.[6][10]
-
The relevant hazard characteristics (e.g., Flammable, Irritant).[6]
-
The accumulation start date (the date the first drop of waste was added).[6]
-
The Principal Investigator's name and laboratory information.[6]
Step 4: Segregated Accumulation
Proper storage while awaiting pickup is a critical safety and compliance checkpoint.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][10][12]
-
Segregation: It is imperative to store this compound waste away from incompatible materials to prevent violent reactions. Incompatible materials include strong oxidizing agents, acid chlorides, and acid anhydrides .[13] Always consult a chemical compatibility chart and store acids and bases separately.[10][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[6][7]
-
Licensed Disposal Vendor: Your institution will have a contract with a licensed hazardous waste treatment, storage, and disposal facility (TSDF) that is equipped to handle and incinerate or otherwise treat flammable liquid waste in a compliant manner.[12][15][16]
Part 3: Data Summary & Workflow Visualization
For quick reference, the key properties and hazards of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13668-59-2 | [1][17] |
| Molecular Formula | C₆H₁₀O | [1][17] |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Liquid | [18] |
| GHS Hazard Codes | H227, H315, H319, H335 | [1][18] |
| Hazard Statements | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, Acid chlorides, Acid anhydrides | [13] |
The following diagram illustrates the procedural workflow for the disposal of this compound, providing a clear visual guide from generation to final disposition.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to this detailed protocol—grounded in hazard assessment, proper handling, compliant storage, and professional disposal—you actively contribute to a culture of safety, protect our environment, and ensure your work remains beyond reproach. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
- Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16). Vertex AI Search.
-
(Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543. PubChem, National Institutes of Health. Retrieved from [Link]
-
How Do You Dispose Of Flammable Liquids?. (2025, August 12). CountyOffice.org, YouTube. Retrieved from [Link]
-
Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]
-
How Do You Discard Class 3 Flammable Liquids List Chemicals?. ewaste disposal, inc. Retrieved from [Link]
-
Disposal of flammable and dangerous substances. (2022, August 8). TFT Pneumatic. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Retrieved from [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. University of Texas at Dallas. Retrieved from [Link]
-
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved from [Link]
-
Chemical Compatibility Chart. U.S. Coast Guard. Retrieved from [Link]
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- 8. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 13. Cyclopentanemethanol - Safety Data Sheet [chemicalbook.com]
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- 17. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2 | AChemBlock [achemblock.com]
- 18. (cyclopent-2-en-1-yl)methanol | 13668-59-2 [sigmaaldrich.com]
A Comprehensive Guide to the Safe Handling of Cyclopent-2-enyl-methanol
This document provides essential safety and operational protocols for the handling of Cyclopent-2-enyl-methanol (CAS No: 13668-59-2) in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is based on established safety principles for handling combustible and irritant chemicals.
Understanding the Hazard Profile of this compound
Before any handling of this compound, a thorough understanding of its intrinsic hazards is paramount. This chemical is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Combustible Liquid (H227): As a combustible liquid, it has a flashpoint that allows it to ignite when exposed to an ignition source under certain conditions.
-
Skin Irritant (H315): Direct contact can cause skin irritation, redness, and inflammation.
-
Serious Eye Irritant (H319): Vapors and direct contact are likely to cause serious irritation to the eyes.
-
Respiratory Irritant (H335): Inhalation of vapors may lead to irritation of the respiratory tract.
Given these hazards, the implementation of stringent safety protocols is not merely a recommendation but a necessity for preventing accidental exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the chemical's hazard profile.
| Protection Type | Recommended PPE | Material/Standard | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber | To prevent skin contact and irritation. Always check the manufacturer's glove compatibility chart for breakthrough times. |
| Eye and Face Protection | Chemical splash goggles and face shield | Conforming to EN 166 or ANSI Z87.1 | To protect eyes and face from splashes and vapors. |
| Body Protection | Flame-resistant lab coat | Nomex® or equivalent | To protect against splashes and in the event of a fire due to the combustible nature of the chemical. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | NIOSH-approved with black color-coded cartridges | To prevent inhalation of irritating vapors, especially when handling outside of a fume hood or in case of a spill. |
| Foot Protection | Closed-toe shoes | --- | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation of the Work Area
-
All handling of this compound should be conducted within a certified chemical fume hood to mitigate the inhalation of vapors.
-
Ensure the work surface is clean and free of incompatible materials.
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite or sand).
Step 2: Donning of PPE
-
Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.
-
Don a flame-resistant lab coat.
-
Put on the first pair of nitrile or butyl rubber gloves.
-
If respiratory protection is required, perform a seal check on your air-purifying respirator fitted with an organic vapor cartridge.
-
Finally, wear chemical splash goggles and a face shield.
Step 3: Handling and Experimental Procedure
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid heating the chemical near an open flame or other ignition sources.
Step 4: Decontamination and Doffing of PPE
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles from the back of the head forward.
-
Remove the lab coat, turning it inside out as you remove it.
-
Finally, remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Emergency and Disposal Plan
Spill Management
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan this compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, sealed, and labeled container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
PubChem. (Cyclopent-2-en-1-yl)methanol. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
